Ethanol-1-13C
Description
The exact mass of the compound Ethanol-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanol-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(113C)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480248 | |
| Record name | Ethanol-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.061 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14742-23-5 | |
| Record name | Ethanol-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14742-23-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethanol-1-¹³C: Principles and Applications
Introduction: The Significance of Isotopic Labeling with Ethanol-1-¹³C
In the landscape of modern biomedical research and drug development, the ability to trace the metabolic fate of molecules is paramount. Ethanol-1-¹³C is a powerful tool in this endeavor. It is a stable, non-radioactive isotopologue of ethanol (CH₃CH₂OH) where the carbon atom at the C1 position (the methylene carbon, -CH₂OH) is replaced with a heavy isotope of carbon, ¹³C. This subtle yet critical modification allows researchers to "follow the carbon" as it is processed through complex biological pathways, without altering the fundamental chemical behavior of the parent molecule.
The choice of ¹³C is deliberate. Its nucleus possesses a nuclear spin (I = ½), making it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike radioactive isotopes like ¹⁴C, ¹³C is stable, posing no radiological hazards and allowing for its safe use in a wider range of studies, including in vivo human research. This guide provides a comprehensive overview of Ethanol-1-¹³C, from its fundamental properties to its application in cutting-edge research methodologies.
Physicochemical Properties: A Comparative Analysis
The isotopic substitution in Ethanol-1-¹³C results in a marginal increase in its molecular weight compared to its unlabeled counterpart. However, its bulk physicochemical properties, such as boiling point, melting point, and density, remain nearly identical. This similarity is crucial, as it ensures that the labeled molecule behaves as a true tracer, following the same metabolic and transport pathways as endogenous or unlabeled ethanol.
Table 1: Comparison of Physicochemical Properties
| Property | Ethanol (¹²C₂H₆O) | Ethanol-1-¹³C (CH₃¹³CH₂OH) |
| Molecular Formula | C₂H₆O | CH₃¹³CH₂OH |
| Molecular Weight | ~46.07 g/mol | ~47.06 g/mol [1] |
| Boiling Point | 78 °C | 78 °C |
| Melting Point | -114 °C | -114 °C |
| Density | ~0.789 g/mL at 25°C | ~0.806 g/mL at 25°C |
| Flash Point | 13 °C[2][3] | 13 °C |
| Isotopic Purity | N/A | Typically ≥99 atom % ¹³C |
Causality Insight: The minute differences in mass do not significantly impact intermolecular forces (like hydrogen bonding), which are the primary determinants of properties like boiling and melting points. Therefore, for all practical biological purposes, the labeled and unlabeled molecules are interchangeable.
Core Applications in Research & Development
The utility of Ethanol-1-¹³C is centered on its function as a metabolic tracer, primarily interrogated through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Metabolic Pathway & Flux Analysis
A primary application is to elucidate the metabolic fate of ethanol. In the liver, ethanol is predominantly metabolized via two key enzymatic steps.[4][5][6]
-
Oxidation to Acetaldehyde: Catalyzed by Alcohol Dehydrogenase (ADH).
-
Oxidation to Acetate: Catalyzed by Aldehyde Dehydrogenase (ALDH).
When Ethanol-1-¹³C is administered, the ¹³C label is retained through these steps, producing [1-¹³C]acetate. This labeled acetate can then enter central carbon metabolism via its conversion to Acetyl-CoA.[7] Researchers can then trace the incorporation of the ¹³C label into a multitude of downstream metabolites, such as amino acids (e.g., glutamate, glutamine) and fatty acids.[8][9] This provides a dynamic view of metabolic fluxes and pathway activities under various physiological or pathological conditions.
Expertise Insight: The direct metabolism of ethanol in the brain is minimal.[8][9] Instead, the liver-produced [1-¹³C]acetate crosses the blood-brain barrier. Therefore, administering Ethanol-1-¹³C is an effective method for studying brain energy metabolism and glutamatergic neurotransmission, as the labeled acetate enters the brain's TCA cycle.[8][9]
Caption: Metabolic fate of Ethanol-1-¹³C from the liver to the brain.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is a powerful analytical technique that provides information about the carbon skeleton of a molecule. In natural abundance, only ~1.1% of carbon is ¹³C, making the signal weak. By using highly enriched Ethanol-1-¹³C, the signal from the labeled carbon becomes exceptionally strong and easy to detect.
The ¹³C NMR spectrum of unlabeled ethanol shows two distinct peaks: one for the methyl carbon (-CH₃) at approximately 18 ppm and another for the methylene carbon (-CH₂OH) at around 58 ppm.[10][11] When using Ethanol-1-¹³C, the peak at ~58 ppm will be selectively and massively enhanced, confirming the position of the label and allowing for high-sensitivity detection in complex biological samples. This is particularly useful in hyperpolarization studies, a technique that can boost the NMR signal by several orders of magnitude, enabling real-time metabolic imaging in vivo.[1][12]
Experimental Protocols & Methodologies
Protocol: In Vivo Metabolic Tracing in a Rodent Model
This protocol outlines a general workflow for tracing the metabolism of Ethanol-1-¹³C in a rat model to study brain metabolism.
-
Self-Validation & Controls: It is critical to run parallel experiments with unlabeled ethanol to establish baseline metabolite levels. Isotopic enrichment of the Ethanol-1-¹³C stock must be verified via NMR or MS prior to use.
Methodology:
-
Animal Preparation: Acclimate male Sprague-Dawley rats (250-300g) for at least one week with ad libitum access to food and water. Fast animals for 4-6 hours prior to the experiment to ensure consistent baseline metabolism.
-
Tracer Preparation: Prepare a sterile 20% (v/v) solution of Ethanol-1-¹³C (≥99% enrichment) in saline. The final dose is typically 1-2 g/kg body weight.
-
Administration: Administer the tracer solution via oral gavage or intraperitoneal (IP) injection. Oral gavage more closely mimics natural consumption.
-
Time-Course Sampling: At designated time points (e.g., 15, 30, 60, 120 minutes) post-administration, anesthetize the animals and collect blood samples via cardiac puncture.
-
Tissue Harvesting: Immediately following blood collection, perform cervical dislocation and rapidly dissect the brain and liver. Flash-freeze tissues in liquid nitrogen to quench all metabolic activity. Store samples at -80°C until analysis.
-
Metabolite Extraction:
-
Homogenize the frozen tissue (~50 mg) in a cold (-20°C) extraction solvent (e.g., 80:20 methanol:water).
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the fractional enrichment of ¹³C in downstream metabolites like glutamate, aspartate, and lactate.
Caption: Experimental workflow for an in vivo metabolic tracing study.
Safety and Handling
While ¹³C is a stable isotope, Ethanol-1-¹³C retains all the chemical hazards of unlabeled ethanol. It is a highly flammable liquid and vapor.[2][13][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[13][15]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13][15]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for flammable chemical waste.[13]
Conclusion
Ethanol-1-¹³C is an indispensable tool for researchers in metabolism, neuroscience, and drug development. Its ability to act as a biologically identical tracer, combined with the safety and analytical power of stable isotope detection methods, provides unparalleled insights into the dynamic flow of carbon through complex biological systems. By understanding its properties and applying rigorous experimental design, scientists can leverage Ethanol-1-¹³C to unravel the intricate connections between ethanol metabolism and cellular function, paving the way for new diagnostic and therapeutic strategies.
References
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de Graaf, R. A., et al. (2011). In vivo detection of intermediate metabolic products of [1-¹³C]ethanol in the brain using ¹³C MRS. NMR in Biomedicine. [Link]
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Jiang, L., et al. (2011). In vivo detection of intermediary metabolic products of [1-¹³C]ethanol in the brain using ¹³C magnetic resonance spectroscopy. NMR in Biomedicine. [Link]
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Chemistry For Everyone. What Are The Properties Of Ethanol? YouTube. [Link]
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von Morze, C., et al. (2013). Fast volumetric imaging of ethanol metabolism in rat liver with hyperpolarized [1-¹³C]-pyruvate. Magnetic Resonance in Medicine. [Link]
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JoVE. Metabolic Pathway Confirmation & Discovery By 13C-Labeling. YouTube. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12201684, Ethanol-1-13C. [Link]
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Osna, N. A., & Kharbanda, K. K. (2016). Ethanol Metabolism in the Liver, the Induction of Oxidant Stress, and the Antioxidant Defense System. Journal of Clinical and Translational Research. [Link]
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Introduction: The Significance of Positional Isotopic Labeling in Scientific Research
An In-Depth Technical Guide to the Isotopic Purity and Stability of Ethanol-1-13C
Isotopic labeling is a powerful technique that allows researchers to trace the journey of molecules through complex biological and chemical systems.[1] By replacing one or more atoms in a compound with a specific isotope, we can monitor its metabolic fate, elucidate reaction mechanisms, and quantify its presence with high precision.[2] Among the stable isotopes, Carbon-13 (¹³C) is of particular importance due to the ubiquity of carbon in organic molecules. ¹³C-labeled compounds are indispensable tools in drug development, metabolic research, and proteomics, providing insights that would be otherwise unattainable.[2][3]
Ethanol-1-¹³C, where the carbon atom at the C1 position (the hydroxyl-bearing carbon) is replaced with a ¹³C isotope, is a crucial tracer for studying alcohol metabolism and its effects on various physiological pathways.[4][5] Its use in in-vivo studies, for instance, has demonstrated that ¹³C labels from ethanol enter the brain after being converted to [1-¹³C]acetate in the liver, providing a method to study brain metabolism and glutamatergic neurotransmission.[4][5] The integrity of any study utilizing Ethanol-1-¹³C is fundamentally dependent on two core attributes of the labeled compound: its isotopic purity and its chemical stability.
This guide provides a comprehensive technical overview of these two pillars. It is designed for researchers, scientists, and drug development professionals who rely on the quality of isotopically labeled compounds to generate accurate, reproducible, and trustworthy data. We will delve into the analytical methodologies for verifying isotopic purity, the factors governing chemical stability, and the self-validating protocols that ensure experimental integrity from start to finish.
Part 1: Isotopic Purity of Ethanol-1-¹³C
Defining Isotopic Purity
Isotopic purity, also referred to as isotopic enrichment, is the percentage of a compound's molecules that contain the specified isotope at the designated position. For Ethanol-1-¹³C with a stated isotopic purity of 99 atom % ¹³C, it means that 99% of the ethanol molecules in the sample contain a ¹³C atom at the C1 position. High isotopic purity is paramount; it ensures a strong and clear signal in detection methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR), reduces ambiguity in data interpretation, and is critical for the accuracy of quantitative metabolic flux analysis.[3][]
Synthesis and Purification
The synthesis of Ethanol-1-¹³C involves sophisticated chemical processes starting from a ¹³C-enriched precursor. Following synthesis, purification is a critical step to remove any unreacted starting materials, byproducts, and unlabeled ethanol. The most common and effective method for purifying ethanol is distillation, which separates compounds based on differences in their boiling points.[7] Techniques like fractional distillation are employed to achieve the high chemical purity (typically ≥98%) required for research applications.[3][7][8]
Analytical Methodologies for Purity Assessment
Verifying the isotopic and chemical purity of Ethanol-1-¹³C requires robust analytical techniques. The choice of method is driven by the need to confirm both the enrichment of ¹³C and its specific location within the molecule.
1. Mass Spectrometry (MS): The Gold Standard for Isotopic Enrichment
Mass spectrometry is the primary technique for quantifying isotopic enrichment. It separates ions based on their mass-to-charge ratio (m/z).
-
Isotope Ratio Mass Spectrometry (IRMS): This is a highly precise method for determining the relative abundance of isotopes (e.g., ¹³C/¹²C).[9] The sample is typically combusted, and the resulting CO₂ gas is analyzed. This provides an overall ¹³C enrichment value for the molecule.[10]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) MS offer high mass accuracy, allowing for the clear resolution of isotopologues (molecules that differ only in their isotopic composition).[11] This enables accurate quantification of the labeled compound versus its unlabeled counterpart. When calculating isotopic purity from MS data, it is crucial to correct for the natural abundance of other isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in the molecule to avoid overestimation.[1][11]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Positional Verification
While MS confirms the mass, NMR spectroscopy confirms the structure and the precise location of the isotopic label.
-
¹³C NMR: This technique directly detects the ¹³C nucleus. For Ethanol-1-¹³C, a significantly enhanced signal will be observed for the C1 carbon relative to the C2 carbon (which will only show a signal based on its natural 1.1% abundance), unequivocally confirming that the label is at the correct position.[1]
-
¹H NMR: Proton NMR can also provide confirmation. The ¹³C atom at the C1 position will couple to the attached protons, causing the corresponding signal to appear as a doublet, a clear indicator of the ¹³C label's presence.
3. Gas Chromatography (GC): Ensuring Chemical Purity
Gas chromatography is essential for assessing the chemical purity of the ethanol sample. It separates volatile compounds, ensuring that the sample is free from solvents or other impurities that could interfere with experimental results or subsequent analyses.[7][12] When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both purity analysis and isotopic confirmation.
Quantitative data for a high-quality Ethanol-1-¹³C reagent is summarized below.
| Parameter | Specification | Analytical Method | Rationale |
| Isotopic Purity | ≥99 atom % ¹³C | MS (IRMS or HRMS) | Ensures a high signal-to-noise ratio for the labeled species. |
| Chemical Purity | ≥98% | GC | Guarantees that observed effects are due to the labeled ethanol, not impurities. |
| Positional Identity | Confirmed at C1 | ¹³C NMR, ¹H NMR | Verifies that the label is in the correct position for tracing specific metabolic pathways. |
Specifications are based on typical values provided by commercial suppliers.
Part 2: Stability of Ethanol-1-¹³C
Fundamental Principles of Stability
The ¹³C isotope is inherently stable and does not undergo radioactive decay, unlike radionuclides such as ¹⁴C.[] Therefore, the concept of "stability" for Ethanol-1-¹³C refers to its chemical stability —the integrity of the ethanol molecule itself. The chemical properties of a stable isotope-labeled compound are generally considered indistinguishable from the unlabeled parent compound in a biological system.[3] Consequently, the stability concerns for Ethanol-1-¹³C are identical to those for high-purity, unlabeled ethanol.
Factors Affecting Chemical Stability
Several environmental factors can compromise the chemical integrity of ethanol. Adherence to proper storage and handling protocols is not merely a suggestion but a requirement for maintaining the compound's specified purity.
-
Temperature: Ethanol's stability is significantly influenced by temperature.[14] It should be stored in a cool area, with temperatures preferably kept below 25°C (77°F).[14] Elevated temperatures can increase the rate of evaporation and potential degradation reactions.
-
Light: Exposure to UV or other forms of light can provide the energy to initiate degradation pathways. Therefore, ethanol should be stored in amber vials or in the dark to protect it from light.[15][16]
-
Moisture: Ethanol is hygroscopic, meaning it readily absorbs moisture from the air.[14][15] This can dilute the sample, altering its concentration and potentially introducing water-borne contaminants. Tightly sealed containers are essential.
-
Oxidation: Ethanol can be oxidized, first to acetaldehyde and then to acetic acid.[17][18] This process can be accelerated by exposure to air (oxygen), heat, light, and the presence of metal catalysts. While this is a slow process under proper storage, it is the primary degradation pathway.
-
Chemical Incompatibility: Ethanol is a flammable liquid and can react violently with strong oxidizing agents, alkali metals, and other reactive materials.[19][20] It should be stored separately from such chemicals in an approved flammable liquids cabinet.[15][19]
| Factor | Risk | Mitigation Strategy |
| Temperature | Increased evaporation and degradation | Store in a cool, well-ventilated area, below 25°C.[14] |
| Light | Photodegradation | Store in light-resistant containers (e.g., amber vials) or in the dark.[15][16] |
| Moisture | Dilution, contamination | Keep containers tightly sealed when not in use.[14][19] |
| Air (Oxygen) | Chemical oxidation | Minimize headspace in the container and seal tightly after use. |
| Ignition Sources | Fire and explosion hazard | Store away from open flames, sparks, and heat sources.[19][21] |
Experimental Protocol: Recommended Storage and Handling
This protocol ensures the long-term integrity of Ethanol-1-¹³C.
-
Receiving and Inspection: Upon receipt, verify that the container seal is intact. Log the certificate of analysis, paying close attention to the specified isotopic and chemical purity.
-
Storage Location: Immediately transfer the compound to a designated flammable materials storage cabinet. The storage area must be cool, dry, and well-ventilated, away from direct sunlight and incompatible chemicals.[15][19]
-
Dispensing:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the sample.
-
Conduct all transfers in a well-ventilated area or chemical fume hood.
-
Use clean, dry glassware or syringes for aliquoting to prevent cross-contamination.
-
Immediately after dispensing, purge the headspace of the primary container with an inert gas (e.g., argon or nitrogen) and seal it tightly. This minimizes exposure to oxygen and moisture.
-
-
Long-Term Viability: When stored correctly in sealed containers, ethanol solutions are stable for extended periods, with studies showing stability for over five years.[22][23] For critical applications, it is good practice to re-verify the chemical purity using GC if the compound has been stored for several years or if there is any suspicion of compromised storage conditions.
Part 3: Experimental Integrity and Self-Validating Systems
Ensuring the purity and stability of your Ethanol-1-¹³C is the first step. The second is designing experiments that are inherently robust and self-validating. This approach builds trustworthiness into your results from the ground up.
Workflow for a ¹³C-Labeled Metabolic Study
The following workflow illustrates the key quality control checkpoints in a typical experiment using Ethanol-1-¹³C.
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An In-Depth Technical Guide to Ethanol-1-13C as a Metabolic Tracer
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and methodologies for using Ethanol-1-13C as a stable isotope tracer. We will delve into the biochemical journey of the labeled carbon, from administration to its incorporation into key downstream metabolites, and detail the experimental and analytical frameworks required for its successful application.
The Principle of Stable Isotope Tracing
Metabolic analysis has been revolutionized by the use of stable, non-radioactive isotope tracers. Unlike traditional methods that measure static metabolite concentrations, stable isotope tracing allows for the dynamic measurement of metabolic rates, or fluxes, through pathways.[1][2] The core principle involves introducing a substrate enriched with a heavy isotope, such as Carbon-13 (¹³C), into a biological system.[3] As the cells or organisms metabolize this labeled substrate, the ¹³C atom is incorporated into downstream products. By tracking the distribution and enrichment of ¹³C in various metabolites over time, we can elucidate pathway activity, identify nutrient contributions, and quantify metabolic fluxes.[4][5][6] This technique provides a functional readout of the metabolic network, offering profound insights into cellular physiology in both health and disease.
The Metabolic Journey of Ethanol
To effectively use Ethanol-1-¹³C, one must first understand the canonical metabolism of ethanol itself. Ethanol (CH₃CH₂OH) is primarily metabolized in the liver through oxidative pathways.[7][8]
-
Oxidation to Acetaldehyde: In the cytosol of hepatocytes, the enzyme Alcohol Dehydrogenase (ADH) catalyzes the oxidation of ethanol to acetaldehyde, a toxic intermediate. This reaction involves the reduction of NAD⁺ to NADH.[9]
-
Oxidation to Acetate: Acetaldehyde is then rapidly oxidized to acetate in the mitochondria by Aldehyde Dehydrogenase (ALDH) , a reaction that also produces NADH.[10]
-
Formation of Acetyl-CoA: Acetate can then be activated to Acetyl-CoA by Acetyl-CoA synthetase, allowing it to enter central carbon metabolism.
While other pathways like the Microsomal Ethanol-Oxidizing System (MEOS) exist, the ADH/ALDH pathway is dominant.[8][11] Crucially for tracer studies, the vast majority of ethanol is converted to acetate in the liver before being released into the bloodstream for use by other tissues, including the brain.[12][13][14]
Tracing the ¹³C Label: From Ethanol-1-¹³C to Central Metabolism
When using Ethanol-1-¹³C (CH₃¹³C H₂OH), the label is on the C1 carbon, the one bearing the hydroxyl group. This specific labeling allows for precise tracking as it traverses metabolic pathways.
The metabolic conversion proceeds as follows:
-
Ethanol-1-¹³C → Acetaldehyde-1-¹³C: The labeled C1 carbon of ethanol becomes the carbonyl carbon of acetaldehyde (¹³C H₃CHO).
-
Acetaldehyde-1-¹³C → Acetate-1-¹³C: This labeled carbon then becomes the carboxyl carbon of acetate (¹³C H₃COO⁻).
-
Acetate-1-¹³C → Acetyl-CoA-1-¹³C: Finally, it becomes the carboxyl carbon of the acetyl group in Acetyl-CoA (¹³C H₃CO-SCoA).
This ¹³C-labeled Acetyl-CoA then enters the Tricarboxylic Acid (TCA) cycle. The diagram below illustrates how the ¹³C from Ethanol-1-¹³C is incorporated into key metabolites like glutamate and glutamine, which are of significant interest in neuroscience and cancer metabolism research.[12][13][14]
This pathway is particularly significant in the brain, where acetate is preferentially taken up and metabolized by astrocytes.[13] Therefore, Ethanol-1-¹³C serves as an excellent tracer to probe astrocyte-specific metabolism and the glutamate-glutamine cycle.[12][14]
Experimental Design and Methodology
A successful tracer study requires meticulous planning and execution. The workflow encompasses experimental design, tracer administration, and sample processing.
Step-by-Step Protocol: In Vivo Administration in a Rodent Model
This protocol provides a generalized framework for an intravenous infusion study. Specific parameters must be optimized for the research question and animal model.
-
Animal Acclimatization: Individually house animals and allow them to acclimate to the environment for at least one week with free access to food and water.[15]
-
Catheter Implantation (Optional but recommended): For precise control over infusion, surgically implant a catheter into a vessel (e.g., jugular or femoral vein) several days prior to the experiment to allow for recovery.
-
Tracer Preparation: Prepare a sterile solution of Ethanol-1-¹³C. A typical concentration might be 33% (v/v) in saline.[12]
-
Fasting (Optional): Depending on the experimental goals, animals may be fasted overnight to standardize their metabolic state.[12]
-
Tracer Administration (Infusion Protocol):
-
Secure the animal and connect the catheter to an infusion pump.
-
Administer an initial bolus dose to rapidly increase the tracer concentration in the blood. A representative bolus might be 2 g/kg of body weight over 10 minutes.[12]
-
Follow the bolus with a continuous infusion at a lower rate (e.g., 2-4 g/kg over several hours) to maintain a steady-state concentration of the tracer in the plasma.[12]
-
-
Sample Collection:
-
At predetermined time points, collect blood samples (e.g., via tail vein or arterial line).
-
At the end of the experiment, euthanize the animal and rapidly collect tissues of interest (e.g., liver, brain).
-
-
Metabolic Quenching: Immediately freeze tissues in liquid nitrogen or with Wollenberger tongs pre-chilled in liquid nitrogen. This step is critical to instantly halt all enzymatic activity and preserve the in-vivo metabolic state.[16] Blood samples should be centrifuged immediately to separate plasma, which is then flash-frozen.
-
Storage: Store all samples at -80°C until metabolite extraction and analysis.[16]
Analytical Techniques for ¹³C Detection
The choice of analytical platform is dictated by the specific information required. The two primary methods for detecting ¹³C enrichment are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is a powerful tool that can identify the exact position of the ¹³C label within a molecule's carbon skeleton.[17] This provides unambiguous evidence of specific pathway activities. For instance, NMR can distinguish between glutamate labeled at the C4 vs. the C5 position, which reflects different metabolic routes.[12]
-
¹³C NMR Spectrum of Ethanol: In a ¹³C NMR spectrum of ethanol, two distinct signals are observed: one for the methyl carbon (~18 ppm) and another for the methylene carbon bonded to the -OH group (~58 ppm).[18] When using Ethanol-1-¹³C, the signal at ~58 ppm will be enhanced.
Mass Spectrometry (MS)
MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of a ¹³C atom increases a metabolite's mass by approximately 1 Dalton. MS is generally more sensitive than NMR and is well-suited for measuring overall isotopic enrichment in a population of molecules.[19][20][21] Techniques like Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) are commonly used to analyze the labeling patterns of extracted metabolites.[3]
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Detects nuclear spin properties of ¹³C atoms | Detects mass-to-charge ratio of ¹³C-labeled molecules |
| Key Advantage | Provides positional information (isotopomer analysis) | High sensitivity and high throughput |
| Sample Prep | Minimal, non-destructive | Often requires extraction and derivatization |
| Sensitivity | Lower (requires more material) | Higher (can detect trace amounts) |
| Primary Output | Chemical shifts, coupling constants[12][18] | Mass isotopologue distributions (M+0, M+1, etc.)[19] |
Applications in Research and Development
The use of Ethanol-1-¹³C as a tracer has provided critical insights in several fields.
-
Neuroscience: It has been instrumental in demonstrating that acetate, derived from ethanol metabolism in the liver, is a significant energy substrate for astrocytes in the brain.[12][13][14] This has implications for understanding brain energy metabolism in the context of alcohol consumption and related neurological disorders.
-
Liver Function and Disease: By tracing the conversion of ethanol to its downstream products, researchers can assess hepatic metabolic function.[22] The rate of ¹³CO₂ production in breath tests following administration of ¹³C-ethanol can serve as a non-invasive measure of overall ethanol metabolism.[23][24]
-
Alcoholism Research: Studies have used ¹³C-labeled ethanol to investigate how chronic alcohol exposure alters brain metabolism, finding that it can increase the brain's capacity to utilize acetate as an energy source.[13]
Conclusion
Ethanol-1-¹³C is a versatile and powerful metabolic tracer for probing the interface of alcohol metabolism and central carbon metabolism. Its primary strength lies in its ability to deliver a ¹³C-labeled C2 unit (acetate) to extrahepatic tissues, providing a unique window into astrocyte bioenergetics and liver function. By combining carefully designed in vivo experiments with advanced analytical techniques like NMR and MS, researchers can leverage this tool to answer fundamental questions in physiology and develop new therapeutic strategies for metabolic and neurological diseases.
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Guide to the Safe Handling and Application of Ethanol-1-13C
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Nature of Ethanol-1-13C
Ethanol-1-13C (CAS No. 14742-23-5) is a stable, non-radioactive, isotopically labeled form of ethanol.[1] In this compound, the carbon atom at the C1 position is the heavy isotope ¹³C, as opposed to the naturally abundant ¹²C. This isotopic substitution provides a powerful tool for researchers, particularly in metabolic studies, pharmaceutical research, and advanced imaging techniques like hyperpolarized MRI/MRS.[1][2] The ¹³C label allows scientists to trace the metabolism and disposition of the ethanol molecule or its metabolic products through complex biological systems using high-sensitivity detection methods such as mass spectrometry and nuclear magnetic resonance.[3][4]
While its scientific applications are distinct, its physicochemical properties and associated hazards are fundamentally identical to those of standard, unlabeled ethanol (CAS No. 64-17-5). Therefore, all safety and handling procedures applicable to pure ethanol must be rigorously applied to its isotopically labeled counterpart.[1] This guide is predicated on the principle that the primary risks associated with Ethanol-1-13C are its high flammability and potential health effects upon exposure, mirroring those of natural abundance ethanol.
Hazard Identification and Physicochemical Properties
Ethanol-1-13C is classified as a highly flammable liquid and vapor that can cause serious eye irritation.[5] Understanding its core properties is the first step in a robust risk assessment. The vapor is heavier than air and can travel considerable distances to an ignition source and "flash back".[6][7]
Table 1: Physicochemical Data for Ethanol
| Property | Value | Source(s) |
| CAS Number | 64-17-5 (Unlabeled), 14742-23-5 (Labeled) | [1] |
| Molecular Formula | C₂H₆O | [8] |
| Molecular Weight | ~47.06 g/mol (for Ethanol-1-¹³C) | [1] |
| Appearance | Colorless liquid | |
| Odor | Alcohol-like | |
| Boiling Point | 78 °C (172 °F) | |
| Flash Point | 13 °C (55 °F) - Closed Cup | [9] |
| Autoignition Temp. | 363 °C (685 °F) | [9] |
| Explosion Limits | Lower: 3.3% (v/v), Upper: 19-27.7% (v/v) | [9] |
| Vapor Pressure | 57.26 hPa at 19.6 °C | |
| Vapor Density | 1.6 (Air = 1) | |
| Water Solubility | Completely miscible |
The primary hazards are:
-
Physical Hazard : H225 - Highly flammable liquid and vapour. Vapors can form explosive mixtures with air.[6]
-
Health Hazard : H319 - Causes serious eye irritation. May cause respiratory irritation, drowsiness, or dizziness.[8] Prolonged or repeated skin contact may lead to dryness and irritation.[6]
Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount and is achieved through a combination of engineering controls, administrative procedures, and appropriate PPE.
Engineering and Administrative Controls
-
Ventilation : Always handle Ethanol-1-13C in a well-ventilated area.[5][10] Use of a chemical fume hood is the best practice to keep airborne concentrations below permissible exposure limits.[8]
-
Ignition Source Control : All potential ignition sources—such as open flames, hot surfaces, sparks from electrical equipment, and static discharge—must be strictly eliminated from the handling area.[5][11]
-
Equipment Grounding : To prevent the buildup of static electricity, which can ignite ethanol vapors, all metal containers and transfer equipment must be properly grounded and bonded.[5][11] Use only non-sparking tools for opening and handling containers.[6][11][12]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is a critical self-validating system to prevent exposure. The following protocol outlines the minimum requirements for handling Ethanol-1-13C.
Step-by-Step PPE Selection and Use:
-
Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10] A face shield may be required for splash-prone operations.
-
Skin Protection :
-
Gloves : Wear appropriate protective gloves (e.g., nitrile, neoprene) to prevent skin contact.[10] Check glove manufacturer data for compatibility and breakthrough times. Inspect gloves for tears or holes before each use.
-
Lab Coat : A flame-resistant lab coat or protective clothing should be worn to protect street clothes and prevent skin exposure.[10][13]
-
-
Respiratory Protection : If ventilation is inadequate or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[12][13] The need for respiratory protection should be determined by a formal risk assessment.
-
PPE Donning and Doffing : Follow established procedures for putting on and taking off PPE to avoid cross-contamination. Always wash hands thoroughly after handling the chemical and removing PPE.[5][14]
Caption: Diagram 1: PPE Selection Workflow for Ethanol-1-13C.
Emergency Procedures
Preparedness is key to mitigating the impact of an incident. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.[8]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash the affected area with soap and water.[12][15]
-
Inhalation : Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8][9][12] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] Seek medical attention if symptoms appear.[8]
-
Ingestion : Clean mouth with water and drink afterwards plenty of water.[9] Do NOT induce vomiting unless directed by medical personnel.[8] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center.[12]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[7][12] Water spray can be used to cool closed containers.[9]
-
Unsuitable Extinguishing Media : A direct water jet may be ineffective and could spread the fire.[6][7]
-
Specific Hazards : The substance is highly flammable. Vapors are heavier than air and may form explosive mixtures with air, spreading along the ground and potentially flashing back from a distant ignition source.[6][7][9] Containers may explode when heated.[6][9]
-
Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[7][12]
Accidental Release Measures (Spill Response)
A prompt and correct response to a spill is critical to prevent injury and fire.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert : Immediately alert others in the area. Evacuate non-essential personnel.
-
Eliminate Ignition Sources : Extinguish all flames, turn off hot plates, and unplug electrical equipment in the immediate vicinity.[16]
-
Ventilate : Increase ventilation in the area, preferably by using a chemical fume hood.[16]
-
Don PPE : Wear the appropriate PPE as described in Section 3.2, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment : For larger spills, use an inert, non-combustible absorbent material (e.g., sand, diatomaceous earth, universal binder) to dike the spill and prevent it from spreading or entering drains.[5][12][16]
-
Absorption : Carefully apply absorbent material over the spill, working from the outside in.
-
Collection : Once absorbed, use non-sparking tools to collect the material into a suitable, labeled container for hazardous waste.[17]
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Disposal : Dispose of the waste container according to institutional and local regulations.[6]
Caption: Diagram 2: Spill Response Decision Flow.
Waste Disposal
Disposal of Ethanol-1-13C and associated contaminated materials must be treated as hazardous waste.[18]
-
Containers : Collect waste ethanol and absorbent materials in tightly sealed, properly labeled containers.
-
Regulations : All chemical waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8] Do not dispose of down the drain.[16]
-
Consultation : Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Conclusion
Ethanol-1-13C is an invaluable tool in modern scientific research. Its safe use hinges on recognizing that its hazards are identical to those of standard ethanol. By implementing robust engineering controls, adhering to strict handling protocols, using appropriate personal protective equipment, and being prepared for emergencies, researchers can effectively mitigate the risks. A culture of safety, grounded in a thorough understanding of this chemical's properties, is the most effective safeguard for all laboratory personnel.
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Introduction: The Power of Positional Isotopic Labeling
An In-depth Technical Guide to High-Purity Ethanol-1-13C: Sourcing, Quality Control, and Advanced Research Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of high-purity Ethanol-1-13C. It moves beyond a simple catalog of suppliers to delve into the critical aspects of material specification, the scientific rationale behind quality control, and the sophisticated applications that this stable isotope tracer enables. The focus is on providing actionable insights and methodologies to ensure the integrity and success of your research.
Stable isotope labeling is a foundational technique in modern biomedical research, allowing for the precise tracing of molecules through complex biological systems without the safety and disposal concerns associated with radioactive isotopes.[1][2] Among stable isotopes, Carbon-13 (¹³C) is paramount for tracking the fate of organic molecules. Ethanol-1-¹³C, specifically labeled at the hydroxyl-bearing carbon, offers a unique tool to probe metabolic pathways, particularly those related to alcohol metabolism, hepatic function, and neurochemistry.[3][4] The strategic placement of the ¹³C label at the C1 position is critical, as this is the initial site of oxidation in the metabolic cascade, ensuring the tracer's signature is carried forward into key downstream metabolites.
Section 1: Commercial Suppliers and Critical Specifications
The selection of a reliable supplier is the first and most crucial step in any experiment involving stable isotope tracers. The purity and precise characterization of the labeled compound directly impact the accuracy and reproducibility of experimental results. Several reputable suppliers specialize in high-purity, isotopically labeled compounds.
Key commercial suppliers of Ethanol-1-¹³C include:
-
Cambridge Isotope Laboratories, Inc. (CIL): A leading manufacturer of stable isotopes and isotopically labeled compounds for research.
-
Sigma-Aldrich (Merck): A major global supplier of chemicals and laboratory equipment, offering a wide range of labeled compounds.
When sourcing Ethanol-1-¹³C, researchers must scrutinize the Certificate of Analysis (CoA) for the following key specifications.
Table 1: Comparative Specifications for Commercial Ethanol-1-¹³C
| Specification | Cambridge Isotope Laboratories, Inc. | Sigma-Aldrich | Importance in Research |
| Product Number | CLM-344 (example)[5][6] | 325015 (example) | For accurate ordering and lot tracking. |
| Isotopic Purity | 99 atom % ¹³C[5][6] | 99 atom % ¹³C | Ensures the signal from the tracer is strong and unambiguous, minimizing noise from unlabeled molecules. |
| Chemical Purity | ≥98%[5][6] | Not explicitly stated, but high purity is standard. | Prevents interference from chemical impurities that could affect biological systems or analytical instruments. |
| Formulation | Neat (<6% water) or custom solutions[5][6] | 95% in H₂O | The choice between a neat compound and a pre-made solution depends on the experimental protocol and dosage requirements. |
| CAS Number | 14742-23-5 (Labeled)[5][6] | (Not explicitly listed on product page) | A unique identifier for the ¹³C-labeled form of ethanol. |
Expert Insight: The seemingly minor difference between a neat form and a 95% solution is critical. A neat compound offers flexibility in formulating custom concentrations and solvents, but requires precise handling in a controlled environment to prevent evaporation and water absorption. Pre-made solutions offer convenience and reduce preparation errors but may limit experimental design. The choice is dictated by the stringency of the application; for instance, in vivo studies requiring precise dosage by weight necessitate a well-characterized solution.
Section 2: The Bedrock of Reliability: Synthesis and Quality Control
The trustworthiness of any tracer study hinges on the verifiable quality of the isotopic compound. This is not merely a matter of purity but of confirming the specific location and abundance of the ¹³C label.
Synthesis Rationale
While end-users do not synthesize the compound, understanding the origin provides context for potential impurities. Ethanol-1-¹³C is typically synthesized from a ¹³C-labeled precursor, such as ¹³C-labeled methyl iodide or ¹³C-labeled carbon monoxide, through established organic chemistry routes. The multi-step nature of these syntheses necessitates rigorous purification and subsequent quality control to remove unreacted precursors, side-products, and solvents.
A Self-Validating QC Workflow
A robust QC protocol is a self-validating system, employing orthogonal analytical techniques to confirm the compound's identity, purity, and isotopic enrichment.
Mandatory QC Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for confirming the position of the ¹³C label. The ¹³C NMR spectrum of Ethanol-1-¹³C will show a significantly enhanced signal for the C1 carbon (at ~58 ppm) relative to the C2 carbon (at ~18 ppm), confirming the specific labeling site.[7][8] Proton (¹H) NMR is used to confirm the overall chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight of the labeled compound (M+1 compared to unlabeled ethanol) and is used to calculate the precise isotopic enrichment.[9] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for assessing both chemical purity and isotopic abundance simultaneously.[10]
-
Isotope Ratio Mass Spectrometry (IRMS): For applications requiring extremely high precision, IRMS can determine the ¹³C/¹²C ratio with exceptional accuracy, far exceeding that of conventional MS.[11][12][13]
Below is a diagram illustrating a typical QC workflow for certifying a batch of high-purity Ethanol-1-¹³C.
Caption: A typical quality control workflow for Ethanol-1-¹³C.
Section 3: Core Applications in Research and Drug Development
The utility of Ethanol-1-¹³C spans multiple domains, from fundamental metabolic research to preclinical drug assessment.
Metabolic Flux Analysis and In Vivo Tracer Studies
Ethanol-1-¹³C is an invaluable tool for tracing the metabolic fate of ethanol in vivo. In the liver, ethanol is oxidized to acetaldehyde and then to acetate. When using Ethanol-1-¹³C, the label is transferred to [1-¹³C]acetate. This labeled acetate can then enter the bloodstream and be taken up by various tissues, including the brain, where it enters the TCA (tricarboxylic acid) cycle.[3][4] This allows researchers to study hepatic metabolism, acetate transport, and cerebral energy utilization.[3]
The labeled acetyl-CoA enters the TCA cycle, leading to the incorporation of ¹³C into various intermediates and, significantly, into the neurotransmitters glutamate and glutamine.[4] Tracking the appearance of the ¹³C label in these molecules via MRS or MS provides a dynamic measure of metabolic flux and neurotransmitter cycling.[3]
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- 7. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
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Methodological & Application
Application Note: Unraveling Brain Bioenergetics with Ethanol-1-¹³C
A Detailed Guide to In Vivo ¹³C Magnetic Resonance Spectroscopy Studies of Brain Metabolism
Authored by: Your Senior Application Scientist
Introduction: A New Window into Cerebral Metabolism
The brain, despite its relatively small size, is a highly metabolic organ, consuming approximately 20% of the body's total oxygen and glucose. Understanding the intricate metabolic pathways that fuel neural activity is paramount in neuroscience and is critical for developing effective therapies for a myriad of neurological and psychiatric disorders. ¹³C Magnetic Resonance Spectroscopy (MRS) is a powerful, non-invasive technique that allows for the real-time in vivo assessment of brain biochemistry.[1] When coupled with the administration of ¹³C-labeled substrates, it provides a unique window into the dynamic fluxes of metabolic pathways, such as the tricarboxylic acid (TCA) cycle and neurotransmitter cycling.[1][2]
While [1-¹³C]glucose is a commonly used tracer for studying brain metabolism, [1-¹³C]ethanol offers a unique approach to probe specific aspects of cerebral bioenergetics, particularly astrocyte metabolism. The vast majority of ingested ethanol is metabolized in the liver to acetate, which readily crosses the blood-brain barrier.[3][4] In the brain, acetate is preferentially taken up and metabolized by astrocytes, making [1-¹³C]ethanol an indirect but effective tool to investigate the role of this glial cell type in brain energy metabolism and the glutamate-glutamine cycle.[2][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data analysis for using Ethanol-1-¹³C in ¹³C MRS studies of brain metabolism.
Principles of the Method: Tracing the Path of ¹³C from Ethanol to Brain Metabolites
The foundational principle of this technique lies in tracing the journey of the stable isotope, Carbon-13 (¹³C), from intravenously or intragastrically administered [1-¹³C]ethanol to key metabolites within the brain. This allows for the quantitative measurement of metabolic rates, providing insights into cellular bioenergetics and neurotransmitter cycling.[5]
The Biochemical Pathway: From Systemic Administration to Cerebral Incorporation
-
Hepatic Metabolism of Ethanol: Following administration, [1-¹³C]ethanol is primarily metabolized in the liver by alcohol dehydrogenase (ADH) to [1-¹³C]acetaldehyde. This is then rapidly converted to [1-¹³C]acetate by aldehyde dehydrogenase (ALDH), with a significant portion of this acetate being released into the bloodstream.[4][6] It is important to note that direct metabolism of ethanol within the brain is considered minimal.[2][3]
-
Blood-Brain Barrier Transport: [1-¹³C]Acetate readily crosses the blood-brain barrier via monocarboxylate transporters (MCTs).
-
Astrocyte-Specific Uptake and Metabolism: Once in the brain, acetate is preferentially taken up by astrocytes.[4] Inside the astrocyte, [1-¹³C]acetate is converted to [1-¹³C]acetyl-CoA by acetyl-CoA synthetase.
-
Entry into the Tricarboxylic Acid (TCA) Cycle: [1-¹³C]Acetyl-CoA then enters the astrocytic TCA cycle, a central hub of cellular energy metabolism. The ¹³C label is incorporated into various TCA cycle intermediates.
-
Labeling of Glutamate and Glutamine: Through the action of aminotransferases, the ¹³C label is transferred to glutamate, forming [5-¹³C]glutamate. Subsequently, glutamine synthetase, an enzyme exclusively found in astrocytes, converts the labeled glutamate into [5-¹³C]glutamine.
-
The Glutamate-Glutamine Cycle: This newly synthesized [5-¹³C]glutamine can then be transported to neurons, where it is converted back to glutamate, completing the glutamate-glutamine neurotransmitter cycle.[5]
Diagram: Metabolic Pathway of Ethanol-1-¹³C in the Brain
Caption: Metabolic fate of [1-¹³C]ethanol in the brain.
Detection by ¹³C Magnetic Resonance Spectroscopy
¹³C MRS non-invasively detects the signals from ¹³C nuclei. By acquiring spectra over time following the administration of [1-¹³C]ethanol, it is possible to monitor the incorporation of the ¹³C label into glutamate and glutamine. The rate of this incorporation provides a direct measure of the metabolic flux through the astrocytic TCA cycle and the glutamate-glutamine cycle.[2]
Materials and Reagents
| Item | Specification | Supplier Example |
| ¹³C Labeled Substrate | Ethanol-1-¹³C, >99% isotopic purity, sterile and pyrogen-free | Sigma-Aldrich, Cambridge Isotope Laboratories |
| Anesthetic | Isoflurane | Baxter, Piramal Critical Care |
| Physiological Saline | 0.9% NaCl, sterile | Baxter, Hospira |
| Infusion Pump | Syringe pump capable of precise flow rates | Harvard Apparatus, B. Braun |
| Catheters | Appropriate gauge for intravenous or intragastric administration | Becton, Dickinson and Company (BD) |
| Animal Monitoring | Pulse oximeter, rectal temperature probe, respiratory sensor | SA Instruments, Inc. |
| MRS System | High-field MRI scanner (e.g., 7T, 9.4T, or 11.7T for preclinical) with ¹³C capabilities | Bruker, Agilent, Philips, Siemens |
| RF Coil | ¹H/¹³C dual-tuned surface or volume coil | RAPID Biomedical, Doty Scientific |
Experimental Protocol: A Step-by-Step Guide
This protocol is a general guideline and should be adapted based on the specific research question, animal model, and available instrumentation. All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).
Animal Preparation
-
Fasting: Fast the animal overnight (12-16 hours) with free access to water to ensure a stable metabolic baseline.
-
Anesthesia: Induce anesthesia with 5% isoflurane in a mixture of 70% N₂O and 30% O₂. Maintain anesthesia with 1.5-2.0% isoflurane for the duration of the experiment.
-
Catheterization: Place a catheter in the tail vein for intravenous infusion or an oral gavage tube for intragastric administration.
-
Positioning: Secure the animal in a stereotaxic frame to minimize motion artifacts. Position the head within the RF coil.
-
Physiological Monitoring: Continuously monitor vital signs, including heart rate, respiration rate, and body temperature. Maintain body temperature at 37°C using a circulating water blanket.
[1-¹³C]Ethanol Administration
The following infusion protocol is based on a study in rats and may need to be adjusted for other animal models.[2]
-
Intravenous Infusion:
-
Prepare a sterile solution of [1-¹³C]ethanol in physiological saline (e.g., 33% v/v).
-
Administer an initial bolus of 2 g/kg body weight over the first 10 minutes.
-
Follow with a continuous infusion of 2 g/kg body weight over the next 170 minutes.[2]
-
¹³C MRS Data Acquisition
-
Shimming: Perform automated or manual shimming on the region of interest to achieve a narrow water line width (<20 Hz).
-
¹H Spectrum: Acquire a baseline ¹H spectrum to assess brain metabolite concentrations and data quality.
-
¹³C MRS Acquisition:
-
Begin ¹³C MRS data acquisition just before the start of the [1-¹³C]ethanol infusion.
-
Use a pulse-acquire sequence with broadband proton decoupling.
-
Typical acquisition parameters:
-
Repetition Time (TR): 2-5 seconds
-
Spectral Width: 200-250 ppm
-
Number of Averages: 128-512 (depending on desired temporal resolution)
-
-
Continuously acquire spectra throughout the infusion period.
-
Diagram: Experimental Workflow
Caption: A typical workflow for a ¹³C MRS study using [1-¹³C]ethanol.
Data Analysis: From Raw Spectra to Metabolic Rates
Spectral Processing
-
Fourier Transformation: Apply a Fourier transform to the raw time-domain data.
-
Phasing and Baseline Correction: Correct the phase and baseline of the resulting spectra.
-
Line Broadening: Apply an exponential line broadening function to improve the signal-to-noise ratio.
-
Chemical Shift Referencing: Reference the chemical shift of the spectra using a known peak (e.g., the natural abundance signal of a lipid).
Metabolite Quantification
-
Peak Integration: Integrate the area under the peaks corresponding to [5-¹³C]glutamate and [5-¹³C]glutamine.
-
LCModel: For more complex spectra, use software like LCModel to fit the in vivo spectrum to a basis set of known metabolite spectra.
Kinetic Modeling
The time courses of ¹³C label incorporation into glutamate and glutamine can be fitted to mathematical models to estimate metabolic fluxes, such as the TCA cycle rate (VTCA) and the glutamate-glutamine cycling rate (VNT).
| Metabolic Flux | Description | Typical Units |
| VTCA | Rate of the tricarboxylic acid cycle in astrocytes | µmol/g/min |
| VNT | Rate of glutamate-glutamine neurotransmitter cycling | µmol/g/min |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Signal-to-Noise Ratio | - Poor coil loading- Inadequate shimming- Insufficient number of averages | - Reposition the animal and coil- Re-shim the magnet- Increase the number of averages or acquisition time |
| Motion Artifacts | - Animal movement during acquisition | - Ensure the animal is securely fixed- Check the depth of anesthesia |
| Broad Spectral Lines | - Poor magnetic field homogeneity | - Re-shim the magnet |
| No Detectable ¹³C Labeling | - Failed infusion- Incorrect substrate concentration | - Check the infusion line and pump- Verify the concentration of the [1-¹³C]ethanol solution |
Conclusion: Advancing Our Understanding of Brain Function
The use of [1-¹³C]ethanol in conjunction with ¹³C MRS provides a unique and powerful tool to non-invasively investigate astrocyte metabolism and its role in supporting neuronal function.[2][4] This technique can be applied to study a wide range of neurological and psychiatric conditions where metabolic dysfunction is implicated. By providing quantitative measures of metabolic fluxes, this methodology offers invaluable insights for basic neuroscience research and the development of novel therapeutic strategies.
References
-
In Vivo 13C Magnetic Resonance Spectroscopy for Assessing Brain Biochemistry in Health and Disease. (2022). ResearchGate. [Link]
-
de Graaf, R. A., et al. (2011). 13C MRS studies of neuroenergetics and neurotransmitter cycling in humans. PMC. [Link]
-
Jiang, L., et al. (2011). In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy. NMR in Biomedicine. [Link]
- Volkow, N. D., et al. (2017). Effects of alcohol on brain metabolism: a critical review. Neuropsychopharmacology.
-
Mishra, A., et al. (2021). Dynamic 13C MR spectroscopy as an alternative to imaging for assessing cerebral metabolism using hyperpolarized pyruvate in humans. PubMed Central. [Link]
- Ross, B. D., et al. (2003). Clinical experience with 13C MRS in vivo. NMR in Biomedicine.
-
Jiang, L., et al. (2011). In vivo detection of intermediate metabolic products of [1-(13) C]ethanol in the brain using (13) C MRS. PubMed. [Link]
-
Gordon, J. W., et al. (2022). Kinetic Analysis of Multi-Resolution Hyperpolarized 13C Human Brain MRI to Study Cerebral Metabolism. eScholarship.org. [Link]
-
Gallagher, F. (2021). ISMRM MR Academy - Hyperpolarized 13C Imaging in 2030: A Clinician's View. YouTube. [Link]
-
de Graaf, R. A., et al. (2011). Metabolic Products of [2-13C]Ethanol in the Rat Brain after Chronic Ethanol Exposure. PMC. [Link]
-
Cerdán, S., et al. (2013). 13C NMR spectroscopy applications to brain energy metabolism. Frontiers in Neuroenergetics. [Link]
-
Chen, A. P., et al. (2021). Imaging brain metabolism using hyperpolarized 13C magnetic resonance spectroscopy. Trends in Neurosciences. [Link]
-
Carr, C. L., et al. (2021). Brain ethanol metabolism by astrocytic ALDH2 drives the behavioural effects of ethanol intoxication. PMC. [Link]
-
Li, X., et al. (2023). Acetate enhances neuronal plasticity and reduces ischemic brain injury by promoting tau protein lactylation. PMC. [Link]
-
Carr, C. L., et al. (2021). Brain ethanol metabolism by astrocytic ALDH2 drives the behavioural effects of ethanol intoxication. ResearchGate. [Link]
-
Wyss, M. T., et al. (2011). Acetate supplementation increases brain phosphocreatine and reduces AMP levels with no effect on mitochondrial biogenesis. PMC. [Link]
-
Jiang, L., et al. (2013). Increased brain uptake and oxidation of acetate in heavy drinkers. JCI. [Link]
-
Ledesma, G., et al. (2023). Astrocytes in Amyloid Generation and Alcohol Metabolism: Implications of Alcohol Use in Neurological Disorder(s). PMC. [Link]
-
Veech, R. (n.d.). The Effects of Acetate on Brain. Grantome. [Link]
-
Ethanol. (2018). Regulations.gov. [Link]
-
Pascual, M., et al. (2022). Astrocyte DNA damage and response upon acute exposure to ethanol and corticosterone. Frontiers in Cellular Neuroscience. [Link]
-
Study Maps Brain Regions Responsible For Intoxicating Effects of Alcohol. (2021). Neuroscience News. [Link]
-
Dienel, G. A. (2019). The transport of acetate into the brain exceeds the brain's capacity to.... ResearchGate. [Link]
-
Chen, A. P., et al. (2013). Cerebral Dynamics and Metabolism of Hyperpolarized [1- 13 C]pyruvate Using Time-Resolved MR Spectroscopic Imaging. ResearchGate. [Link]
- ETHANOL CAS N°: 64-17-5. (2004). European Chemicals Agency.
-
Ogundipe, O. A., et al. (2005). The safe ethanol dose: a review of epidemiological data for the last six decades. PMC. [Link]
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- 4. Metabolic Products of [2-13C]Ethanol in the Rat Brain after Chronic Ethanol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C MRS studies of neuroenergetics and neurotransmitter cycling in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astrocytes in Amyloid Generation and Alcohol Metabolism: Implications of Alcohol Use in Neurological Disorder(s) - PMC [pmc.ncbi.nlm.nih.gov]
Method for studying liver metabolism with Ethanol-1-13C tracer
An Application Guide to Investigating Hepatic Metabolism with an Ethanol-1-13C Tracer
Authored by: A Senior Application Scientist
Introduction: Unveiling Liver Metabolism with Stable Isotopes
The liver stands as the central hub of metabolism, orchestrating the processing of nutrients, detoxification of xenobiotics, and regulation of systemic energy homeostasis.[1] Understanding the intricate network of metabolic pathways within the liver is paramount for elucidating the mechanisms of diseases like non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), and hepatocellular carcinoma. Metabolic Flux Analysis (MFA) using stable isotope tracers has emerged as a powerful technique to quantitatively track the flow of atoms through these pathways, providing a dynamic snapshot of cellular metabolism that endpoint metabolite measurements cannot capture.[2][3][4]
Stable, non-radioactive isotopes such as Carbon-13 (¹³C) can be incorporated into substrates, which are then introduced into a biological system.[2][5] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect the incorporation of ¹³C into downstream metabolites, revealing the relative activity of different metabolic routes.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a specific and highly informative tracer, Ethanol-1-¹³C, to probe the intricacies of hepatic metabolism.
The Principle: Why Use Ethanol-1-¹³C?
Ethanol is primarily metabolized in the liver through a two-step oxidative pathway.[8][9][10] Understanding this process is key to appreciating the utility of the Ethanol-1-¹³C tracer.
-
Oxidation to Acetaldehyde: In the cytosol, alcohol dehydrogenase (ADH) oxidizes ethanol to acetaldehyde. This reaction reduces the coenzyme NAD+ to NADH.[9][11]
-
Oxidation to Acetate: Acetaldehyde is then rapidly oxidized to acetate in the mitochondria by aldehyde dehydrogenase (ALDH), a reaction that also generates NADH.[9][12]
-
Entry into Central Carbon Metabolism: The resulting acetate is activated to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used as a building block for lipid synthesis (de novo lipogenesis).[13][14]
By labeling the C1 carbon of ethanol (CH₃¹³CH₂ OH), the ¹³C atom is retained through these oxidative steps, yielding [1-¹³C]acetyl-CoA. This labeled acetyl-CoA acts as a probe, allowing researchers to trace the fate of ethanol-derived carbon through the central metabolic network of the liver. This approach is invaluable for quantifying the contribution of ethanol to the hepatic acetyl-CoA pool, its flux through the TCA cycle, and its role as a substrate for lipogenesis.[15]
Visualizing the Metabolic Journey of Ethanol-1-¹³C
The following diagram illustrates the primary oxidative pathway of ethanol metabolism in a hepatocyte and the subsequent entry of the ¹³C label into the TCA cycle.
Caption: General experimental workflow for ¹³C tracer studies.
Key Experimental Parameters
The choice of model system and study parameters is critical for obtaining meaningful data.
| Parameter | In Vivo (Rodent Model) | Ex Vivo (Perfused Liver) | Rationale & Considerations |
| Tracer Dose | 1.0 - 2.5 g/kg body weight | 5 - 10 mM in perfusate | The dose should be sufficient to achieve significant labeling in downstream metabolites without causing acute toxicity. In vivo doses often mimic moderate to heavy alcohol consumption. [11] |
| Administration | Oral gavage or intravenous infusion | Continuous infusion into perfusate | Oral gavage mimics human consumption. Infusion provides a steady-state concentration of the tracer. |
| Duration | 30 min - 4 hours | 30 min - 2 hours | The time course should be designed to capture the peak metabolism of ethanol and the labeling of downstream metabolites. Shorter times capture primary oxidation; longer times show incorporation into lipids. |
| Sample Collection | Blood (tail vein, cardiac puncture), Liver | Perfusate, Liver tissue | Multiple time points for blood/perfusate can reveal kinetic information. The liver is typically collected at the study endpoint. |
Detailed Protocols
Protocol 1: In Vivo Administration of Ethanol-1-¹³C in a Mouse Model
This protocol describes the administration of the tracer to a mouse via oral gavage, a common method for modeling alcohol consumption.
Materials:
-
Ethanol-1-¹³C (99% purity)
-
Sterile Saline (0.9% NaCl)
-
Animal Gavage Needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Appropriate mouse handling and restraint devices
Procedure:
-
Acclimation: Acclimate mice to handling and restraint for several days prior to the experiment to minimize stress-induced metabolic changes.
-
Fasting: Fast animals for 4-6 hours before tracer administration to reduce variability from food consumption. Ensure free access to water.
-
Tracer Preparation: Prepare a 20% (v/v) solution of Ethanol-1-¹³C in sterile saline. For a 2 g/kg dose in a 25 g mouse, this equates to a total dose of 50 mg of ethanol.
-
Calculation: 2 g/kg = 2000 mg/kg. For a 0.025 kg mouse, the dose is 50 mg. The density of ethanol is ~0.789 g/mL, so 50 mg is ~63.4 µL. To make a 20% solution, this would be administered in a total volume of ~317 µL.
-
-
Administration: Gently restrain the mouse. Insert the gavage needle over the tongue into the esophagus. Administer the prepared tracer solution slowly and carefully to prevent aspiration.
-
Monitoring: Place the animal in a clean cage and monitor for any signs of distress. The study duration begins immediately after gavage.
-
Sample Collection: At the designated endpoint (e.g., 60 minutes post-gavage), anesthetize the animal and collect blood via cardiac puncture. Immediately thereafter, perform a laparotomy, excise the liver, and proceed to Protocol 2.
Protocol 2: Liver Tissue Quenching and Metabolite Extraction
Rapidly halting metabolic activity and efficiently extracting metabolites are crucial for accurate analysis. [16] Materials:
-
Liquid Nitrogen
-
Pre-chilled (-80°C) mortar and pestle
-
Pre-chilled (-20°C) extraction solvent (e.g., 80:20 Methanol:Water or Methanol:Chloroform:Water) [17]* Microcentrifuge tubes
-
Homogenizer or bead beater
-
Centrifuge capable of 4°C operation
Procedure:
-
Quenching: Immediately upon excision, place the liver tissue in a Wollenberger clamp pre-chilled in liquid nitrogen or drop it directly into a beaker of liquid nitrogen. This instantly halts all enzymatic activity.
-
Storage: Store the snap-frozen tissue at -80°C until extraction. Avoid freeze-thaw cycles.
-
Homogenization:
-
Weigh a small piece of frozen liver tissue (~10-20 mg) under cryogenic conditions (e.g., on a dish cooled with dry ice). [18] * Transfer the frozen tissue to a pre-chilled tube containing the cold extraction solvent and stainless steel beads. A typical ratio is 1 mL of solvent per 20 mg of tissue.
-
Immediately homogenize the tissue using a bead beater or other homogenizer, keeping the sample cold throughout the process.
-
-
Extraction: Incubate the homogenate at -20°C for 30 minutes to allow for protein precipitation and complete metabolite extraction.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins. [18]6. Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube. This extract is now ready for analysis or can be dried down under nitrogen or a vacuum concentrator for storage or derivatization.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and robust technique for analyzing the isotopic enrichment of small, volatile metabolites. [19][20]Many central carbon metabolites, such as amino acids and organic acids, require chemical derivatization to become volatile.
Materials:
-
Dried metabolite extract
-
Derivatization reagents (e.g., Methoxyamine hydrochloride in pyridine, followed by MSTFA or TBDMS) [18]* GC-MS instrument with an appropriate column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
Add 20 µL of methoxyamine hydrochloride solution to the dried extract, vortex, and incubate (e.g., 90 minutes at 30°C) to protect carbonyl groups. [18] * Add 80 µL of a silylating agent like MSTFA, vortex, and incubate (e.g., 30 minutes at 37°C) to derivatize hydroxyl, carboxyl, and amine groups. [18]2. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a temperature gradient program to separate the metabolites chromatographically.
-
Operate the mass spectrometer in either SCAN mode (to identify all metabolites) or Selected Ion Monitoring (SIM) mode (for targeted quantification of specific isotopologues).
-
-
Data Acquisition: For each metabolite of interest (e.g., citrate, glutamate), collect the mass spectrum. The incorporation of ¹³C will result in a mass shift. For example, a metabolite that has incorporated one ¹³C atom will appear at M+1, two ¹³C atoms at M+2, and so on.
Expected Mass Shifts for Key TCA Cycle Intermediates: Since Ethanol-1-¹³C introduces a two-carbon acetyl-CoA unit labeled at one position, metabolites will show specific labeling patterns.
| Metabolite | Carbon Atoms | Primary Labeled Isotopologues |
| Citrate | 6 | M+1, M+2 |
| α-Ketoglutarate | 5 | M+1, M+2 |
| Succinate | 4 | M+1, M+2 |
| Malate | 4 | M+1, M+2 |
| Glutamate | 5 | M+1, M+2 |
Protocol 4: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides positional information about the ¹³C label within a molecule, which can be highly advantageous for complex flux analysis, though it is less sensitive than MS. [7] Materials:
-
Dried metabolite extract
-
NMR buffer (e.g., phosphate buffer in D₂O with a chemical shift standard like DSS)
-
NMR spectrometer (≥600 MHz recommended for sensitivity)
Procedure:
-
Sample Preparation: Reconstitute the dried metabolite extract in the D₂O-based NMR buffer.
-
NMR Acquisition: Acquire a 1D ¹³C NMR spectrum. This directly detects the ¹³C nuclei. For ethanol itself, two distinct signals are expected for the C1 and C2 carbons. [21]3. Advanced Experiments: 2D experiments like ¹H-¹³C HSQC can be used to correlate protons with their directly attached carbons, providing unambiguous identification of labeled positions.
-
Data Analysis: Integrate the peak areas in the ¹³C spectrum to determine the relative abundance of the ¹³C label at different positions in key metabolites.
Data Interpretation and Trustworthiness
The primary output of a tracer experiment is the Mass Isotopologue Distribution (MID) for each measured metabolite. This is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Correction for Natural Abundance: Raw MS data must be corrected for the natural 1.1% abundance of ¹³C to isolate the enrichment derived from the tracer. [19]* Calculating Fractional Contribution: The corrected MID can be used in metabolic flux models (e.g., using software like INCA or Metran) to calculate the relative rates (fluxes) of interconnected reactions. [22]* Self-Validation: The system is self-validating when the observed labeling patterns are consistent with known biochemistry. For example, after introducing [1-¹³C]acetyl-CoA, the first turn of the TCA cycle should produce glutamate labeled at the C4 and C5 positions. Observing this pattern confirms the expected pathway activity. Any deviation may suggest the activity of alternative, unexpected pathways.
Conclusion
The use of Ethanol-1-¹³C as a stable isotope tracer is a robust method for dissecting the metabolic fate of alcohol in the liver. It provides quantitative insights into how ethanol contributes to the central energy and biosynthetic pathways of the hepatocyte. The protocols outlined here, from in vivo administration to detailed analytical procedures, provide a framework for researchers to apply this powerful technique. By carefully designing experiments and rigorously analyzing the resulting isotopic enrichment data, scientists can gain a deeper understanding of liver pathophysiology and identify new therapeutic targets for metabolic diseases.
References
- Grankvist, N., et al. (2024). Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo.
- Chen, H. Y., et al. (2013).
- He, L., et al. (2018).
- NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube.
- Kunjapur, A. (2020). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. YouTube.
- Spielman, D., et al. (2009).
- Brindle, K. M., et al. (1990).
- Jamin, E., et al. (2004). Determination of the 13C/12C Ratio of Ethanol Derived From Fruit Juices and Maple Syrup by Isotope Ratio Mass Spectrometry.
- Das, S. K., & Vasudevan, D. M. (2007). Ethanol Metabolism in the Liver, the Induction of Oxidant Stress, and the Antioxidant Defense System. Indian Journal of Clinical Biochemistry.
- Johnson, M. L., & Young, D. M. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care.
- Xiong, W., et al. (2010). 13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides. Plant Physiology.
- Brown, D. (n.d.). C-13 nmr spectrum of ethanol. Doc Brown's Chemistry.
- Long, C. P., & Antoniewicz, M. R. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites.
- ResearchGate. (n.d.). Ethanol metabolism pathways in the liver.
- Perini, M., et al. (2009). Determination of the 13C/12C ratios of ethanol and higher alcohols in wine by GC-C-IRMS analysis. Journal of Mass Spectrometry.
- Wang, C., et al. (2025). Sample preparation optimization for metabolomics and lipid profiling from a single plasma and liver tissue based on NMR and UHPLC-MS. Talanta.
- Hill, N. J., & Le-Bouf, T. (2015). Identification of an Alcohol with 13C NMR Spectroscopy.
- ResearchGate. (2010). 13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides.
- National Institutes of Health. (2009).
- Goveia, J., et al. (2020).
- Sunny, N. E., & Parks, E. J. (2017). Stable isotope-based flux studies in nonalcoholic fatty liver disease. Current Opinion in Lipidology.
- King, M. (n.d.). Ethanol (Alcohol) Metabolism: Acute and Chronic Toxicities. The Medical Biochemistry Page.
- You, Y., & Lee, W. (2019). Pathophysiological Aspects of Alcohol Metabolism in the Liver.
- Magritek. (2015). Identifying Alcohols Using NMR Spectroscopy. AZoM.
- ResearchGate. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes.
- Tissot, J. D., et al. (1996). Evaluation of (13C)ethanol incorporation into very-low-density lipoprotein triglycerides using gas chromatography/isotope ratio mass spectrometry coupling. Journal of Mass Spectrometry.
- meriSTEM. (2021). NMR of ethanol with ¹H and ¹³C. YouTube.
- ResearchGate. (n.d.). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS).
- Wikipedia. (n.d.). Pharmacology of ethanol.
- Slupsky, C. (n.d.). Processing and Storage of Samples for Metabolomics Assays.
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Creative Proteomics. (n.d.). Applications of Stable Isotope Labeling in Metabolic Flux Analysis. [Link]
- EMBL. (2019). Sample preparation: Introduction (tutorial 1/5). YouTube.
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Metabolic flux analysis in yeast using Ethanol-1-13C
Application Note & Protocol
Topic: Metabolic Flux Analysis in Yeast Using Ethanol-1-13C: A Guide for Researchers
Introduction: Unveiling Cellular Factories with 13C-Ethanol
Saccharomyces cerevisiae, or baker's yeast, is a powerhouse of industrial biotechnology, pivotal in the production of everything from biofuels to complex pharmaceuticals. Optimizing its metabolic output requires a deep and quantitative understanding of its intricate network of biochemical reactions. Metabolic Flux Analysis (MFA) is a critical tool that provides a snapshot of the rates (fluxes) of these reactions within a living cell.[1] By introducing a stable isotope-labeled substrate, such as 13C-labeled ethanol, we can trace the journey of carbon atoms through the metabolic pathways. This technique, known as 13C-MFA, allows us to quantify the intracellular fluxes, identify metabolic bottlenecks, and rationally engineer yeast strains for enhanced production of desired compounds.[2]
Ethanol, often viewed as a mere byproduct of fermentation, is also a valuable carbon source for yeast, particularly under specific physiological conditions.[3] Utilizing Ethanol-1-13C, where the first carbon atom is labeled, provides a unique window into the central carbon metabolism. As yeast assimilates ethanol, it is first oxidized to acetaldehyde and then to acetyl-CoA, a key precursor for the tricarboxylic acid (TCA) cycle and biosynthesis of many valuable compounds.[3][4] Tracking the 13C label from this specific position allows for a high-resolution analysis of pathways such as the TCA cycle, the glyoxylate shunt, and gluconeogenesis.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a 13C-MFA experiment in Saccharomyces cerevisiae using Ethanol-1-13C.
I. The Strategic Advantage of Ethanol-1-13C as a Tracer
While glucose is the most commonly used tracer for yeast MFA, ethanol offers distinct advantages in certain contexts. When yeast utilizes ethanol as a carbon source, its metabolism is significantly rewired compared to growth on glucose.[5] This includes the upregulation of the glyoxylate shunt and gluconeogenesis.[5][6] Using Ethanol-1-13C allows for precise probing of these specific pathways. The 13C label on the first carbon of ethanol will be lost as 13CO2 in the pyruvate dehydrogenase complex and the TCA cycle, providing valuable constraints for flux calculations. In contrast, using [2-13C]ethanol would lead to the label being incorporated into various metabolic intermediates, which is advantageous for estimating fluxes in the TCA cycle and pentose phosphate pathway.[5] The choice between [1-13C]ethanol and [2-13C]ethanol should be guided by the specific research question and the pathways of interest.
II. Experimental Workflow: A Step-by-Step Guide
A successful 13C-MFA experiment is a multi-step process that demands precision at every stage. Here, we outline a detailed protocol from experimental design to data analysis.
A. Experimental Design: Laying the Foundation for Success
The first step in any MFA study is a robust experimental design.[2] This involves defining the research question, selecting the appropriate yeast strain, and choosing the optimal cultivation method and labeling strategy.
Key Considerations for Experimental Design:
| Parameter | Recommendation | Rationale |
| Yeast Strain | A well-characterized strain (e.g., CEN.PK113-7D) is recommended. | Ensures reproducibility and comparability with existing literature.[7] |
| Cultivation Method | Chemostat cultivation is highly recommended.[8][9] | Provides a metabolic steady-state, a key assumption for MFA, by maintaining a constant growth rate and environment.[8] |
| 13C-Labeled Substrate | A mixture of labeled and unlabeled ethanol (e.g., 20% Ethanol-1-13C and 80% unlabeled ethanol) is often optimal. | A mixture can provide better resolution for certain fluxes compared to using 100% labeled substrate. |
| Isotopic Steady State | The culture should be maintained for at least five residence times after introducing the labeled substrate. | Ensures that the isotopic labeling of intracellular metabolites has reached a steady state. |
Visualizing the Workflow:
Caption: A generalized workflow for a 13C-MFA experiment.
B. Protocol: Chemostat Cultivation of Saccharomyces cerevisiae
This protocol is adapted for a standard laboratory chemostat setup.[10][11]
Materials:
-
Saccharomyces cerevisiae strain of choice
-
Defined minimal medium (consult literature for specific recipes)[10]
-
Chemostat vessel and peripherals (pumps, tubing, etc.)
-
Ethanol-1-13C and unlabeled ethanol
Procedure:
-
Prepare the Medium: Prepare the defined minimal medium with ethanol as the sole carbon source at the desired concentration.
-
Sterilize the Chemostat: Autoclave the chemostat vessel and all tubing. Aseptically assemble the chemostat.
-
Inoculation: Inoculate the chemostat with a pre-culture of the yeast strain grown in the same medium.
-
Batch Phase: Allow the culture to grow in batch mode until the desired cell density is reached.
-
Continuous Phase: Start the continuous feed of fresh medium at a specific dilution rate (D). The dilution rate will determine the growth rate of the yeast in the chemostat.
-
Achieve Metabolic Steady-State: Maintain the continuous culture for at least seven residence times (1/D) to ensure the culture has reached a metabolic steady-state.[7] Monitor cell density (OD600) and substrate/product concentrations in the outflow to confirm steady-state.
-
Introduce the Labeled Substrate: Switch the feed to a medium containing the desired ratio of Ethanol-1-13C to unlabeled ethanol.
-
Achieve Isotopic Steady-State: Continue the chemostat culture for at least five more residence times to allow the intracellular metabolites to reach isotopic steady-state.
C. Protocol: Rapid Quenching and Metabolite Extraction
The goal of quenching is to instantly halt all enzymatic reactions to preserve the in vivo metabolic state.[12] This is a critical step, as any delay can lead to significant changes in metabolite levels.
Materials:
-
Quenching solution: 60% methanol at -40°C or a 60:40 (v/v) methanol:aqueous ammonium hydrogen carbonate solution at -48 °C.[12][13]
-
Extraction solution: 75% boiling ethanol.[14]
-
Liquid nitrogen
-
Centrifuge capable of reaching low temperatures
Procedure:
-
Rapid Sampling: Withdraw a known volume of cell culture from the chemostat directly into a tube containing the pre-chilled quenching solution. The volume ratio of culture to quenching solution should be optimized (e.g., 1:5).
-
Immediate Mixing: Vortex the tube vigorously for a few seconds to ensure rapid and uniform quenching.
-
Cell Pelleting: Centrifuge the quenched cell suspension at a high speed (e.g., 10,000 x g) for 5 minutes at -20°C.
-
Supernatant Removal: Quickly decant the supernatant.
-
Metabolite Extraction: Add the pre-heated boiling ethanol to the cell pellet. Vortex vigorously to resuspend the cells.
-
Incubation: Incubate the mixture at 95°C for 3-5 minutes to extract the metabolites.[15]
-
Cell Debris Removal: Centrifuge the extract at high speed to pellet the cell debris.
-
Sample Storage: Transfer the supernatant containing the extracted metabolites to a new tube and store at -80°C until analysis.
III. Analytical Methods: Measuring Isotopic Enrichment
The extracted metabolites are a complex mixture that needs to be separated and analyzed to determine the mass isotopomer distribution of each compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques used for this purpose.[16]
Typical Analytical Workflow:
-
Sample Derivatization (for GC-MS): Many polar metabolites are not volatile enough for GC analysis and require chemical derivatization to increase their volatility.
-
Chromatographic Separation: The derivatized sample is injected into the GC or LC system, where individual metabolites are separated based on their physicochemical properties.
-
Mass Spectrometry Analysis: As each metabolite elutes from the chromatography column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, providing a mass spectrum for each compound.
-
Data Analysis: The mass spectra are analyzed to determine the relative abundance of different mass isotopomers for each metabolite. This information is crucial for calculating the metabolic fluxes.
IV. Data Analysis and Flux Calculation: From Raw Data to Biological Insight
The final step is to use the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes. This is a computationally intensive process that requires specialized software.
Flux Calculation Workflow:
-
Metabolic Model Construction: A stoichiometric model of the yeast central carbon metabolism is required. This model defines the network of biochemical reactions and the atom transitions for each reaction.[5]
-
Data Input: The experimentally measured data, including substrate uptake rates, product secretion rates, and mass isotopomer distributions of intracellular metabolites, are inputted into the software.
-
Flux Estimation: The software uses an iterative algorithm to find the set of metabolic fluxes that best fit the experimental data.[7]
-
Statistical Analysis: A statistical analysis is performed to assess the goodness-of-fit and to determine the confidence intervals for the estimated fluxes.[2]
Popular Software for 13C-MFA:
-
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software package for isotopomer network modeling and metabolic flux analysis.[17]
-
OpenFLUX: An open-source software for 13C-MFA.
Visualizing the Metabolic Pathway:
Sources
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- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
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- 4. journals.asm.org [journals.asm.org]
- 5. 13C-metabolic flux analysis of ethanol-assimilating Saccharomyces cerevisiae for S-adenosyl-l-methionine production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. dunham.gs.washington.edu [dunham.gs.washington.edu]
- 9. Chemostat Culture for Yeast Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dunham.gs.washington.edu [dunham.gs.washington.edu]
- 11. Chemostat Culture for Yeast Experimental Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. A Yeast Metabolite Extraction Protocol Optimised for Time-Series Analyses | PLOS One [journals.plos.org]
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- 16. researchgate.net [researchgate.net]
- 17. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
Tracing fatty acid synthesis with Ethanol-1-13C
Application Note & Protocol
Topic: Tracing De Novo Fatty Acid Synthesis with Ethanol-1-¹³C
Audience: Researchers, scientists, and drug development professionals.
Foundational Principles: Illuminating Lipid Metabolism with Stable Isotopes
De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a fundamental metabolic process. While essential for normal physiology, including membrane biogenesis and energy storage, its dysregulation is a hallmark of prevalent diseases such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and various cancers[1]. Quantifying the flux through this pathway is therefore critical for both basic research and therapeutic development.
Stable isotope tracing, a powerful technique for dissecting metabolic pathways, offers a dynamic view of cellular processes that endpoint measurements cannot provide[2]. By introducing a substrate enriched with a heavy, non-radioactive isotope like ¹³C, researchers can track the atoms as they are incorporated into downstream metabolites. This approach allows for the precise quantification of metabolic pathway activity.
Ethanol, when consumed, is rapidly metabolized, primarily in the liver, into acetyl-CoA—the fundamental two-carbon building block for fatty acid synthesis[3][4][5]. By using ethanol labeled at the first carbon position (Ethanol-1-¹³C), we can introduce a ¹³C₂-acetyl-CoA tracer into the cytosolic pool, enabling the direct measurement of DNL rates. This application note provides a comprehensive guide to the principles, experimental design, and detailed protocols for tracing fatty acid synthesis using Ethanol-1-¹³C.
The Metabolic Journey: From Ethanol-1-¹³C to Labeled Fatty Acids
The utility of Ethanol-1-¹³C as a tracer hinges on its well-defined metabolic fate. The process begins in the cytosol and concludes with the generation of ¹³C-labeled acetyl-CoA, which is then available for fatty acid synthase (FAS)[6].
-
Oxidation to Acetaldehyde: In the cytosol, alcohol dehydrogenase (ADH) oxidizes ethanol to acetaldehyde. In this step, the ¹³C label is retained on the carbonyl carbon of acetaldehyde[3][7].
-
¹³CH₃CH₂OH + NAD⁺ → ¹³CH₃CHO + NADH + H⁺
-
-
Conversion to Acetate: Acetaldehyde moves into the mitochondria, where aldehyde dehydrogenase (ALDH) rapidly converts it to acetate[3][7]. The ¹³C label remains on the carboxyl carbon.
-
¹³CH₃CHO + NAD⁺ + H₂O → ¹³CH₃COO⁻ + NADH + 2H⁺
-
-
Activation to Acetyl-CoA: A significant portion of the acetate produced in the liver is released into circulation and taken up by various tissues[3]. In the cytosol, the enzyme Acetyl-CoA Synthetase (ACSS2) activates acetate to acetyl-CoA. This reaction consumes ATP and crucially preserves the ¹³C label on the acetyl group[8].
-
¹³CH₃COO⁻ + ATP + CoASH → ¹³CH₃CO-SCoA + AMP + PPi
-
This newly synthesized ¹³C-acetyl-CoA joins the cytosolic pool, which also contains acetyl-CoA derived from other sources like glucose and amino acids[9][10]. This labeled precursor is now ready for incorporation into fatty acids.
Visualizing the Pathway
The following diagram illustrates the conversion of Ethanol-1-¹³C into the lipogenic acetyl-CoA pool.
Caption: Metabolic fate of Ethanol-1-¹³C to lipogenic Acetyl-CoA.
Experimental Design: Keys to a Robust Tracing Study
A successful tracing experiment requires careful planning. The choices of model system, tracer concentration, and labeling duration are critical for generating interpretable data.
| Parameter | Key Consideration & Rationale | Recommended Range |
| Model System | In Vitro (Cell Culture): Offers high control over the environment. Ideal for mechanistic studies and screening. Choose cell lines known for active DNL (e.g., HepG2, MCF7, various cancer cell lines). In Vivo (Animal Models): Provides systemic metabolic context. Essential for understanding physiological regulation and drug efficacy. | In Vitro: Hepatoma, adipocyte, or cancer cell lines. In Vivo: Mice or rats, often on a high-carbohydrate diet to induce DNL. |
| Ethanol-1-¹³C Conc. | Must be high enough to achieve significant enrichment in the acetyl-CoA pool but low enough to avoid ethanol-induced toxicity or major metabolic disruption. Ethanol can alter the cellular redox state (NADH/NAD⁺ ratio), which can independently affect metabolism[3][7]. | In Vitro: 5-25 mM. In Vivo: Dose calculated based on achieving a target blood alcohol concentration (e.g., 20-50 mg/dL). |
| Labeling Duration | Time-Course: A time-course experiment (e.g., 0, 2, 4, 8, 24h) is crucial to determine the kinetics of label incorporation and to ensure measurements are taken during a phase of steady incorporation. Steady-State: For fractional synthesis calculations, labeling until isotopic steady-state is reached in the product (fatty acids) is ideal. | In Vitro: 2-24 hours. In Vivo: 1-8 hours post-administration. |
| Essential Controls | Unlabeled Control: Cells/animals treated with unlabeled ethanol at the same concentration to control for metabolic effects of ethanol itself. Vehicle Control: Treatment with the delivery vehicle (e.g., saline, media) alone. Positive Control: A known lipogenic precursor like [1,2-¹³C₂]acetate or [U-¹³C₆]glucose can validate the DNL activity of the model system. | All three controls are highly recommended for a robust experimental design. |
Detailed Experimental & Analytical Protocols
This section provides a step-by-step workflow from cell labeling to data analysis.
Workflow Overview
Caption: Overall experimental workflow for fatty acid tracing.
Protocol 1: In Vitro Labeling of Adherent Cells
-
Cell Seeding: Plate cells (e.g., HepG2) in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Media Change: Aspirate the old medium and replace it with fresh, low-glucose medium (e.g., 5.5 mM glucose DMEM) to promote reliance on other substrates. Allow cells to acclimate for 2-3 hours[11].
-
Labeling: Prepare a stock solution of Ethanol-1-¹³C in culture medium. Add the tracer to the cells to achieve the desired final concentration (e.g., 10 mM). Include unlabeled ethanol and vehicle controls in parallel.
-
Incubation: Incubate the cells for the desired time points (e.g., 8 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
Harvesting & Quenching:
-
Place the plate on ice.
-
Quickly aspirate the labeling medium and wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS)[9].
-
Add 0.75 mL of an ice-cold methanol/PBS (1:1) solution to each well to quench metabolism[9].
-
Scrape the cells using a cell scraper and transfer the cell suspension to a glass tube. Keep on ice.
-
Protocol 2: Lipid Extraction and FAME Preparation
This protocol combines lipid extraction with the preparation of Fatty Acid Methyl Esters (FAMEs), which are volatile derivatives suitable for Gas Chromatography-Mass Spectrometry (GC-MS)[9][12].
-
Lipid Extraction:
-
To the quenched cell suspension (~0.75 mL) in the glass tube, add 0.5 mL of ice-cold chloroform[9].
-
Vortex vigorously for 1 minute to create a single-phase mixture and lyse the cells.
-
Add another 0.5 mL of chloroform and 0.5 mL of water to induce phase separation. Vortex again for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a middle protein precipitate, and a lower chloroform layer containing the lipids.
-
Carefully collect the lower chloroform layer using a glass syringe and transfer it to a new glass tube.
-
Dry the lipid extract completely under a gentle stream of nitrogen gas.
-
-
Saponification and Methylation (FAMEs Preparation):
-
To the dried lipid extract, add 1 mL of 1M methanolic-HCl[12]. This reagent will simultaneously hydrolyze (saponify) fatty acids from complex lipids and methylate their carboxyl group.
-
Securely cap the tube and heat at 80°C for 1 hour in a water bath or heat block[12].
-
Cool the tubes to room temperature.
-
Add 1 mL of 0.9% (w/v) NaCl solution and 150 µL of hexane. Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer[12].
-
Centrifuge at 1,500 x g for 5-10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC-MS autosampler vial with an insert[12].
-
Analytical Methodology & Data Interpretation
GC-MS Analysis
The prepared FAMEs are analyzed by GC-MS to separate individual fatty acids and measure their mass isotopologue distributions (MIDs).
| GC-MS Parameter | Typical Setting | Rationale |
| GC Column | Highly polar column (e.g., Rt-2560, 100m) or a standard DB-23 column. | Provides excellent separation of FAMEs, including cis/trans isomers[13][14]. |
| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column, which is important for detecting low-abundance fatty acids. |
| Oven Program | Start at a lower temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 240°C). | Allows for the separation of FAMEs based on their boiling points, which are determined by chain length and saturation. |
| MS Ionization | Electron Ionization (EI) | Standard, robust ionization method that produces characteristic fragmentation patterns for FAMEs. |
| MS Acquisition | Selected Ion Monitoring (SIM) or Full Scan | SIM: More sensitive. Monitor the ion clusters for specific FAMEs (e.g., m/z 270-286 for Palmitate-ME). Full Scan: Provides complete spectral data, useful for identifying unknown peaks. |
Interpreting the Mass Spectra
De novo synthesis from ¹³C₂-acetyl-CoA results in the addition of two mass units for each acetyl-CoA incorporated. For palmitate (C16:0), which is synthesized from eight acetyl-CoA units, we expect to see a series of mass isotopologues.
-
M+0: Unlabeled palmitate (all ¹²C). This represents the pre-existing pool of palmitate plus any newly synthesized palmitate from unlabeled sources.
-
M+2: Palmitate with one ¹³C₂-acetyl-CoA unit incorporated.
-
M+4: Palmitate with two ¹³C₂-acetyl-CoA units incorporated.
-
...M+16: Fully labeled palmitate, synthesized entirely from ¹³C₂-acetyl-CoA.
The distribution of these isotopologues (the MID) is the primary readout of the experiment.
Data Calculation: Fractional Contribution
The fractional contribution (f) of DNL to a specific fatty acid pool can be calculated. This represents the proportion of the fatty acid pool that was newly synthesized during the labeling period. The calculation relies on Mass Isotopomer Distribution Analysis (MIDA)[15].
A simplified approach is to sum the fractional abundances of all newly synthesized isotopologues (M+2, M+4, etc.).
Fractional Contribution (f) = Σ (Area of M+2n) / Σ (Area of M+0 to M+2N)
Where n is the number of incorporated acetyl-CoA units and N is the total number of acetyl-CoA units in the fatty acid (e.g., 8 for palmitate).
This calculation provides a direct measure of the contribution of the ethanol-derived acetyl-CoA pool to the synthesis of new fatty acids.
Data Interpretation Logic
Caption: Logic flow for interpreting GC-MS isotopologue data.
References
-
Meggouh, F., & Lardeux, B. (n.d.). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC. NCBI. Retrieved January 24, 2026, from [Link]
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Chen, Y., & Yang, Y. (2022). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. PubMed Central. Retrieved January 24, 2026, from [Link]
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Tumanov, S., & Kamphorst, J. J. (2017). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. In Methods in Molecular Biology. Springer. Retrieved January 24, 2026, from [Link]
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LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved January 24, 2026, from [Link]
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Cederbaum, A. I. (2012). ALCOHOL METABOLISM. PubMed Central. Retrieved January 24, 2026, from [Link]
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Dr. G Bhanu Prakash. (2023, August 18). Alcohol Metabolism : Ethanol Breakdown in Medical Biochemistry USMLE Step 1. YouTube. Retrieved January 24, 2026, from [Link]
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Guadalupe-Medina, V., et al. (2017). Replacement of the initial steps of ethanol metabolism in Saccharomyces cerevisiae by ATP-independent acetylating acetaldehyde dehydrogenase. FEMS Yeast Research, Oxford Academic. Retrieved January 24, 2026, from [Link]
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Fielding, B. A. (2011). HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes in. Journal of Endocrinology, Bioscientifica. Retrieved January 24, 2026, from [Link]
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Metabolic Solutions. (n.d.). Fatty Acid Metabolism Measured with Stable Isotope Tracers. Retrieved January 24, 2026, from [Link]
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Aryal, S. (2023, October 19). Ethanol Metabolism: Enzymes, Steps, Reactions. Microbe Notes. Retrieved January 24, 2026, from [Link]
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Van der Veen, J. N., et al. (2016). A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. PubMed Central. Retrieved January 24, 2026, from [Link]
-
de Graaf, R. A., et al. (2015). Metabolic Products of [2-¹³C]Ethanol in the Rat Brain after Chronic Ethanol Exposure. PubMed Central. Retrieved January 24, 2026, from [Link]
-
Zhang, J. (2019). Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. Agilent Technologies. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Fatty acid synthesis. Retrieved January 24, 2026, from [Link]
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Metabolic Solutions. (n.d.). Determining de novo lipogenesis and cholesterol synthesis with Deuteromics. Retrieved January 24, 2026, from [Link]
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King, M. (2026, January 12). Synthesis of Fatty Acids. The Medical Biochemistry Page. Retrieved January 24, 2026, from [Link]
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Wikipedia. (n.d.). Pharmacology of ethanol. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Analysis of 13C fatty acid labeling by (A) GC-MS and (B) LC-MS. Palmitate. Retrieved January 24, 2026, from [Link]
-
MSU Mass Spectrometry Core. (2019, July 7). Extraction of lipids and conversion to fatty acid methyl esters (FAMEs). Michigan State University. Retrieved January 24, 2026, from [Link]
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Khan Academy. (n.d.). Metabolism: Acetyl-CoA and fatty acid synthesis (practice). Retrieved January 24, 2026, from [Link]
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Roy, S., et al. (2022). Gas chromatography for analysis and estimation of 13C at natural abundance level in fatty acids produced from Aurantiochytrium limacinum, a sustainable source of polyunsaturated fatty acid. Frontiers in Marine Science. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2023, August 18). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. Retrieved January 24, 2026, from [Link]
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Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, PubMed Central. Retrieved January 24, 2026, from [Link]
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Tong, L. (2014). Fatty acid metabolism: target for metabolic syndrome. PubMed Central. Retrieved January 24, 2026, from [Link]
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Hellerstein, M. K., et al. (1996). Measurement of de novo hepatic lipogenesis in humans using stable isotopes. The Journal of Clinical Investigation. Retrieved January 24, 2026, from [Link]
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Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved January 24, 2026, from [Link]
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JJ Medicine. (2017, November 28). Ethanol Absorption and Metabolism | Alcohol Metabolism Pathway. YouTube. Retrieved January 24, 2026, from [Link]
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SciSpace. (n.d.). Measurement of de novo hepatic lipogenesis in humans using stable isotopes. Retrieved January 24, 2026, from [Link]
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Shimadzu. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Retrieved January 24, 2026, from [Link]
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Chemistry LibreTexts. (2024, September 22). 29.4: Biosynthesis of Fatty Acids. Retrieved January 24, 2026, from [Link]
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Tracing the Metabolic Fate of Ethanol: A Detailed Protocol for ¹³C Labeling in Cell Culture
Introduction: Unraveling Cellular Metabolism with Stable Isotopes
Stable isotope labeling is a powerful and widely applied technique to elucidate metabolic pathways and quantify fluxes within cellular systems.[1] By introducing a substrate enriched with a stable isotope, such as Carbon-13 (¹³C), researchers can trace the journey of atoms through various biochemical reactions. This approach provides invaluable insights into cellular physiology and disease states, including the metabolic reprogramming observed in cancer.[2] While glucose and glutamine are common tracers, ethanol, a two-carbon alcohol, presents a unique tool to probe specific metabolic activities, particularly those related to acetate metabolism and its downstream pathways.
This application note provides a comprehensive, step-by-step protocol for conducting Ethanol-1-¹³C labeling experiments in cultured mammalian cells. The focus is on ensuring scientific rigor, providing the causal reasoning behind experimental choices, and offering a self-validating system for trustworthy and reproducible results.
The Principle: Following the ¹³C Atom from Ethanol to Key Metabolites
The core of this technique lies in the cellular metabolism of ethanol. In mammalian cells, particularly hepatocytes, ethanol is primarily oxidized to acetaldehyde by alcohol dehydrogenase (ADH) and then to acetate by aldehyde dehydrogenase (ALDH).[3][4][5] This acetate, now carrying the ¹³C label at the C1 position, is converted to acetyl-CoA. The ¹³C-labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, contributing to the synthesis of various downstream metabolites, including amino acids and fatty acids.[3] By analyzing the incorporation of ¹³C into these molecules using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can map the metabolic fate of ethanol-derived carbons.[6][7]
It's crucial to understand that in many cell types, the initial conversion of ethanol to acetate may be limited.[8][9] However, most cells can readily take up and metabolize acetate. Therefore, ¹³C-ethanol labeling often serves as a method to generate ¹³C-acetate in situ or to study the effects of ethanol on cellular metabolism.
Experimental Design and Considerations
Before embarking on a labeling experiment, several factors must be carefully considered to ensure the generation of meaningful data.
Cell Line Selection
The choice of cell line is paramount and depends on the research question. Hepatocytes and hepatoma cell lines (e.g., HepG2) are excellent models due to their high expression of ethanol-metabolizing enzymes.[1] However, other cell types can also be used to investigate the effects of acetate derived from ethanol.
Labeling Media Formulation
The composition of the cell culture medium during the labeling period is critical. To maximize the incorporation of the ¹³C label from ethanol, the medium should ideally be free of unlabeled sources that can be converted to acetyl-CoA, such as glucose and glutamine. However, complete nutrient deprivation can induce stress and alter metabolism. Therefore, a common strategy is to use a base medium like Dulbecco's Modified Eagle Medium (DMEM) without glucose and glutamine, supplemented with dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled small molecules.
Ethanol-¹³C Concentration and Incubation Time
The optimal concentration of Ethanol-1-¹³C and the duration of the labeling period need to be empirically determined for each cell line and experimental setup. The goal is to achieve sufficient isotopic enrichment in downstream metabolites without causing cytotoxicity. A time-course experiment is highly recommended to determine the point at which isotopic steady state is reached, where the ¹³C enrichment in a given metabolite becomes stable over time.[10]
| Parameter | Recommended Range | Rationale |
| Ethanol-1-¹³C Concentration | 10 - 100 mM | Balances sufficient label incorporation with potential cytotoxicity. Higher concentrations may be needed for cells with lower ethanol metabolism rates. |
| Labeling Duration | 2 - 24 hours | Dependent on the metabolic rate of the cells and the pathways of interest. Shorter times capture initial incorporation, while longer times approach isotopic steady state. |
Detailed Protocol: A Step-by-Step Guide
This protocol outlines a general workflow for Ethanol-1-¹³C labeling in adherent cell cultures. Modifications may be necessary for suspension cultures or specific cell lines.
Materials and Reagents
-
Cell Line of Interest: (e.g., HepG2, A549, etc.)
-
Ethanol-1-¹³C: (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Complete Growth Medium: (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Labeling Medium: Glucose-free, Glutamine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS): ice-cold
-
Trypsin-EDTA
-
Quenching Solution: 80% Methanol in water, chilled to -80°C
-
Extraction Solvent: 80% Methanol in water, chilled to -80°C
-
Cell Scrapers: sterile, chilled
-
Conical Tubes: 15 mL and 50 mL, sterile
-
Microcentrifuge Tubes: 1.5 mL
-
Liquid Nitrogen
Experimental Workflow
Caption: Experimental workflow for Ethanol-1-¹³C labeling.
Step-by-Step Methodology
-
Cell Seeding and Growth:
-
Seed the cells of interest in appropriate culture vessels (e.g., 6-well or 10 cm plates) at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Culture the cells in their complete growth medium under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Preparation for Labeling:
-
On the day of the experiment, prepare the labeling medium by supplementing glucose-free, glutamine-free DMEM with dFBS and the desired concentration of Ethanol-1-¹³C. Pre-warm the medium to 37°C.
-
Rationale: Using dialyzed FBS minimizes the presence of unlabeled small molecule metabolites that could dilute the ¹³C label.
-
-
Initiation of Labeling:
-
Aspirate the complete growth medium from the cells.
-
Gently wash the cell monolayer once with sterile PBS to remove any residual medium.
-
Add the pre-warmed labeling medium containing Ethanol-1-¹³C to the cells.
-
Return the plates to the incubator for the predetermined labeling period.
-
-
Metabolite Quenching and Extraction:
-
This is a critical step to halt all enzymatic activity and preserve the metabolic state of the cells.
-
At the end of the incubation period, aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove any extracellular labeled ethanol.
-
Immediately add ice-cold (-80°C) 80% methanol to the plate to quench metabolism.
-
Place the plates on dry ice or at -80°C for 15 minutes.
-
Using a chilled cell scraper, scrape the cells in the quenching solution and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Rationale: The rapid temperature drop and presence of methanol denature enzymes, preventing further metabolic activity that could alter the labeling patterns.
-
-
Sample Processing for Analysis:
-
Centrifuge the cell lysate at maximum speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.
-
Transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
The metabolite extract can be stored at -80°C until analysis.
-
Depending on the analytical platform (LC-MS or GC-MS), further sample preparation, such as derivatization, may be necessary.[6][11]
-
Data Analysis and Interpretation
The primary output of a ¹³C labeling experiment is the mass isotopologue distribution (MID) for each metabolite of interest.[10] The MID represents the fractional abundance of each isotopologue (molecules of the same metabolite that differ only in their isotopic composition).[10] This data is typically acquired using high-resolution mass spectrometry.
The analysis involves correcting for the natural abundance of ¹³C and then calculating the fractional enrichment of the label in each metabolite.[12] This information can be used to:
-
Qualitatively identify active metabolic pathways.
-
Quantify the relative contribution of ethanol to the synthesis of specific metabolites.
-
In combination with metabolic flux analysis (MFA) software, calculate absolute metabolic fluxes through various pathways.[10]
Visualizing the Metabolic Pathway
The metabolic journey of the ¹³C label from ethanol is depicted in the following diagram.
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Unraveling Microbial Metabolism: A Guide to Stable Isotope-Labeled Ethanol Tracing
An Application Note and Protocol Guide
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of Tracing Carbon's Journey
Microbial metabolism is a complex network of biochemical reactions that underpins life's fundamental processes. Understanding how microorganisms utilize different carbon sources is paramount in fields ranging from industrial biotechnology, where microbes are engineered to produce valuable chemicals, to drug development, where metabolic pathways can be targeted to combat pathogens. Stable isotope tracing has emerged as a powerful technique to illuminate these intricate metabolic networks.[1] By introducing a substrate labeled with a heavy isotope, such as ¹³C, researchers can track the journey of its atoms as they are incorporated into various downstream metabolites. This provides unparalleled insights into the wiring of cellular metabolism.[1]
Ethanol, a simple two-carbon alcohol, is a key player in microbial metabolism, both as a product of fermentation and as a viable carbon source for many organisms. This application note provides a comprehensive guide to studying microbial metabolism using stable isotope-labeled ethanol. We will delve into the scientific principles, provide detailed experimental protocols, and offer guidance on data analysis and interpretation. This guide is designed to equip researchers with the knowledge and tools to confidently design and execute stable isotope tracing experiments with ethanol, ultimately enabling a deeper understanding of microbial physiology and metabolic engineering.
Scientific Principles: Following the ¹³C Trail from Ethanol
The core principle of stable isotope tracing is to provide a microbial culture with a substrate where one or more atoms have been replaced with a stable, heavy isotope (e.g., ¹³C instead of ¹²C). As the microorganism metabolizes the labeled substrate, the heavy isotopes are incorporated into its metabolic intermediates and, eventually, its biomass components like amino acids, fatty acids, and nucleic acids.[2] By analyzing the mass distribution of these metabolites, we can deduce the metabolic pathways that were active.[1]
When using ¹³C-labeled ethanol (e.g., [1,2-¹³C₂]ethanol), the two labeled carbon atoms are first oxidized to acetaldehyde and then to acetyl-CoA. This ¹³C-labeled acetyl-CoA then enters the central carbon metabolism, primarily through the tricarboxylic acid (TCA) cycle. The labeled carbons are subsequently distributed throughout the metabolic network, and their incorporation into various metabolites can be quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The choice of analytical platform depends on the specific research question and the metabolites of interest.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for metabolomics.[3] It offers excellent chromatographic separation and sensitive detection. A key consideration for GC-MS is that many polar metabolites, such as organic acids and amino acids, are not volatile and require a chemical derivatization step to make them amenable to gas chromatography.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wide range of metabolites without the need for derivatization.[5] It is particularly well-suited for analyzing larger and more polar molecules. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the intramolecular position of the isotope label, which can be invaluable for elucidating complex metabolic pathways. However, NMR is generally less sensitive than mass spectrometry-based methods.
Experimental Workflow: From Labeled Ethanol to Metabolic Insights
The following diagram illustrates the general workflow for a stable isotope labeling experiment using ¹³C-ethanol.
Caption: A generalized workflow for studying microbial metabolism using stable isotope-labeled ethanol.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting a stable isotope labeling experiment with ¹³C-ethanol in a model microorganism such as Escherichia coli or Saccharomyces cerevisiae.
Protocol 1: Preparation of ¹³C-Labeled Ethanol Medium
Objective: To prepare a sterile growth medium containing a defined concentration of ¹³C-labeled ethanol as the sole carbon source.
Materials:
-
Minimal medium (e.g., M9 for E. coli, YNB for S. cerevisiae)
-
[1,2-¹³C₂]Ethanol (or other desired labeled variant)
-
Sterile, deionized water
-
Sterile flasks or bioreactor
Procedure:
-
Prepare the minimal medium according to the standard protocol, omitting the carbon source.
-
Autoclave the medium to ensure sterility.
-
Prepare a sterile stock solution of ¹³C-labeled ethanol in deionized water. The concentration of the stock solution should be calculated to achieve the desired final concentration in the growth medium (e.g., 2-5 g/L).
-
Aseptically add the sterile ¹³C-ethanol stock solution to the cooled, sterile minimal medium.
-
Mix the medium thoroughly to ensure uniform distribution of the labeled substrate.
Causality Behind Experimental Choices:
-
Using a minimal medium is crucial to ensure that the labeled ethanol is the primary carbon source, which simplifies the interpretation of labeling patterns.[3]
-
The concentration of ethanol should be optimized for the specific microorganism to avoid toxicity while ensuring sufficient substrate for growth and metabolism.[7]
Protocol 2: Isotope Labeling and Cell Harvesting
Objective: To grow the microbial culture in the presence of ¹³C-ethanol and harvest the cells at a specific metabolic state.
Materials:
-
Prepared ¹³C-labeled ethanol medium
-
Microbial culture (pre-cultured in a non-labeled medium)
-
Incubator shaker or bioreactor
-
Spectrophotometer
Procedure:
-
Inoculate the ¹³C-labeled ethanol medium with the pre-cultured microbial cells to a desired starting optical density (OD).
-
Incubate the culture under appropriate conditions (e.g., temperature, aeration).
-
Monitor cell growth by measuring the OD at regular intervals.
-
Harvest the cells at the desired growth phase (e.g., mid-exponential phase) for metabolome analysis. This is a critical step as the metabolic state of the cells can vary significantly throughout the growth curve.
Protocol 3: Metabolism Quenching and Metabolite Extraction
Objective: To rapidly halt all enzymatic activity to preserve the intracellular metabolite pool at the time of harvesting and then extract the metabolites for analysis.[8]
Materials:
-
-40°C 60% (v/v) methanol solution
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Procedure:
-
Rapidly transfer a known volume of the cell culture into the pre-chilled quenching solution. The volume of the quenching solution should be at least five times the volume of the cell culture to ensure rapid cooling.
-
Immediately centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.
-
Carefully remove the supernatant.
-
For metabolite extraction, resuspend the cell pellet in a suitable extraction solvent (e.g., boiling ethanol or a chloroform/methanol/water mixture).[9]
-
Incubate the mixture to allow for cell lysis and metabolite extraction.
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Dry the metabolite extract using a lyophilizer or vacuum concentrator.
Causality Behind Experimental Choices:
-
Quenching in cold methanol is a widely accepted method to rapidly stop metabolic activity.[8] The low temperature and the presence of methanol effectively inhibit enzyme function.
-
The choice of extraction solvent depends on the polarity of the target metabolites. A biphasic extraction with chloroform, methanol, and water can separate polar and non-polar metabolites.
Protocol 4: Sample Preparation for GC-MS Analysis (Derivatization)
Objective: To chemically modify the extracted metabolites to increase their volatility for GC-MS analysis.[3]
Materials:
-
Dried metabolite extract
-
Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))
-
Pyridine
-
Heating block or oven
Procedure:
-
Resuspend the dried metabolite extract in a small volume of pyridine.
-
Add the derivatization reagent (e.g., BSTFA + 1% TMCS).
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 60 minutes) to allow the derivatization reaction to complete.
-
The derivatized sample is now ready for injection into the GC-MS system.
Causality Behind Experimental Choices:
-
Silylation is a common derivatization technique that replaces active hydrogens on polar functional groups (e.g., -OH, -COOH, -NH₂) with a trimethylsilyl (TMS) group, making the molecules more volatile and thermally stable.
Data Analysis and Interpretation
The raw data from the GC-MS or LC-MS analysis will consist of chromatograms and mass spectra for each detected metabolite. The key to interpreting stable isotope labeling data is to analyze the mass isotopomer distribution (MID) of each metabolite. The MID is the relative abundance of each isotopomer (a molecule that differs only in its isotopic composition).
For example, a metabolite with three carbon atoms will have a natural abundance MID with a large M+0 peak (all ¹²C), a smaller M+1 peak (one ¹³C), an even smaller M+2 peak (two ¹³C), and a negligible M+3 peak (three ¹³C). After labeling with ¹³C-ethanol, the MIDs of downstream metabolites will shift towards higher masses, indicating the incorporation of the ¹³C label.
The following diagram illustrates the flow of ¹³C from ethanol into the TCA cycle and the resulting labeling of key intermediates.
Caption: The flow of ¹³C from labeled ethanol into the TCA cycle and connected pathways.
Quantitative Data Summary
The following table provides an example of how to summarize the mass isotopomer distribution data for key metabolites.
| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 |
| Citrate | 5% | 10% | 80% | 5% | 0% |
| α-Ketoglutarate | 8% | 12% | 75% | 5% | 0% |
| Succinate | 10% | 15% | 70% | 5% | 0% |
| Malate | 12% | 18% | 65% | 5% | 0% |
| Aspartate | 15% | 20% | 60% | 5% | 0% |
This data can be used to calculate metabolic fluxes, which are the rates of the biochemical reactions in the metabolic network. This process, known as Metabolic Flux Analysis (MFA), involves fitting the experimental MID data to a computational model of the organism's metabolism.[10]
Troubleshooting and Best Practices
| Problem | Possible Cause | Solution |
| Low isotopic enrichment | Inefficient uptake of ethanol. | Optimize ethanol concentration; ensure the microorganism can efficiently utilize ethanol as a carbon source. |
| Cross-feeding on unlabeled metabolites.[11] | Use a minimal medium; ensure the pre-culture is thoroughly washed before inoculation into the labeled medium. | |
| High variability between replicates | Inconsistent quenching or extraction. | Standardize the quenching and extraction procedures; ensure rapid and consistent sample handling. |
| Cell growth phase variation. | Harvest cells at a tightly controlled OD to ensure they are in the same metabolic state. | |
| Ethanol evaporation | Ethanol is a volatile compound. | Use sealed culture vessels or a bioreactor with controlled gas exchange. |
| Substrate toxicity | High concentrations of ethanol can be toxic to some microbes. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of ethanol for your specific microorganism. |
Conclusion
Studying microbial metabolism with stable isotope-labeled ethanol is a powerful approach for gaining a deep understanding of cellular physiology. By carefully designing and executing labeling experiments, and by rigorously analyzing the resulting mass isotopomer distributions, researchers can map the flow of carbon through metabolic networks, identify active pathways, and quantify metabolic fluxes. The protocols and guidelines presented in this application note provide a solid foundation for researchers to embark on their own investigations into the fascinating world of microbial ethanol metabolism.
References
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- Christensen, B., Nielsen, J., & Olsen, L. F. (1998). On-line measurement of ethanol in bioreactors by mass spectrometry. Biotechnology and Bioengineering, 59(3), 347-352.
- Crown, S. B., & Antoniewicz, M. R. (2013). ¹³C-Metabolic flux analysis. Current Opinion in Biotechnology, 24(6), 1015-1022.
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- Hellerstein, M. K. (2003). In vivo measurement of fluxes through metabolic pathways: the missing link in functional genomics and pharmaceutical research. Annual Review of Nutrition, 23(1), 379-402.
- Henningsen, R., et al. (2015). Metabolic engineering of Escherichia coli for the production of ethanol from glycerol. Applied and Environmental Microbiology, 81(12), 4048-4058.
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- Lueders, T., Wagner, B., & Friedrich, M. W. (2003). Stable isotope probing of rRNA and DNA reveals a dynamic methylotroph community and trophic interactions with fungi in a landfill cover soil. Environmental Microbiology, 6(1), 60-72.
- Maharjan, R. P., & Ferenci, T. (2003). Global metabolite analysis: the influence of filtration and quenching procedures on the composition of the intracellular metabolome of Escherichia coli. Analytical Biochemistry, 313(1), 145-154.
- Mashego, M. R., et al. (2004). 13C-based metabolic flux analysis of a fed-batch culture of a Pichia stipitis strain. Applied and Environmental Microbiology, 70(3), 1583-1594.
- Taymaz-Nikerel, H., et al. (2009). A thermodynamic analysis of the central metabolism of Saccharomyces cerevisiae. Journal of Biological Chemistry, 284(43), 29331-29341.
- Wilhelm, R., et al. (2018). Minimizing cross-feeding in stable isotope probing of microbial communities. The ISME Journal, 12(1), 1-6.
- Yuan, J., Fowler, W. U., & Kimball, E. (2008). Kinetic flux profiling for quantitation of cellular metabolic fluxes.
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Analysis of bacterial cellulose production using 13C-labeled ethanol
Topic: Tracing Metabolic Fates: Analysis of Bacterial Cellulose Production using 13C-Labeled Ethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bacterial cellulose (BC) is a biopolymer of immense interest due to its high purity, crystallinity, and unique material properties. Komagataeibacter xylinus is a model organism for BC production, and its yield is often enhanced by the addition of ethanol to the culture medium. While effective, the precise metabolic role of ethanol is a subject of detailed investigation. This application note provides a comprehensive guide for using stable isotope tracing with 13C-labeled ethanol to elucidate its metabolic fate during BC biosynthesis. We present detailed protocols for bacterial culture, 13C labeling, BC purification, and subsequent analysis using Solid-State Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies described herein are designed to be self-validating and provide researchers with a robust framework to quantify the contribution of ethanol to the cellular energy pool and its influence on carbon flux, ultimately leading to optimized BC production strategies.
Scientific Introduction: The Role of Ethanol in Bacterial Cellulose Synthesis
Ethanol is a well-documented supplement for enhancing BC production in Komagataeibacter species.[1] However, its role is not that of a primary carbon backbone precursor for the cellulose polymer. Instead of being directly incorporated into the glucose units, ethanol serves primarily as an auxiliary energy source.[2][3]
The bacterium oxidizes ethanol to acetic acid, which can then enter the tricarboxylic acid (TCA) cycle to generate ATP.[3] This supplemental energy production alleviates the metabolic burden on the primary carbon source, typically glucose. Consequently, a greater proportion of glucose can be shunted from energy-generating pathways like glycolysis towards the biosynthesis of UDP-glucose, the direct precursor for cellulose polymerization.[2] This metabolic redirection is a key factor behind the increased BC yield observed with ethanol supplementation.[4][5]
Using 13C-labeled ethanol allows researchers to trace the carbon atoms from ethanol through the bacterium's metabolic network. This technique can definitively confirm that ethanol's carbons are not significantly incorporated into the cellulose structure but are instead utilized for energy and other cellular processes. This guide provides the experimental framework to perform such an analysis.
Experimental Design & Workflow
A successful tracer experiment requires careful planning and execution. The overall workflow involves culturing K. xylinus in a defined medium, introducing the 13C-labeled ethanol, harvesting and meticulously purifying the resulting BC pellicle, and finally, analyzing the purified material to detect the isotopic label.
Caption: Experimental workflow for 13C-ethanol labeling and analysis of bacterial cellulose.
Materials and Reagents
| Reagent/Material | Specification | Recommended Supplier |
| Bacterial Strain | Komagataeibacter xylinus (e.g., ATCC 10245) | ATCC, DSMZ |
| [1-¹³C]Ethanol | 99 atom % ¹³C | Cambridge Isotope Labs, Sigma-Aldrich |
| D-Glucose | ACS Grade or higher | Fisher Scientific, VWR |
| Yeast Extract | Bacteriological Grade | BD, Difco |
| Peptone | Bacteriological Grade | BD, Difco |
| Citric Acid | Anhydrous, ACS Grade | Sigma-Aldrich |
| Disodium Phosphate (Na₂HPO₄) | Anhydrous, ACS Grade | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Fisher Scientific, VWR |
| Hydrochloric Acid (HCl) | Concentrated, TraceMetal Grade | Fisher Scientific |
| Equipment | ||
| Autoclave | ||
| Static Incubator (30°C) | ||
| Shaking Incubator (28-30°C) | ||
| pH Meter | ||
| Centrifuge | ||
| Lyophilizer (Freeze-dryer) | ||
| Solid-State NMR Spectrometer | with CP/MAS capabilities | Bruker, JEOL |
| LC-MS System | (e.g., Q-TOF or Orbitrap) | Agilent, Thermo Fisher, Waters |
Detailed Experimental Protocols
Protocol 1: Culture Preparation
A. Pre-culture (Inoculum Growth)
-
Prepare Hestrin-Schramm (HS) Medium: For 1 liter, dissolve the following in deionized water:
-
20 g D-Glucose
-
5 g Yeast Extract
-
5 g Peptone
-
2.7 g Na₂HPO₄
-
1.15 g Citric Acid
-
-
Adjust pH: Adjust the medium pH to 5.5-6.0 using 1M HCl or 1M NaOH.[6]
-
Sterilization: Autoclave the medium at 121°C for 15 minutes.[7]
-
Inoculation: Aseptically inoculate 50 mL of sterile HS medium in a 250 mL flask with a stock culture of K. xylinus.
-
Incubation: Incubate at 28-30°C for 2-3 days in a shaking incubator (150 rpm) to achieve a homogenous cell suspension.[7]
B. ¹³C-Labeling Culture Medium
-
Prepare HS medium as described above but withhold the glucose.
-
Aliquot 50 mL of this glucose-free HS medium into sterile 250 mL flasks.
-
Autoclave at 121°C for 15 minutes.
-
Prepare Stock Solutions: In a sterile environment, prepare concentrated, filter-sterilized stock solutions of D-Glucose (e.g., 40% w/v) and [1-¹³C]Ethanol.
-
Final Medium Assembly: Aseptically add the sterile glucose stock to each flask to a final concentration of 2% (w/v).
Protocol 2: ¹³C-Ethanol Labeling Experiment
-
Experimental Setup: Prepare two sets of culture flasks:
-
Inoculation: Inoculate all flasks with 10% (v/v) of the pre-culture (5 mL of inoculum for 50 mL of medium).[7]
-
Static Incubation: Incubate the flasks under static (undisturbed) conditions at 30°C for 7 to 14 days.[9] A gelatinous pellicle of bacterial cellulose will form at the air-liquid interface.
Protocol 3: Bacterial Cellulose Purification
Causality: This step is critical to remove bacterial cells, proteins, and residual medium components, ensuring that the subsequent analysis is performed on pure cellulose.[10] Incomplete purification is a major source of experimental error.
-
Harvesting: Carefully remove the BC pellicle from each flask using sterile forceps. Gently rinse with deionized water to remove loosely attached medium.
-
Alkali Treatment: Place each pellicle in a beaker with 0.1 M NaOH solution (use a sufficient volume to fully submerge the pellicle).[10][11]
-
Incubation: Heat the beaker at 60-80°C for 1-4 hours to hydrolyze and solubilize bacterial cells and proteins.[10][11] The pellicle, initially opaque, will become more translucent.
-
Neutralization: Decant the NaOH solution and wash the pellicle repeatedly with a large volume of deionized water until the pH of the wash water is neutral (pH ~7.0). This may require multiple changes of water over 24-48 hours.
-
Storage: The purified BC can be stored in deionized water at 4°C. For analysis, it should be lyophilized (freeze-dried) to obtain a dry weight and a consistent starting material.
Protocol 4: Sample Preparation for Analysis
A. For Solid-State NMR
-
Cut a portion of the lyophilized ¹³C-labeled BC pellicle.
-
Pack the sample tightly into an appropriate NMR rotor (e.g., 4 mm zirconia rotor).
-
The sample is now ready for Cross-Polarization/Magic Angle Spinning (CP/MAS) ¹³C NMR analysis.
B. For Mass Spectrometry
-
Acid Hydrolysis: Accurately weigh ~5-10 mg of the lyophilized ¹³C-labeled BC into a pressure-resistant glass tube.
-
Add 1 mL of 2 M HCl.
-
Seal the tube and heat at 100°C for 2-4 hours to completely hydrolyze the cellulose into its glucose monomers.
-
Neutralization: Cool the sample and neutralize the acid by carefully adding a base (e.g., 2 M NaOH) until the pH is ~7.0.
-
Dilution: Dilute the sample as needed with an appropriate solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis.
Data Acquisition and Analysis
A. Solid-State ¹³C NMR Spectroscopy
-
Principle: Solid-state NMR allows for the non-destructive analysis of the carbon structure of the intact cellulose polymer.[12] By comparing the spectra of the control and ¹³C-labeled samples, any significant incorporation of the ¹³C label into the glucose backbone can be detected.
-
Expected Outcome: Based on existing literature, ethanol is not a direct carbon source for cellulose.[3] Therefore, the ¹³C NMR spectrum of the BC produced with [1-¹³C]ethanol is expected to show only natural abundance ¹³C signals, identical to the control sample. No significant signal enhancement at any of the carbon positions should be observed.
Table 1: Typical ¹³C Chemical Shifts for Bacterial Cellulose. [13][14]
| Carbon Position | Chemical Shift (ppm) | Description |
| C1 | 104-106 | Anomeric Carbon |
| C4 (crystalline) | 88-90 | Glycosidic Linkage |
| C4 (amorphous) | 83-85 | Glycosidic Linkage |
| C6 (crystalline) | 65-66 | Primary Alcohol |
| C6 (amorphous) | 62-63 | Primary Alcohol |
| C2, C3, C5 | 71-76 | Ring Carbons (overlapping) |
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS analysis of the hydrolyzed sample can quantify the mass isotopologue distribution (MID) of the resulting glucose. This provides a highly sensitive measurement of ¹³C incorporation.[15][16]
-
Expected Outcome: The mass of a standard glucose molecule ([¹²C₆]H₁₂O₆) is ~180.16 g/mol . If a ¹³C atom from ethanol were incorporated, we would detect glucose molecules with a mass corresponding to [¹²C₅¹³C₁]H₁₂O₆ (M+1), [¹²C₄¹³C₂]H₁₂O₆ (M+2), etc. Given ethanol's metabolic role, the abundance of M+1, M+2, etc., isotopologues is expected to be at or very near the natural abundance levels (~1.1% for each carbon position).
Caption: Metabolic role of ethanol in enhancing bacterial cellulose production.
Table 2: Hypothetical Mass Isotopologue Distribution (MID) for Glucose.
| Isotopologue | Mass | Expected Abundance (Control) | Expected Abundance (¹³C-Ethanol) | Interpretation |
| M+0 | 180.063 | ~93.3% | ~93.3% | Unlabeled glucose |
| M+1 | 181.066 | ~6.6% | ~6.6% | Natural abundance ¹³C |
| M+2 | 182.070 | ~0.15% | ~0.15% | Natural abundance ¹³C |
Note: Expected natural abundance values are approximate and depend on the number of carbons.
Troubleshooting
| Issue | Possible Cause | Solution |
| No/Low BC Yield | Inactive inoculum, incorrect pH, contamination. | Use a fresh pre-culture. Verify medium pH before inoculation. Use strict aseptic techniques. |
| Brown/Discolored Pellicle After Purification | Incomplete removal of bacterial cells/media. | Increase NaOH concentration or incubation time (e.g., 1 M NaOH). Ensure thorough rinsing. |
| High ¹³C Incorporation Detected in BC | Contamination of ¹³C-ethanol with other labeled sources. Cross-contamination. Unexpected metabolic pathway. | Verify the isotopic purity of the ethanol source. Use separate, dedicated glassware for labeled experiments. This would be a significant finding requiring further investigation into gluconeogenesis pathways. |
| Broad NMR Peaks | Poor sample packing, low crystallinity. | Ensure the lyophilized sample is packed tightly and homogenously in the rotor. |
| No Glucose Peak in LC-MS | Incomplete hydrolysis. | Increase hydrolysis time or acid concentration. Verify temperature is accurate. |
Conclusion
The use of 13C-labeled ethanol is a powerful and precise method to investigate the metabolic contributions of supplements in bacterial cellulose production. The protocols outlined in this guide provide a robust foundation for researchers to confirm that ethanol primarily serves as an energy source, thereby redirecting glucose flux towards cellulose biosynthesis. This understanding is crucial for the rational design of optimized fermentation processes for this valuable biopolymer in both research and industrial applications.
References
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Krystynowicz, A., Kołodziejczak-Radzimska, A., et al. (2019). Effect of ethanol supplementation on the transcriptional landscape of bionanocellulose producer Komagataeibacter xylinus E25. PLoS ONE, 14(6), e0217835. [Link]
-
Yunoki, S., O'tani, H., et al. (2004). Role of Ethanol in Improvement of Bacterial Cellulose Production: Analysis Using 13C-Labeled Carbon Sources. Food Science and Technology Research, 10(3), 307-313. [Link]
-
ResearchGate. (n.d.). Role of Ethanol in Improvement of Bacterial Cellulose Production: Analysis Using 13C-Labeled Carbon Sources. Request PDF. [Link]
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Alves, L., et al. (2016). CP/MAS 13C NMR spectra of the bacterial cellulose and methylcellulose... ResearchGate. [Link]
-
He, L., et al. (2018). Quantitative Isotope-Dilution High-Resolution-Mass-Spectrometry Analysis of Multiple Intracellular Metabolites in Clostridium autoethanogenum with Uniformly 13C-Labeled Standards Derived from Spirulina. Analytical Chemistry, 90(7), 4646-4654. [Link]
-
Ghanbarnezhad, S., et al. (2014). Effect of ethanol and medium on bacterial cellulose (BC) production by gluconacetobacter xylinus (PTCC 1734). ResearchGate. [Link]
-
Hettegger, H., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 303, 120448. [Link]
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Watanabe, T., et al. (2018). Solid-, Solution-, and Gas-state NMR Monitoring of 13C-Cellulose Degradation in an Anaerobic Microbial Ecosystem. Molecules, 23(11), 2999. [Link]
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Brouwer, D. H., & Mikolajewski, D. J. (2023). Solid-state NMR reveals a structural variation from the Iβ polymorphic form in bacterial cellulose. Cellulose, 30(10), 6049-6062. [Link]
-
Krystynowicz, A., et al. (2019). Effect of ethanol supplementation on the transcriptional landscape of bionanocellulose producer Komagataeibacter xylinus E25. PubMed. [Link]
-
Johnson, K. E., et al. (2024). Bacterial Cellulose Purification with Non-Conventional, Biodegradable Surfactants. MDPI. [Link]
-
Molina-Ramírez, C., et al. (2018). Microbial cellulose from a Komagataeibacter intermedius strain isolated from commercial wine vinegar. UPCommons. [Link]
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Singh, S., et al. (2021). Enhancement of bacterial cellulose production by ethanol and lactic acid by using Gluconacetobacter kombuchae. PubMed. [Link]
-
ResearchGate. (n.d.). Steps for bacterial cellulose purification obtained from static and agitated fermentation. ResearchGate. [Link]
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Atalla, R. H., & VanderHart, D. L. (1984). Carbon-13 NMR and order in cellulose. Macromolecules, 17(8), 1465-1472. [Link]
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Zdarta, J., et al. (2022). Bacterial Cellulose Production by Komagateibacter xylinus with the Use of Enzyme-Degraded Oligo- and Polysaccharides as the Substrates. MDPI. [Link]
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Kyle, J. E., et al. (2018). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 8(2), 26. [Link]
-
Rivas, B., et al. (2014). EFFECT OF ETHANOL AND MEDIUM ON BACTERIAL CELLULOSE (BC) PRODUCTION BY GLUCONACETOBACTER XYLINUS (PTCC 1734). Cellulose Chemistry and Technology, 48(9-10), 739-745. [Link]
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Gorgieva, S., & Trček, J. (2019). Optimization of Moist and Oven-Dried Bacterial Cellulose Production for Functional Properties. Polymers, 11(11), 1793. [Link]
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ResearchGate. (n.d.). Enhanced bacterial cellulose production in Komagataeibacter sucrofermentans: impact of different PQQ-dependent dehydrogenase knockouts and ethanol supplementation. Request PDF. [Link]
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Shaw, A. J., et al. (2008). Metabolic Engineering of a Thermophilic Bacterium to Produce Ethanol at High Yield. Proceedings of the National Academy of Sciences, 105(37), 13769-13774. [Link]
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Nimc. (n.d.). Isolate Cellulose-Degrading Bacteria: A Complete Guide. [Link]
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Treesearch. (2023, December 15). Treesearch NMR webinar: CP/MAS 13C-NMR on isolated cellulose. YouTube. [Link]
-
Li, Y., et al. (2023). Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography. Journal of Chromatography B, 1230, 123902. [Link]
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Bio-protocol. (n.d.). Cellulose Production. [Link]
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Wikipedia. (n.d.). Cellulosic ethanol. [Link]
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Application Note: Real-time In Vivo Assessment of Hepatic Ethanol Metabolism Using Hyperpolarized [1-¹³C]pyruvate Magnetic Resonance Spectroscopy
An Application Guide for Researchers and Drug Development Professionals
Preamble: Visualizing Metabolism in Real-Time
Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that provides biochemical information about tissues, effectively offering a "molecular snapshot" of metabolic activity.[1][2] Unlike Magnetic Resonance Imaging (MRI), which primarily maps water and fat to create anatomical images, MRS detects signals from various metabolites, allowing for the quantification of their concentrations in a specific region of interest.[2][3] However, the clinical and research utility of conventional ¹³C MRS is hampered by its intrinsically low signal-to-noise ratio, a result of the low natural abundance (1.1%) and smaller magnetic moment of the ¹³C nucleus.[2][4]
The advent of hyperpolarization, specifically through dissolution Dynamic Nuclear Polarization (dDNP), has revolutionized the field. This technique uses low temperatures and microwave irradiation to transfer the high polarization of electron spins from a stable radical to ¹³C nuclei in a substrate like pyruvate.[4][5] The result is a signal enhancement of over 10,000-fold, temporarily overcoming the sensitivity limitations and enabling the real-time tracking of metabolic pathways in vivo.[4][6]
[1-¹³C]pyruvate is the most widely used hyperpolarized agent due to its central role in energy metabolism, favorable polarization properties, and excellent safety profile.[5][6] Upon injection, its metabolic fate can be tracked as it is converted into downstream products like lactate, alanine, and bicarbonate.[6][7] This application note provides a comprehensive guide to leveraging this powerful technology to specifically investigate the metabolic shifts induced by ethanol consumption, a critical application for research into liver disease and the development of targeted therapeutics.[8][9]
The Biochemical Rationale: Probing the Ethanol-Induced Redox Shift
To understand why hyperpolarized [1-¹³C]pyruvate is an ideal probe for ethanol metabolism, it is essential to appreciate the interconnected biochemical pathways at play. The core principle lies in monitoring the dramatic shift in the liver's redox state (the ratio of NADH to NAD+) caused by the breakdown of ethanol.
Ethanol's Metabolic Footprint: The liver is the primary site of ethanol metabolism, which occurs predominantly via a two-step enzymatic process:
-
Ethanol → Acetaldehyde: Catalyzed by Alcohol Dehydrogenase (ADH) , this step consumes a molecule of NAD⁺, converting it to NADH.[10]
-
Acetaldehyde → Acetate: Catalyzed by Aldehyde Dehydrogenase (ALDH) , this second step also consumes NAD⁺ and generates NADH.[11]
This process floods the liver with reducing equivalents, drastically increasing the intracellular NADH/NAD⁺ ratio. This profound change in the cellular redox environment is the key metabolic event that can be detected with hyperpolarized pyruvate.[12]
Hyperpolarized Pyruvate as a Redox Sensor: Following intravenous injection, hyperpolarized [1-¹³C]pyruvate is rapidly taken up by liver cells and enters central carbon metabolism. Its immediate metabolic fate is governed by the activity of several key enzymes, producing distinct metabolites that are visible on a ¹³C MR spectrum:
-
Conversion to [1-¹³C]Lactate: This conversion is catalyzed by Lactate Dehydrogenase (LDH) and is directly dependent on the NADH/NAD⁺ ratio.[13][14] The reaction, Pyruvate + NADH ↔ Lactate + NAD⁺, is bidirectional. The high concentration of NADH produced by ethanol metabolism drives this equilibrium strongly in the direction of lactate formation.
-
Conversion to [1-¹³C]Alanine: Catalyzed by Alanine Aminotransferase (ALT) , this pathway reflects aminotransferase activity and is a key link to amino acid metabolism.[15][16]
-
Conversion to [¹³C]Bicarbonate: Pyruvate is decarboxylated by Pyruvate Dehydrogenase (PDH) to form acetyl-CoA, which enters the TCA cycle. This reaction releases the ¹³C label as ¹³CO₂, which rapidly equilibrates with the bicarbonate pool (H¹³CO₃⁻) and serves as a marker for mitochondrial oxidative metabolism.[7][17]
The Causality: The ethanol-induced surge in hepatic NADH creates a highly reduced intracellular environment. This state provides the necessary co-enzyme for LDH to rapidly convert the incoming hyperpolarized [1-¹³C]pyruvate into [1-¹³C]lactate. Therefore, an elevated rate of hyperpolarized lactate production serves as a direct, real-time biomarker of the metabolic impact of ethanol on the liver. [8][9]
Experimental Design and Protocols
A successful hyperpolarized MRS experiment requires meticulous planning and execution across several stages. The protocols described here are based on a preclinical rat model but can be adapted for other models.
Protocol 1: Preparation of Hyperpolarized [1-¹³C]pyruvate
Causality: The goal is to create a sterile, physiological solution containing [1-¹³C]pyruvate with a high degree of nuclear polarization that is safe for intravenous injection. The choice of radical and glassing agent is critical for efficient polarization.
Materials:
-
[1-¹³C]pyruvic acid
-
Trityl radical (e.g., OX063) at ~15 mM concentration
-
Glassing agent (optional, e.g., DMSO)[18]
-
Dissolution buffer: Sterile aqueous solution containing Tris buffer, NaOH, and EDTA, formulated to result in a final injectable solution at physiological pH (~7.4) and temperature (~37°C).
Procedure:
-
Sample Formulation: In a sterile environment, accurately weigh the [1-¹³C]pyruvic acid and dissolve it with the trityl radical. The formulation is then placed in a sample cup.
-
Polarization: Load the sample into a dDNP polarizer (e.g., GE SPINlab). The polarization process typically takes 2-3 hours, during which the sample is cooled to ~1 K in a strong magnetic field (e.g., 3.35 T or 5 T) and irradiated with microwaves.[19]
-
Dissolution: Once polarization reaches a plateau, initiate the automated rapid dissolution process. Superheated, sterile dissolution buffer is forced into the sample cup, rapidly melting the frozen sample and transferring the now-liquid, hyperpolarized substrate into a collection syringe or bag.[19][20]
-
Quality Control (Self-Validation): Before injection, it is mandatory to perform quality control on the final product. A small aliquot is used to measure:
-
Polarization Level: To ensure sufficient signal for the experiment.
-
Concentration: To confirm the final pyruvate concentration (typically ~80 mM).
-
pH and Temperature: To ensure the solution is physiological and safe for injection.
-
Trustworthiness Check: An experiment should only proceed if these parameters fall within pre-defined acceptable ranges.
-
Protocol 2: In Vivo MRS in a Rat Model
Causality: This protocol is designed to create two cohorts (control and ethanol-treated) to isolate the metabolic effect of ethanol. Precise timing and consistent animal handling are paramount for reproducible results.
Procedure:
-
Animal Preparation: Anesthetize a male Sprague-Dawley or Wistar rat (~300 g) using isoflurane (1.5-2.0% in O₂). Place a catheter in a lateral tail vein for injection. Position the animal prone in a dual-tuned ¹H/¹³C volume coil within the MRI scanner, ensuring the liver is at the coil's isocenter. Monitor vital signs (respiration, temperature) throughout the experiment.[12][20]
-
Ethanol Administration:
-
Ethanol Group: Administer ethanol (e.g., 1-2 g/kg body weight) via oral gavage or intraperitoneal injection. The ¹³C MRS acquisition should begin approximately 30-60 minutes post-administration to allow for ethanol absorption and metabolism to peak.[8][9]
-
Control Group: Administer an equivalent volume of saline using the same route and timing as the experimental group.
-
-
Anatomical Imaging: While waiting for ethanol absorption, acquire anatomical ¹H MR images (e.g., a T2-weighted fast spin-echo sequence) to confirm animal positioning and for localization of the MRS voxel over the liver.
-
Hyperpolarized Substrate Injection: Transport the quality-controlled hyperpolarized [1-¹³C]pyruvate solution from the polarizer to the scanner. Inject a bolus of the solution (e.g., 2.5-3.0 mL) via the tail vein catheter over a consistent period (e.g., 12 seconds), followed immediately by a saline flush.[5][20]
-
Initiate MRS Acquisition: Start the dynamic ¹³C MRS data acquisition sequence concurrently with the start of the injection.
Protocol 3: Dynamic ¹³C MRS Data Acquisition
Causality: The acquisition sequence must be fast enough to capture the rapid metabolic conversion of pyruvate (on the order of seconds) but must also be gentle enough (using low flip angles) to conserve the non-renewable hyperpolarized signal for as long as possible.
Procedure:
-
Localization: Using the ¹H anatomical images, prescribe a slice or a 3D volume for spectroscopic imaging that encompasses the liver while avoiding major blood vessels where the pyruvate signal would be high but metabolically uninformative.[21]
-
Acquisition: Use a pulse-acquire or a spectroscopic imaging (MRSI) sequence to acquire ¹³C spectra dynamically. The acquisition should last for approximately 60-90 seconds.
-
Data Storage: The output will be a time-series of free induction decays (FIDs) or spatially encoded spectra.
| Parameter | Typical Value | Rationale |
| Repetition Time (TR) | 2-3 seconds | Balances temporal resolution with sufficient signal acquisition per time point. |
| Flip Angle | 10° - 15° | Low angle minimizes polarization destruction, preserving signal for later time points. |
| Spectral Width | ~5000 Hz | Sufficient to cover the chemical shifts of pyruvate, lactate, alanine, and bicarbonate. |
| Acquisition Duration | 60 - 90 seconds | Captures the full dynamic conversion and subsequent decay of the hyperpolarized signal. |
| Voxel Size (for MRSI) | 5x5x10 mm³ | Provides adequate spatial resolution within the organ while maintaining SNR. |
Data Analysis and Interpretation
The raw time-series data must be processed to yield quantitative metabolic information.
Protocol 4: Spectral Processing and Kinetic Modeling
-
Processing: Each FID in the time series is Fourier transformed to generate a spectrum. All spectra are then phase- and baseline-corrected.
-
Quantification: The area under the peak for each metabolite ([1-¹³C]pyruvate, [1-¹³C]lactate, [1-¹³C]alanine, and [¹³C]bicarbonate) is calculated for every time point. This can be done by simple integration or by fitting the peaks to a known lineshape (e.g., Lorentzian). This process generates time-activity curves for each compound.
-
Kinetic Analysis (Self-Validation):
-
Ratio-Based Analysis: The most straightforward and robust method is to calculate the ratio of the total integrated signal (Area Under the Curve, AUC) of the product to the substrate. The Lactate AUC / Pyruvate AUC ratio is a powerful, model-free metric of metabolic flux.[22]
-
Kinetic Modeling: For a more detailed analysis, the data can be fit to a two-site kinetic model (pyruvate ↔ lactate) to derive the apparent rate constant of pyruvate-to-lactate conversion, kPL .[23] This provides a direct quantitative measure of the LDH-mediated flux.
-
Expected Results
The primary endpoint is the comparison of pyruvate-to-lactate conversion between the control and ethanol-treated groups.
| Metric | Control Group (Saline) | Ethanol-Treated Group | Expected Outcome |
| Lactate/Pyruvate AUC Ratio | 0.20 ± 0.05 | 0.45 ± 0.08 | Significant Increase [8][9] |
| kPL (s⁻¹) | 0.015 ± 0.003 | 0.035 ± 0.005 | Significant Increase |
| Alanine/Pyruvate AUC Ratio | 0.08 ± 0.02 | 0.07 ± 0.02 | No significant change expected |
| Bicarbonate/Pyruvate AUC Ratio | 0.05 ± 0.01 | 0.03 ± 0.01 | Potential decrease (inhibition of PDH) |
Note: Values are hypothetical but representative of expected fold-changes.
A study is considered successful and trustworthy if a statistically significant increase in the lactate/pyruvate ratio or kPL is observed in the ethanol group, directly reflecting the known biochemical impact of ethanol on the hepatic NADH/NAD⁺ redox state.
Applications in Research and Drug Development
This methodology provides a powerful, translatable tool for:
-
Basic Science: Investigating the acute and chronic effects of ethanol on liver metabolism in vivo.
-
Disease Modeling: Studying the progression of alcohol-related liver diseases, such as steatosis and fibrosis, which are associated with profound metabolic dysregulation.[8][9]
-
Pharmacodynamics: Evaluating the efficacy of novel therapeutics designed to mitigate the harmful metabolic effects of ethanol. A drug that successfully restores the liver's redox balance would be expected to normalize the hyperpolarized pyruvate-to-lactate conversion rate.
-
Translational Research: As hyperpolarized [1-¹³C]pyruvate is approved for human use, these preclinical findings provide a direct pathway for translating this metabolic imaging technique to clinical studies of patients with alcohol-related liver disease.[4][6]
References
-
Nelson, S. J., Kurhanewicz, J., Vigneron, D. B., et al. (2013). Metabolic Imaging of Patients with Prostate Cancer Using Hyperpolarized [1-¹³C]pyruvate. Science Translational Medicine, 5(198), 198ra108. [Link]
-
Spielman, D. M., Tain, R. T., Sriram, R., et al. (2012). In vivo measurement of ethanol metabolism in the rat liver using magnetic resonance spectroscopy of hyperpolarized [1-¹³C]pyruvate. Magnetic Resonance in Medicine, 67(4), 891-897. [Link]
-
Cederbaum, A. I. (2012). Alcohol metabolism. Clinics in Liver Disease, 16(4), 667-685. [Link]
-
Shungu, D. C. (2009). Magnetic Resonance Spectroscopy Studies of Human Metabolism. Diabetes, 58(11), 2435-2436. [Link]
-
Larson, P. E. Z., Chen, H. Y., Gordon, J. W., et al. (2018). Hyperpolarized ¹³C MRI Data Acquisition and Analysis in Prostate and Brain at UCSF. Journal of Visualized Experiments,(141), 58428. [Link]
-
Chen, A. P., Albers, M. J., Cunningham, C. H., et al. (2007). In Vivo Carbon-13 Dynamic MRS and MRSI of Normal and Fasted Rat Liver with Hyperpolarized ¹³C-Pyruvate. Magnetic Resonance in Medicine, 58(6), 1099-1104. [Link]
-
Lee, J., & Lee, Y. (2021). Hyperpolarized carbon 13 MRI in liver diseases: Recent advances and future opportunities. Magnetic Resonance in Medical Sciences, 20(3), 223-231. [Link]
-
Schroeder, M. A., Atherton, H. J., Cochlin, L. E., et al. (2009). Application of Hyperpolarized [1-¹³C]Lactate for the In Vivo Investigation of Cardiac Metabolism. Magnetic Resonance in Medicine, 61(5), 1007-1015. [Link]
-
Wikipedia. (n.d.). In vivo magnetic resonance spectroscopy. Wikipedia. [Link]
-
Lee, J., Lee, S., & Choi, H. (2015). Pyruvate to Lactate Metabolic Changes during Neurodevelopment Measured Dynamically Using Hyperpolarized ¹³C Imaging in Juvenile Murine Brain. Developmental Neuroscience, 37(4-5), 384-391. [Link]
-
Spielman, D. M., Tain, R. T., Sriram, R., et al. (2012). In vivo measurement of ethanol metabolism in the rat liver using magnetic resonance spectroscopy of hyperpolarized [1-¹³C]pyruvate. National Institutes of Health. [Link]
-
Schroeder, M. A., & Atherton, H. J. (2014). Hyperpolarized ¹³C-Magnetic Resonance Spectroscopy. Circulation: Cardiovascular Imaging, 7(6), 1016-1018. [Link]
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Using Ethanol-1-13C to investigate glutamatergic neurotransmission
Application Note & Protocol
Tracing the Synapse: A Guide to Investigating Glutamatergic Neurotransmission with Ethanol-1-13C
Abstract: The glutamate-glutamine cycle between astrocytes and neurons is fundamental to glutamatergic neurotransmission, the primary excitatory signaling system in the central nervous system (CNS). Dysregulation of this cycle is implicated in numerous neurological and psychiatric disorders. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the stable isotope tracer, Ethanol-1-13C, to dynamically probe this critical metabolic pathway. We detail the underlying biochemical principles and provide validated, step-by-step protocols for both in vivo and in vitro experimental models, coupled with analytical methodologies for data acquisition and interpretation.
The Scientific Imperative: Unveiling Neuro-Glial Metabolic Coupling
Glutamatergic neurotransmission is not merely an electrical event; it is intrinsically linked to a sophisticated metabolic partnership between neurons and astrocytes.[1] Following neuronal firing, glutamate is released into the synaptic cleft and subsequently taken up by surrounding astrocytes to prevent excitotoxicity.[2] Within the astrocyte, glutamate is converted to glutamine by the astrocyte-specific enzyme, glutamine synthetase.[3] This glutamine is then shuttled back to the neuron, where it is converted back to glutamate, thus replenishing the neurotransmitter pool. This entire process is known as the glutamate-glutamine cycle.
Studying the rate and efficiency of this cycle provides a direct window into synaptic activity and brain energy metabolism.[4] However, its compartmentalized nature presents significant analytical challenges. Stable isotope tracing, using 13C-labeled substrates, offers a powerful method to follow the metabolic fate of molecules through these distinct cellular compartments in real-time.[5][6]
Why Ethanol-1-13C? A Traceless Tracer for Astrocyte Metabolism
While 13C-glucose is a common metabolic tracer, its entry into both neurons and astrocytes complicates the deconvolution of cell-specific metabolic fluxes.[6][7] Acetate, however, is known to be preferentially taken up and metabolized by astrocytes.[8][9] The challenge with direct acetate administration is its rapid clearance and potential physiological effects.
Ethanol-1-13C provides an elegant solution. Systemically administered ethanol is predominantly metabolized in the liver to acetate.[9][10] When [1-13C]ethanol is used, it generates [1-13C]acetate, which then enters systemic circulation and crosses the blood-brain barrier.[8][10] Crucially, direct metabolism of ethanol within the brain is minimal, meaning the 13C label enters the brain primarily as acetate.[8][10] This liver-mediated conversion makes Ethanol-1-13C a reliable pro-drug for delivering a 13C label specifically to astrocytes, allowing for precise interrogation of astrocytic contributions to the glutamate-glutamine cycle.
The 13C label from [1-13C]acetate enters the astrocytic Tricarboxylic Acid (TCA) cycle as [1-13C]acetyl-CoA. Through subsequent metabolic turns, the label is incorporated into α-ketoglutarate, which is then transaminated to form [5-13C]glutamate and subsequently amidated to form [5-13C]glutamine. The detection of this labeled glutamine and its subsequent appearance as labeled glutamate in the neuronal compartment provides a direct measure of the glutamate-glutamine cycle flux.
Caption: Metabolic pathway of Ethanol-1-13C for tracing glutamatergic neurotransmission.
Experimental Design & Protocols
Successful tracing experiments hinge on meticulous protocol design. We present two validated approaches: an in vivo rodent model for systemic studies and an in vitro primary astrocyte culture for cell-specific investigations.
In Vivo Protocol: Rodent Model
This protocol is designed to measure dynamic changes in the glutamate-glutamine cycle in the living brain, making it ideal for studying the effects of drugs, disease states, or physiological challenges.
Table 1: Key Reagents and Equipment for In Vivo Study
| Item | Description/Specification |
|---|---|
| Tracer | Ethanol-1-13C (>99% isotopic purity) |
| Animals | Adult Male Sprague-Dawley rats (200-250g) or C57BL/6J mice |
| Anesthesia | Isoflurane (for surgery), α-chloralose (for experiment) |
| Surgical Tools | Stereotaxic frame, surgical drill, microdialysis probe guide cannula |
| Infusion | Syringe pump, intravenous (IV) or intragastric (IG) catheters |
| Sampling | Cerebral microdialysis system[11][12] or flash-freezing equipment (liquid N2) |
| Analysis | High-field NMR Spectrometer or GC-MS/LC-MS system |
-
Animal Preparation & Surgery (Day 1):
-
Anesthetize the animal with isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula for a microdialysis probe targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Implant catheters in the femoral vein (for IV infusion) or use an oral gavage needle (for IG administration).
-
Allow the animal to recover for at least 24 hours.
-
-
Tracer Administration & Sampling (Day 2):
-
Anesthetize the animal (e.g., with α-chloralose) to minimize stress-induced metabolic changes.
-
Insert the microdialysis probe and begin perfusion with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Allow for a 1-2 hour equilibration period.
-
Administer Ethanol-1-13C. A common dosing strategy involves an initial bolus followed by a continuous infusion to achieve and maintain a steady-state concentration.[8]
-
For Tissue Extraction: At predetermined time points (e.g., 30, 60, 90, 120 min), euthanize the animal, rapidly extract the brain, and flash-freeze the tissue in liquid nitrogen.
-
For Microdialysis: Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into cooled vials.
-
-
Sample Preparation:
-
Tissue: Homogenize frozen brain tissue in a suitable solvent (e.g., perchloric acid) to precipitate proteins and extract metabolites. Neutralize the extract and store at -80°C.
-
Dialysate: Samples can often be analyzed directly or after a simple derivatization step, depending on the analytical method. Store at -80°C.
-
Table 2: Example In Vivo Dosing and Infusion Parameters for Rats[8]
| Parameter | Intravenous (IV) Infusion |
|---|---|
| Initial Bolus | 2 g/kg body weight over 10 minutes |
| Continuous Infusion | 2-4 g/kg body weight over 170-350 minutes |
| Tracer Conc. | 33% (v/v) Ethanol-1-13C in saline |
| Rationale | To rapidly achieve and then maintain a stable blood alcohol and labeled acetate concentration for steady-state metabolic analysis. |
Caption: High-level workflow for the in vivo Ethanol-1-13C tracing experiment.
In Vitro Protocol: Primary Astrocyte Cultures
This protocol allows for the direct investigation of astrocyte metabolism in a controlled environment, isolating them from neuronal influences. It is invaluable for mechanistic studies and screening compounds that may modulate astrocyte function.[3]
-
Preparation of Primary Astrocyte Cultures:
-
Isolate cortical tissue from postnatal day 1-3 (P1-P3) rat or mouse pups.
-
Mechanically and enzymatically dissociate the tissue to create a single-cell suspension.
-
Plate the cells in DMEM/F10 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.
-
Culture for 7-10 days until a confluent monolayer of astrocytes is formed. Purify the culture by shaking to remove microglia and oligodendrocytes. Confirm purity via GFAP immunostaining.[13]
-
-
Metabolic Labeling Experiment:
-
Replace the standard culture medium with a serum-free experimental medium (e.g., Krebs-Ringer bicarbonate buffer) containing a physiological concentration of glucose (5 mM).
-
Add Ethanol-1-13C to the medium at the desired final concentration (e.g., 50 mM, a concentration known to impact neuronal function).[14]
-
Incubate the cells for various time points (e.g., 1, 2, 4, 8 hours).
-
-
Sample Collection and Preparation:
-
Media: Collect the extracellular medium at each time point to measure the release of labeled metabolites (e.g., lactate, glutamine).
-
Cell Lysate: Wash the cells rapidly with ice-cold PBS. Quench metabolism and extract intracellular metabolites by adding a cold solvent mixture (e.g., 80% methanol). Scrape the cells, collect the extract, and centrifuge to pellet debris.
-
Dry down the media and cell extract samples under nitrogen or using a speed vacuum. Store at -80°C until analysis.
-
Caption: High-level workflow for the in vitro Ethanol-1-13C tracing experiment.
Analytical Techniques and Data Interpretation
The choice of analytical platform is critical for resolving and quantifying 13C-labeled metabolites.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique that provides positional information about the 13C label within a molecule.[5][6]
-
Principle: 13C NMR directly detects the 13C isotope. The chemical environment of each carbon atom results in a unique resonance frequency, allowing for the identification of which carbon position in glutamate (C1-C5) or glutamine (C1-C5) is labeled.[5]
-
Application: In these experiments, the primary labeled species expected are [5-13C]glutamate and [5-13C]glutamine.[8] NMR can unambiguously confirm this labeling pattern. It is particularly well-suited for in vivo studies (as Magnetic Resonance Spectroscopy, MRS) where it can non-invasively monitor metabolic changes over time in a living animal.[4][8]
-
Causality: Observing a singlet peak for the C5 carbon of glutamine confirms that the label entered the TCA cycle via acetyl-CoA, consistent with acetate metabolism.[8][10] This is distinct from the labeling patterns seen with 13C-glucose, which would produce more complex multiplets due to J-coupling between adjacent 13C atoms.[8][10]
Mass Spectrometry (MS)
Coupled with Gas Chromatography (GC) or Liquid Chromatography (LC), MS offers superior sensitivity to NMR and is ideal for quantifying the degree of 13C enrichment in small sample volumes, such as microdialysates or cell extracts.[15]
-
Principle: MS separates ions based on their mass-to-charge (m/z) ratio. The incorporation of a 13C atom increases a molecule's mass by approximately one Dalton. By measuring the relative abundance of the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of a metabolite, one can calculate the percentage of the pool that has incorporated the tracer.[16][17]
-
Application: GC-MS is commonly used for analyzing amino acids after derivatization.[16][18] It can precisely quantify the enrichment of 13C in glutamate and glutamine.
-
Causality: An increase in the M+1 isotopologue of glutamine directly corresponds to the flux of the 13C label from ethanol-derived acetate through the astrocytic TCA cycle and glutamine synthetase. Comparing the enrichment in the astrocytic compartment (from in vitro studies) to the enrichment in the extracellular fluid or neuronal compartment (from in vivo studies) allows for the calculation of neurotransmission cycle rates.
Table 3: Expected 13C Labeling and Interpretation
| Metabolite | Expected Labeled Position | Analytical Observation (NMR/MS) | Interpretation |
|---|---|---|---|
| Acetate | C1 | Singlet at ~182 ppm (NMR) / M+1 peak (MS) | Confirms successful systemic conversion of Ethanol-1-13C. |
| Glutamate | C5 | Singlet at ~182 ppm (NMR) / M+1 peak (MS) | Indicates label incorporation from α-ketoglutarate in the first turn of the TCA cycle. |
| Glutamine | C5 | Singlet at ~178 ppm (NMR) / M+1 peak (MS) | Direct product of labeled glutamate in astrocytes; its appearance in dialysate or neurons reflects shuttle activity. |
| Aspartate | C1, C4 | Singlets (NMR) / M+1, M+2 peaks (MS) | Labeled via oxaloacetate, another TCA cycle intermediate. Provides further validation of TCA cycle activity. |
Conclusion and Future Directions
The use of Ethanol-1-13C as a metabolic tracer is a robust and insightful method for dissecting the complexities of astrocyte-neuron interactions. It provides a specific probe for astrocytic metabolism, enabling researchers to quantify the flux of the glutamate-glutamine cycle—a cornerstone of excitatory neurotransmission. By applying the detailed protocols and analytical strategies outlined in this guide, scientists can gain a deeper understanding of how this fundamental process is affected in various disease models and in response to novel therapeutic interventions. This approach holds significant promise for advancing drug development in neurology and psychiatry, where restoring metabolic homeostasis at the synapse is a key therapeutic goal.
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- 3. Primary cultures of astrocytes: Their value in understanding astrocytes in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Products of [2-13C]Ethanol in the Rat Brain after Chronic Ethanol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo detection of intermediate metabolic products of [1-(13) C]ethanol in the brain using (13) C MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Microdialysis of Endogenous and 13C-labeled TCA Metabolites in Rat Brain: Reversible and Persistent Effects of Mitochondrial Inhibition and Transient Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Microdialysis of Endogenous and 13C-labeled TCA Metabolites in Rat Brain: Reversible and Persistent Effects of Mitochondrial Inhibition and Transient Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Primary astrocyte cultures—a key to astrocyte function - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. youtube.com [youtube.com]
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- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing 13C NMR Signal-to-Noise with Ethanol-1-13C
Welcome to the technical support center for optimizing your 13C Nuclear Magnetic Resonance (NMR) experiments. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the signal-to-noise ratio (S/N) in their 13C NMR spectra, particularly for samples with low concentration or inherently weak signals. Here, we will delve into the practical application of Ethanol-1-13C as a powerful tool for instrument calibration, shimming, and ultimately, signal enhancement.
The information presented herein is a synthesis of established NMR principles and field-proven techniques, aimed at providing you with not just a set of instructions, but a deeper understanding of the "why" behind each step.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio often low in 13C NMR?
The low signal-to-noise ratio in 13C NMR is a consequence of two primary factors inherent to the carbon-13 isotope.[1] Firstly, the natural abundance of 13C is only about 1.1%, meaning the vast majority of carbon atoms in a sample are the NMR-inactive 12C isotope.[1] Secondly, the gyromagnetic ratio of 13C is approximately one-fourth that of 1H, which leads to a significantly lower intrinsic sensitivity.[2] Consequently, for a given magnetic field strength, the population difference between the nuclear spin energy levels is smaller for 13C than for 1H, resulting in a weaker NMR signal.
Q2: What is Ethanol-1-13C and how can it help improve my 13C NMR spectrum?
Ethanol-1-13C is an isotopically labeled form of ethanol where the carbon atom of the methylene group (-CH2OH) is a 13C isotope. By introducing a compound with a 99% enriched 13C nucleus, you are adding a strong, reliable signal to your spectrum. This intense and sharp signal can be leveraged in several ways:
-
Enhanced Shimming: A strong, sharp singlet allows for more precise shimming of the magnetic field, leading to improved resolution and lineshape for all signals in your spectrum.[3][4][5]
-
Accurate Referencing: The well-defined chemical shift of the 13C-labeled carbon in ethanol provides a reliable internal reference point for calibrating the chemical shift axis.[6]
-
Sensitivity Gauge: The known concentration and intense signal of the Ethanol-1-13C can be used as a benchmark to assess and optimize the sensitivity of the spectrometer.
-
Quantitative Analysis Aid: In quantitative 13C NMR, a 13C-labeled internal standard can be used to accurately determine the concentration of other components in a mixture, provided appropriate experimental parameters are used.[7]
Q3: Can I use regular, unlabeled ethanol for this purpose?
While unlabeled ethanol will produce a 13C NMR spectrum, the signals will be significantly weaker due to the low natural abundance of 13C.[6][8][9] For the purposes of precise shimming and sensitivity enhancement, especially in a timely manner, the dramatically stronger signal from the isotopically enriched Ethanol-1-13C is highly advantageous.
Troubleshooting Guide
Problem: My 13C spectrum has a very poor signal-to-noise ratio, even after a long acquisition time.
Cause & Solution Workflow:
Caption: Troubleshooting workflow for low signal-to-noise in 13C NMR.
Detailed Explanations:
-
Sample Concentration: This is often the primary culprit for poor signal-to-noise.[10] For most small molecules on modern spectrometers, a concentration of at least 10-20 mg in 0.5-0.7 mL of deuterated solvent is a good starting point. If your sample is mass-limited, consider using a micro-NMR tube to increase the effective concentration.
-
Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans. Doubling the signal-to-noise requires quadrupling the experiment time. While increasing the number of scans is a straightforward solution, it can be time-consuming.
-
Relaxation Delay (D1): For a signal to be detected at its maximum intensity in each scan, the nuclear spins must have returned to thermal equilibrium before the next pulse is applied. The longitudinal relaxation time (T1) for 13C nuclei can be long, especially for quaternary carbons. A D1 of 1-2 seconds is often sufficient for protonated carbons, but longer delays may be needed for non-protonated carbons.
-
Pulse Angle: Using a smaller flip angle (e.g., 30° or 45°) instead of a 90° pulse allows for a shorter relaxation delay, as the magnetization along the z-axis recovers more quickly. This can lead to a better signal-to-noise ratio in a given amount of time by allowing for more scans.
-
Shimming: Poor magnetic field homogeneity leads to broad lineshapes and a reduction in signal height, thereby decreasing the signal-to-noise ratio.[3][4] Shimming on a strong, sharp signal, such as that from Ethanol-1-13C, can significantly improve the homogeneity and thus the quality of your spectrum.
-
Receiver Gain (RG): The receiver gain amplifies the NMR signal before digitization. While a higher gain can improve the signal, setting it too high can lead to analog-to-digital converter (ADC) overflow, which clips the signal and introduces noise. Automatic gain adjustment is generally reliable, but it's good practice to ensure it is set optimally.[11]
-
Nuclear Overhauser Effect (NOE): Broadband proton decoupling during both the acquisition and relaxation delay periods can enhance the signal of protonated carbons by up to 200% due to the NOE. This is a standard feature in most 13C NMR experiments.
-
Relaxation Agents: For molecules with very long T1 relaxation times (e.g., quaternary carbons), adding a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) can significantly shorten the T1 values, allowing for a shorter relaxation delay and more scans in a given time.
Problem: I am not sure if my spectrometer is performing optimally.
Solution:
A quick and effective way to check the performance of your spectrometer is to run a standard sample. A solution of Ethanol-1-13C in a deuterated solvent is an excellent choice for this.
-
Prepare a standard sample of ~1% Ethanol-1-13C in CDCl3.
-
Acquire a 13C NMR spectrum with a standardized set of parameters (e.g., 16 scans, 2-second relaxation delay).
-
Measure the signal-to-noise ratio of the labeled carbon peak.
-
Compare this value to a previously recorded benchmark for your instrument. A significant decrease in the signal-to-noise ratio may indicate a problem with the probe or other hardware components.
Experimental Protocols
Protocol 1: Using Ethanol-1-13C for Shimming and as an Internal Reference
This protocol outlines the use of Ethanol-1-13C as an internal standard to improve shimming and provide a chemical shift reference.
Materials:
-
Your sample
-
Deuterated NMR solvent (e.g., CDCl3)
-
Ethanol-1-13C (99% enriched)
-
High-quality NMR tube
Procedure:
-
Prepare your sample: Dissolve your compound in the appropriate amount of deuterated solvent in the NMR tube.
-
Spike with Ethanol-1-13C: Add a small, known amount of Ethanol-1-13C to your sample. A final concentration of 0.1-0.5% (v/v) is typically sufficient.
-
Insert the sample into the spectrometer: Allow the sample to equilibrate to the probe temperature for at least 5 minutes.[12]
-
Lock and Shim:
-
Lock onto the deuterium signal of the solvent.
-
Perform an initial automated shimming routine.
-
Acquire a quick 1-scan 13C NMR spectrum. You should see a very strong signal for the labeled carbon of ethanol (at approximately 57-58 ppm in CDCl3).[6]
-
Manually shim the on-axis shims (Z1, Z2, etc.) while observing the free induction decay (FID) or the lock signal to maximize its height and symmetry.[4][5] The sharp, intense signal from Ethanol-1-13C will provide a sensitive indicator of shim quality.
-
-
Set Acquisition Parameters:
-
Set the spectral width to encompass all expected signals.
-
Set the transmitter offset to the center of your spectral region of interest.
-
Choose an appropriate number of scans (NS) based on your sample concentration.
-
Set the relaxation delay (D1) to at least 1-2 seconds.
-
Use a pulse angle of 30-45° for optimal signal accumulation over time.
-
-
Acquire the Spectrum: Start the acquisition.
-
Process the Data:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.5-1 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift axis by setting the Ethanol-1-13C peak to its known value (e.g., ~57.7 ppm in CDCl3).
-
Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Ethanol-1-13C Conc. | 0.1 - 0.5% (v/v) | Provides a strong signal for shimming without overwhelming the spectrum. |
| Relaxation Delay (D1) | 1 - 5 s | Allows for sufficient relaxation of most carbons between pulses. |
| Pulse Angle | 30 - 45° | Optimizes signal intensity per unit time by allowing for shorter D1. |
| Number of Scans (NS) | Varies (start with 128) | Increase as needed for desired S/N; S/N is proportional to the square root of NS. |
Protocol 2: Workflow for Optimizing 13C NMR Acquisition
Caption: A step-by-step workflow for optimizing 13C NMR data acquisition.
References
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. [Link]
-
Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment. (2025). PubMed Central. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
ResearchGate. (n.d.). 13C NMR spectrum of ethanol. [Link]
-
meriSTEM. (2021). NMR of ethanol with ¹H and ¹³C. YouTube. [Link]
-
ResearchGate. (2025). Internal Referencing for 13 C Position-Specific Isotope Analysis Measured by NMR Spectrometry. [Link]
-
Creative Biostructure. (n.d.). How NMR Enhances Chemical Analysis Accuracy?. [Link]
-
Giraudeau, P., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]
-
University of Illinois. (n.d.). Shimming an NMR Magnet. [Link]
-
Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
-
Royal Society of Chemistry. (2014). Experimental section General. [Link]
-
Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
University of York. (2017). Quantitative NMR Spectroscopy. [Link]
-
University of California, San Diego. (2006). Shimming and locking. [Link]
-
Maynooth University. (n.d.). Methods for Improving Signal to Noise Ratio in Raman Spectra. [Link]
- Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
National Institutes of Health. (n.d.). 13C Direct Detected NMR for Challenging Systems. [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Weizmann Institute of Science. (n.d.). NMR | Shimming | Chemical Research Support. [Link]
-
Schubert, M. (n.d.). A procedure to validate and correct the 13C chemical shift calibration of RNA datasets. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
University of Wisconsin-Madison. (n.d.). Practical Aspects of Quantitative NMR Experiments. [Link]
-
ResearchGate. (2025). Improving quantification of 13C CP-MAS NMR by steady state and well-defined data processing in variable contact time experiments. [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. magritek.com [magritek.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. lsa.umich.edu [lsa.umich.edu]
- 5. NMR | Shimming | Chemical Research Support [weizmann.ac.il]
- 6. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 11. Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Optimizing Ethanol-1-13C Concentration for Cell Culture Studies
Welcome to the technical support center for utilizing Ethanol-1-13C in stable isotope tracing studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into experimental design and troubleshooting. Our goal is to ensure the scientific integrity and success of your metabolic flux analyses.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of Ethanol-1-13C in cell culture.
Q1: What is the primary application of Ethanol-1-13C in cell culture?
Ethanol-1-13C is primarily used as a stable isotope tracer in Metabolic Flux Analysis (MFA) studies.[1][2][3] By introducing ethanol with a labeled carbon at the C1 position, researchers can track its metabolic fate as it is processed by the cell. This technique is powerful for elucidating the activity of metabolic pathways that utilize ethanol, such as its oxidation to acetaldehyde and then acetate, which can then enter central carbon metabolism.[1][4]
Q2: Why is optimizing the concentration of Ethanol-1-13C so critical?
Optimizing the concentration is a balancing act between two key factors:
-
Sufficient Label Incorporation: The concentration must be high enough to ensure that the 13C label is incorporated into downstream metabolites at a level detectable by analytical instruments like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][6]
-
Avoiding Cellular Toxicity: Ethanol can be toxic to cells, even at relatively low concentrations.[7][8][9] High concentrations can induce stress, alter metabolism, and even cause cell death, thereby confounding the experimental results.[4][10] The goal is to find the highest possible concentration that does not impact cell viability or normal metabolic function.
Q3: What is a typical starting concentration range for Ethanol-1-13C?
A definitive starting concentration is highly dependent on the specific cell line and its metabolic characteristics. However, a general recommendation from literature for using ethanol as a solvent suggests keeping the final concentration below 0.5% to 1% (v/v) to minimize toxicity.[11] For metabolic studies, it is often necessary to perform a dose-response experiment to determine the optimal, non-toxic concentration for the specific cell line and experimental duration. A starting point for such an experiment could be a range from 0.01% to 1% ethanol.
Q4: How does ethanol metabolism proceed in a typical mammalian cell?
Ethanol is primarily metabolized in the liver, but other cell types also possess the necessary enzymes. The pathway begins with the oxidation of ethanol to acetaldehyde by alcohol dehydrogenase (ADH). Acetaldehyde is then further oxidized to acetate by aldehyde dehydrogenase (ALDH). The resulting acetate can be converted to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production or is used in biosynthetic pathways like fatty acid synthesis.
Caption: Metabolic pathway of Ethanol-1-13C.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments.
Issue 1: Low or No 13C-Label Incorporation into Downstream Metabolites
Possible Cause A: Ethanol Evaporation from Culture Medium
Ethanol is highly volatile and can evaporate rapidly from the culture medium in a standard incubator, with studies showing up to a 90% loss within 24 hours.[12][13] This leads to a decreasing concentration of the tracer over time, resulting in poor label incorporation.
-
Self-Validating Solution:
-
Quantify Evaporation: Before starting your cell-based experiment, prepare a cell-free culture plate with your intended concentration of Ethanol-1-13C.
-
Incubate: Place the plate in the incubator under standard conditions (37°C, 5% CO2).
-
Sample Over Time: At regular intervals (e.g., 0, 6, 12, 24 hours), take a small aliquot of the medium.
-
Analyze Concentration: Measure the ethanol concentration using an appropriate method (e.g., an enzymatic assay kit or GC-FID).
-
Implement Mitigation: If significant evaporation is confirmed, use a sealed culture system. This can be achieved by placing the culture dishes inside a larger sealed container (e.g., a polystyrene box) along with an open dish containing an ethanol-water solution of the same concentration to create a saturated atmosphere.[12][13] This method has been shown to completely prevent the decrease in ethanol concentration in the culture media.[12]
-
Possible Cause B: Insufficient Initial Concentration
The initial concentration of Ethanol-1-13C may be too low for the metabolic activity of your specific cell line, leading to a diluted 13C signal that is below the detection limit of your analytical instrument.
-
Self-Validating Solution:
-
Perform a Dose-Response Experiment: Culture your cells with a range of non-toxic Ethanol-1-13C concentrations.
-
Assess Labeling: After an appropriate incubation period (allowing for isotopic steady state), extract metabolites and analyze the 13C enrichment in key downstream metabolites (e.g., citrate, glutamate).
-
Determine Optimal Concentration: The optimal concentration will be the one that provides robust and reproducible 13C enrichment without affecting cell viability.
-
Issue 2: High Cell Death or Altered Phenotype
Possible Cause A: Ethanol Cytotoxicity
The concentration of ethanol used is likely above the toxic threshold for your cell line. The cytotoxic effect of ethanol is dependent on both the concentration and the duration of exposure.[7][9]
-
Self-Validating Solution:
-
Determine the IC50: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a wide range of ethanol concentrations (e.g., 0.1% to 10%) over your intended experimental timeframe.
-
Establish a Safe Range: From this data, determine the concentration range that results in minimal to no loss of viability. Your experimental concentration should be well below the cytotoxic level. It's important to note that even sub-lethal concentrations can alter cell metabolism.[4]
-
Table 1: General Ethanol Cytotoxicity Thresholds from Literature
| Concentration (% v/v) | Exposure Time | Effect on Cells | Source |
| > 0.5 - 1.0% | Varies | Often cited as an upper limit for use as a solvent. | [11] |
| 1.25% - 0.15% | Not specified | Generally non-toxic effects on several cancer cell lines. | [8] |
| 10% | 1 hour | Total or nearly total cell death in F9 carcinoma cells and hepatocytes. | [7] |
| 15 - 20% | 5-10 minutes | Total cell death. | [7][9] |
| 30 - 40% | 15 seconds | Total cell death. | [7][9] |
Note: These are general guidelines. Empirical determination for your specific cell line is crucial.
Possible Cause B: Acetaldehyde Toxicity
The intermediate metabolite, acetaldehyde, is highly reactive and more toxic than ethanol itself.[4] If the cells have a low activity of aldehyde dehydrogenase (ALDH), acetaldehyde can accumulate and cause cellular damage.
-
Self-Validating Solution:
-
Measure ALDH Activity: If you suspect acetaldehyde toxicity, you can measure the ALDH activity in your cell line using a commercially available kit.
-
Lower Ethanol Concentration: If ALDH activity is low, use a lower concentration of Ethanol-1-13C to reduce the rate of acetaldehyde production.
-
Consider a Different Tracer: If the cell line is inherently sensitive to ethanol metabolism, consider using a different 13C-labeled tracer, such as [1,2-13C]-acetate, to bypass the initial oxidation steps.
-
Issue 3: Inconsistent or Irreproducible Labeling Data
Possible Cause: Not Reaching Isotopic Steady State
Metabolic flux analysis assumes that the system is at both a metabolic and isotopic steady state.[14] If you harvest cells too early, the 13C label may not have fully equilibrated throughout the metabolic network, leading to variable results.
-
Self-Validating Solution:
-
Conduct a Time-Course Experiment: After introducing the Ethanol-1-13C, harvest cells and extract metabolites at multiple time points (e.g., 2, 4, 8, 16, 24 hours).
-
Analyze 13C Enrichment: Measure the 13C enrichment in key downstream metabolites that are known to turn over at different rates (e.g., TCA cycle intermediates).
-
Identify the Plateau: Isotopic steady state is reached when the 13C enrichment in these metabolites no longer increases over time. This time point should be used for all future experiments with this cell line and condition. Interpreting dynamic labeling patterns from single time points is not reliable.[15]
-
Caption: Troubleshooting decision tree for Ethanol-1-13C experiments.
Section 3: Key Experimental Protocols
Protocol 1: Determining Optimal Ethanol-1-13C Concentration
This protocol establishes the highest, non-toxic concentration of Ethanol-1-13C that provides sufficient label incorporation.
A. Cytotoxicity Assessment
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the intended duration of your experiment.
-
Prepare Ethanol Dilutions: In complete culture medium, prepare a series of ethanol concentrations (e.g., 0%, 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2.5%, 5%). Use unlabeled ethanol for this step to conserve the expensive tracer.
-
Treatment: Replace the medium in the wells with the prepared ethanol dilutions. Include a vehicle control (0% ethanol).
-
Incubation: Incubate the plate for the same duration as your planned labeling experiment (e.g., 24 or 48 hours).
-
Viability Assay: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Analysis: Plot cell viability (%) against ethanol concentration. The optimal range is where viability is >95% compared to the control.
B. Labeling Efficiency Assessment
-
Cell Seeding: Seed cells in larger format plates (e.g., 6-well plates) to obtain sufficient material for MS or NMR analysis.
-
Prepare Tracer Medium: Based on the cytotoxicity results, prepare complete medium containing several non-toxic concentrations of Ethanol-1-13C .
-
Labeling: Replace the medium with the tracer-containing medium and incubate for the time determined to be sufficient to reach isotopic steady state.
-
Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells with ice-cold PBS.
-
Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the plate to quench metabolism.[16]
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifuge at high speed (e.g., >13,000 rpm) at 4°C to pellet cell debris.[16]
-
Collect the supernatant containing the metabolites.
-
-
Analysis: Analyze the extracts using LC-MS/MS or GC-MS to determine the mass isotopologue distribution (MID) of key downstream metabolites. The optimal concentration will yield a clear and reproducible 13C enrichment pattern.
Protocol 2: Mitigating Ethanol Evaporation
-
Prepare System: For each 100 mm culture dish, prepare a small, sterile, open container (e.g., the cap of a 15 mL conical tube).
-
Add Reservoir Solution: Add a small volume (e.g., 1-2 mL) of sterile water containing the same concentration of ethanol as your culture medium to the open container.
-
Co-incubation: Place your culture dishes and the open container inside a larger, sealable sterile box (e.g., a BioAssay dish or a polystyrene box).
-
Seal and Incubate: Seal the box and place the entire assembly into the 37°C incubator. The saturated ethanol atmosphere within the box will prevent evaporation from your culture medium.[12][13]
References
-
ResearchGate. (2015). In cell culture, can ethanol be used as a solvent for dissolving the drug? ResearchGate. [Link]
-
University of North Texas. 13C-Stable Isotope Labeling. UNT Research. [Link]
-
Rodríguez, F. D., Simonsson, P., & Alling, C. (1992). A method for maintaining constant ethanol concentrations in cell culture media. Alcohol and Alcoholism, 27(3), 309–313. [Link]
-
ResearchGate. (n.d.). Serum ethanol concentration before and after alcohol consumption. ResearchGate. [Link]
-
Chen, G., et al. (2022). Establishment of a Simple and Versatile Evaporation Compensation Model for in vitro Chronic Ethanol Treatment: Impact on Neuronal Viability. Neuroscience Insights, 17. [Link]
-
Matsumoto, T., et al. (2019). 13C-metabolic flux analysis of ethanol-assimilating Saccharomyces cerevisiae for S-adenosyl-L-methionine production. Microbial Cell Factories, 18(1), 163. [Link]
-
Tapani, E., et al. (1996). Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture. Acta Radiologica, 37(6), 923-926. [Link]
-
Silvestre, V., et al. (2015). Comparison of IRMS and NMR spectrometry for the determination of intramolecular C-13 isotope composition: Application to ethanol. Talanta, 144, 539-544. [Link]
-
Casey, C. A., & Donohue, T. M., Jr. (2008). Use of Cultured Cells to Study Alcohol Metabolism. Alcohol Research & Health, 31(1), 27–32. [Link]
-
Nguyen, T. T. L., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3848-3854. [Link]
-
Star Protocols. (2021). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR Protocols, 2(4), 100889. [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol. Doc Brown's Chemistry. [Link]
-
ResearchGate. (2021). Evaporation from cell culture medium? ResearchGate. [Link]
-
Wiechert, W. (2001). 13C-Metabolic Flux Analysis. Metabolic Engineering, 3(3), 195-206. [Link]
-
ResearchGate. (1992). A method for maintaining constant ethanol concentrations in cell culture media. ResearchGate. [Link]
-
Munger, J., et al. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. Trends in Biochemical Sciences, 33(11), 526-533. [Link]
-
Andresen, T. L., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 413. [Link]
-
Dr. Oracle. (n.d.). What is the correlation between serum ethanol levels and the amount of alcohol (ethanol) consumed? Dr. Oracle. [Link]
-
Henderson, C. M., et al. (2013). Ethanol Production and Maximum Cell Growth Are Highly Correlated with Membrane Lipid Composition during Fermentation as Determined by Lipidomic Analysis of 22 Saccharomyces cerevisiae Strains. Applied and Environmental Microbiology, 79(1), 91-104. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). 13C-Metabolic flux analysis. Current Opinion in Biotechnology, 24(6), 1127-1134. [Link]
-
Ibidi. (2012). Avoiding Evaporation. Ibidi. [Link]
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Megazyme. (n.d.). Ethanol Assay Procedure. Megazyme. [Link]
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Gea, F. J., et al. (2003). Cytotoxicity of Millimolar Concentrations of Ethanol on HepG2 Human Tumor Cell Line Compared to Normal Rat Hepatocytes in Vitro. Toxicology in Vitro, 17(4), 447-452. [Link]
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Cederbaum, A. I. (2012). Alcohol Metabolism. The Mount Sinai Journal of Medicine, New York, 79(6), 687-703. [Link]
-
LabRepCo. (n.d.). Mitigating Contamination in the Cell Culture Incubator. LabRepCo. [Link]
-
Nöh, K., & Wiechert, W. (2006). 13C labeling experiments at metabolic nonstationary conditions: An exploratory study. Biotechnology and Bioengineering, 94(2), 234-251. [Link]
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Frontiers. (n.d.). The study on serum oxidized low-density lipoprotein and homocysteine as cardiovascular risk markers in subclinical hypothyroidism patients. Frontiers. [Link]
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Tian, B., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 981180. [Link]
-
Acta Radiologica. (1996). Toxicity of Ethanol in Low Concentrations: Experimental evaluation in cell culture. Acta Radiologica. [Link]
-
Bock, C., et al. (2022). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science, 9, 943003. [Link]
-
Nöh, K., & Wiechert, W. (2006). 13C labeling experiments at metabolic nonstationary conditions: an exploratory study. BMC Systems Biology, 1, 1-18. [Link]
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- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Use of Cultured Cells to Study Alcohol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Minimizing Isotopic Fractionation in Ethanol-1-13C Experiments
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Ethanol-1-13C in their experimental workflows. This resource is designed to provide in-depth, field-proven insights into identifying, troubleshooting, and minimizing isotopic fractionation effects to ensure the accuracy and reproducibility of your data. As you navigate this guide, you will find that our protocols are designed as self-validating systems, grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of isotopic fractionation in the context of Ethanol-1-13C experiments.
Q1: What is isotopic fractionation and why is it a critical concern for my Ethanol-1-13C experiment?
A1: Isotopic fractionation is the partitioning of isotopes (in this case, ¹³C and ¹²C) between different phases or chemical species due to their mass difference.[1][2] In Ethanol-1-¹³C experiments, this means that during physical processes (like evaporation or chromatography) or chemical and enzymatic reactions, the ratio of ¹³C to ¹²C in your sample can change. This is a significant concern because it can lead to inaccurate measurements of the true isotopic enrichment, potentially compromising the interpretation of metabolic fluxes, pathway analysis, or other quantitative results.[1] Molecules containing the lighter ¹²C isotope tend to have slightly higher mobility and reaction rates compared to their heavier ¹³C counterparts.[1]
Q2: How does the Kinetic Isotope Effect (KIE) influence my results when studying ethanol metabolism?
A2: The Kinetic Isotope Effect (KIE) is a specific form of fractionation that occurs during chemical reactions. It is defined as the change in the rate of a reaction when one of the atoms in the reactants is substituted with one of its heavier isotopes.[3] When Ethanol-1-¹³C is metabolized by enzymes like alcohol dehydrogenase (ADH) or cytochrome P450s, the C-H bond at the C1 position must be broken.[4][5][6] Because the ¹³C-¹H bond has a slightly lower vibrational energy and is stronger than a ¹²C-¹H bond, it requires more energy to break. Consequently, the ¹²C-ethanol molecule may react faster than the ¹³C-ethanol molecule. This KIE can lead to an underestimation of the true metabolic rate of the labeled substrate if not properly accounted for, as the remaining, unreacted ethanol pool becomes artificially enriched in ¹³C.[5][7]
Q3: Where in my experimental workflow is isotopic fractionation most likely to occur?
A3: Fractionation can be introduced at multiple stages. Vigilance is required throughout the entire workflow, from sample collection to data analysis. Key stages include:
-
Sample Preparation: During extraction, distillation, or solvent evaporation steps, the lighter, more volatile ¹²C-ethanol may be preferentially lost, concentrating the ¹³C-ethanol in the remaining sample.[8] Incomplete recovery during any sample transfer or purification step is a major risk for fractionation.[9][10]
-
Chromatographic Separation: In gas chromatography (GC), ¹²C-ethanol often interacts differently with the stationary phase and may elute slightly earlier than ¹³C-ethanol.[1] If peak integration is not handled correctly across the entire peak, this can introduce a bias.[11]
-
Incomplete Reactions: If a derivatization reaction is used prior to analysis (e.g., for GC-MS) and does not proceed to 100% completion, the product may be enriched in the lighter isotope, as ¹²C-ethanol may react faster.[1]
-
Biological/Enzymatic Reactions: As discussed in the KIE (Q2), enzymatic reactions are a primary source of biological fractionation.[7][12]
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments, helping you to diagnose and correct for isotopic fractionation.
Q4: My ¹³C enrichment results are inconsistent across replicates. What are the likely causes and how can I fix this?
A4: Inconsistent ¹³C enrichment is a classic sign of uncontrolled isotopic fractionation.
-
Likely Cause 1: Inconsistent Sample Handling. Minor variations in sample preparation, especially in steps involving phase changes (evaporation, distillation) or transfers, can lead to significant variability. If a sample is evaporated to dryness, ensure it is truly dry. If a liquid-liquid extraction is performed, ensure phase separation is complete and consistent each time. The goal is to achieve quantitative recovery in every step.[8][9]
-
Troubleshooting Strategy:
-
Standardize Protocols: Create and strictly adhere to a detailed Standard Operating Procedure (SOP) for all sample handling steps. Use precise volumes and calibrated equipment.
-
Incorporate an Internal Standard: Add a known quantity of a non-interfering, isotopically labeled compound (e.g., d5-ethanol) at the very beginning of your sample preparation. The recovery and isotopic ratio of this standard can help you normalize your results and identify samples where handling was inconsistent.
-
Aim for Quantitative Transfer: During extractions or distillations, strive for >96% recovery to minimize fractionation effects.[8] Any step that does not go to completion is a potential source of fractionation.[10]
-
-
Likely Cause 2: Chromatographic Issues. Variations in GC injection volume, inlet temperature, or column performance can alter the degree of on-column fractionation.
-
Troubleshooting Strategy:
-
Check Peak Shape: Examine your chromatograms. Asymmetric or tailing peaks can indicate poor chromatography and may exacerbate fractionation effects.[1]
-
Verify Integration: Ensure your software integrates the entire peak for both the m/z of the ¹²C-ethanol and the m/z of the ¹³C-ethanol fragment. Integrating only the peak apex can introduce significant bias.[11]
-
Run a Standard Curve: Prepare standards of known ¹³C-ethanol enrichment and run them alongside your samples. This allows you to quantify the analytical bias and apply a correction factor.
-
Q5: I suspect my GC-MS analysis is introducing a bias against ¹³C-labeled ethanol. How can I confirm and mitigate this?
A5: Analytical instrumentation, particularly GC-MS, can be a source of fractionation.[13]
-
Verification Method:
-
Prepare a standard with a precisely known ¹³C/¹²C ratio (e.g., a 50:50 mixture of pure ¹³C-ethanol and ¹²C-ethanol).
-
Analyze this standard multiple times (n > 5) using your current GC-MS method.
-
Calculate the measured ¹³C/¹²C ratio. If it consistently deviates from the known ratio by more than your acceptable error margin, an analytical bias is present.
-
-
Mitigation Strategies:
-
Optimize GC Parameters: Ethanol is highly volatile.[13] A fast oven ramp rate and higher carrier gas flow rate can minimize the interaction time with the stationary phase, thereby reducing on-column fractionation. However, this must be balanced with achieving adequate separation from other compounds.
-
Use Isotope Ratio Monitoring (IRM): If your mass spectrometer has the capability, acquire mass spectra across the entire eluting peak. The ¹³C/¹²C ratio should remain constant. A sloping ratio across the peak is a direct indication of chromatographic fractionation.[1]
-
Derivatization: For certain applications, derivatizing ethanol to a less volatile compound can reduce fractionation during injection and chromatography. However, the derivatization reaction itself must be driven to completion to avoid introducing a new source of fractionation.[14]
-
Section 3: Validated Protocols for Minimizing Fractionation
Adherence to validated protocols is paramount for generating reliable data. The following methodologies are designed to minimize fractionation at critical workflow stages.
Protocol 3.1: Best Practices for Sample Quenching and Extraction
The goal of this protocol is to rapidly halt metabolic activity and extract ethanol quantitatively to prevent post-sampling changes and fractionation.
Materials:
-
60% Methanol solution chilled to -40°C.[15]
-
Internal standard solution (e.g., d5-ethanol in water).
-
Glass vials with PTFE-lined caps.[16]
Procedure:
-
Prepare Quenching Solution: Pre-chill a sufficient volume of 60% methanol to -40°C in a dry ice/isopropanol bath.[15]
-
Spike with Internal Standard: Immediately before sample collection, add a precise volume of the internal standard to the collection tube.
-
Rapid Quenching: Collect the biological sample (e.g., cell culture, tissue homogenate) and immediately submerge it in 2-3 volumes of the cold quenching solution. This instantly halts enzymatic activity.
-
Extraction: Vortex the sample vigorously for 1 minute. Centrifuge at >10,000 x g for 5 minutes at 4°C to pellet proteins and cell debris.
-
Quantitative Transfer: Carefully transfer the supernatant containing the ethanol to a fresh, pre-chilled vial. Be meticulous to avoid transferring any of the pellet.
-
Storage: Seal the vial tightly and store at -80°C until analysis.[15]
Causality: Rapidly dropping the temperature with a solvent like methanol denatures enzymes, instantly stopping the metabolism of Ethanol-1-¹³C and preventing biological fractionation post-collection.[15] Ensuring a quantitative transfer of the supernatant is critical to avoid physical fractionation, where a portion of the sample with a potentially altered isotopic ratio is left behind.[9]
Protocol 3.2: GC-MS Parameter Optimization for Volatile Isotopologues
This protocol provides a starting point for optimizing a GC-MS method for accurate analysis of Ethanol-1-¹³C.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Procedure:
-
Column Selection: Use a column suitable for volatile compounds, such as a DB-WAX or similar polar stationary phase.
-
Inlet Parameters:
-
Mode: Splitless injection (for trace analysis) or Split (for higher concentrations). A high split ratio (e.g., 50:1) can minimize inlet discrimination.
-
Inlet Temperature: Set to 200-220°C. A temperature that is too low will cause poor volatilization, while one that is too high can cause degradation.
-
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp Rate: 15-20°C/minute. A faster ramp reduces interaction time and potential fractionation.[13]
-
Final Temperature: 200°C, hold for 2 minutes.
-
-
Carrier Gas: Use Helium at a constant flow rate of 1.0-1.5 mL/min.[13]
-
MS Parameters:
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for both unlabeled (e.g., m/z 31, 45) and ¹³C-labeled ethanol (e.g., m/z 32, 46).
-
Dwell Time: Set to 50-100 ms per ion.
-
-
Validation: Analyze a set of calibration standards with known isotopic ratios to generate a correction curve that can be applied to the experimental samples.
Causality: By minimizing the residence time of the analyte in the GC system (fast ramp, appropriate flow rate), the opportunity for chromatographic separation of isotopologues is reduced.[11][13] Using SIM mode ensures high-quality data for the specific ions of interest, improving the precision of the ratio measurement.
Section 4: Data Presentation and Visualization
Table 1: Potential Sources of Isotopic Fractionation and Mitigation Strategies
| Workflow Stage | Potential Cause of Fractionation | Typical Effect on δ¹³C | Mitigation Strategy |
| Biological Reaction | Kinetic Isotope Effect (KIE) | Product depleted, remaining substrate enriched | Model KIE if possible; ensure reaction goes to completion or measure at isotopic steady-state. |
| Sample Collection | Continued Metabolism (Inadequate Quenching) | Unpredictable | Use rapid, ice-cold methanol quenching.[15] |
| Sample Preparation | Incomplete Evaporation/Distillation | Residual liquid enriched | Drive to completion (>96% recovery); use an internal standard.[8] |
| Chromatography (GC) | Differential Elution | Early part of peak depleted, late part enriched | Use fast oven ramps; ensure full peak integration; derivatize to less volatile form.[11] |
| Derivatization | Incomplete Reaction | Product depleted | Use optimized reaction conditions to ensure 100% conversion; verify with standards. |
Diagrams of Key Workflows
Caption: Experimental workflow with critical points for isotopic fractionation.
Caption: Metabolic fate of Ethanol-1-¹³C highlighting the KIE step.
References
-
Celton, M., Goerke, C., D’Andréa, S., et al. (2012). Nonstatistical 13C Distribution during Carbon Transfer from Glucose to Ethanol during Fermentation Is Determined by the Catabolic Pathway Exploited. Journal of Biological Chemistry. Available at: [Link]
-
Beta Analytic. (n.d.). Isotopic Fractionation of Stable Carbon Isotopes. Available at: [Link]
-
Mishra, P., et al. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols. Available at: [Link]
-
McCue, M. (2021). Utilizing Stable Isotope Tracers in Preclinical Models of Obesity. YouTube. Available at: [Link]
-
Tori, A., et al. (2021). Gas chromatography-stable isotope ratio mass spectrometry prior solid phase microextraction and gas chromatography-tandem mass spectrometry: development and optimization of analytical methods to analyse garlic (Allium sativum L.) volatile fraction. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Does the distillation of alcohol cause the fractioning of isotopes and carbon-12 enrichment?. Available at: [Link]
-
OsoKina, N. V., et al. (2015). Determination of the carbon isotope 13C/12C in ethanol of fruit wines in order to define identification characteristics. ResearchGate. Available at: [Link]
-
Chen, X., et al. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. iScience. Available at: [Link]
-
Durante, C., et al. (2013). Isotope ratio mass spectrometry coupled to liquid and gas chromatography for wine ethanol characterization. ResearchGate. Available at: [Link]
-
Ekström, G., et al. (1986). Cytochrome P 450-dependent ethanol oxidation. Kinetic isotope effects and absence of stereoselectivity. Biochemistry. Available at: [Link]
-
Leighty, Z. R., & Antoniewicz, M. R. (2013). High-resolution 13C metabolic flux analysis. Nature Protocols. Available at: [Link]
-
Damgaard, S. E. (1981). Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol. PubMed. Available at: [Link]
-
Previs, S. F., et al. (2020). Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules. Metabolites. Available at: [Link]
-
Connelly, C., et al. (2024). Fractionation of Methane Isotopologues during Preparation for Analysis from Ambient Air. Analytical Chemistry. Available at: [Link]
-
Reniero, F., et al. (2015). An overview of isotopic analysis for the control of alcoholic drinks and spirits. ResearchGate. Available at: [Link]
-
Newsome, S. (n.d.). Sample Preparation Protocols for Stable Isotope Analysis. Newsome Lab. Available at: [Link]
-
Lesot, P., et al. (2019). Exploring the enantiomeric 13C position-specific isotope fractionation: challenges and anisotropic NMR-based analytical strategy. ResearchGate. Available at: [Link]
-
Luba, J., & Broderick, J. B. (2015). EPR-kinetic isotope effect study of the mechanism of radical-mediated dehydrogenation of an alcohol by the radical SAM enzyme DesII. Proceedings of the National Academy of Sciences. Available at: [Link]
-
International Organisation of Vine and Wine (OIV). (2009). Method OIV-MA-AS312-06. Available at: [Link]
-
Matuszczyk, J., et al. (2012). Strategy for 13C metabolic flux analysis including the experimental part with the tracer study and the GC-MS labelling analysis and the computational part. ResearchGate. Available at: [Link]
-
Connelly, C., et al. (2024). Fractionation of Methane Isotopologues during Preparation for Analysis from Ambient Air. ACS Publications. Available at: [Link]
-
Tautenhahn, R., et al. (2017). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. OSTI.gov. Available at: [Link]
-
Wiechert, W., et al. (2009). (13)C-based metabolic flux analysis. Nature Protocols. Available at: [Link]
-
Chemistry LibreTexts. (2023). Ethanol Metabolism. Available at: [Link]
-
Macmillan Group, Princeton University. (2005). Kinetic Isotope Effects in Organic Chemistry. Available at: [Link]
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- 2. Isotopic Fractionation of Stable Carbon Isotopes [radiocarbon.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nonstatistical 13C Distribution during Carbon Transfer from Glucose to Ethanol during Fermentation Is Determined by the Catabolic Pathway Exploited - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low ¹³C Incorporation from Labeled Ethanol
Welcome to the technical support center for stable isotope tracing experiments. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low incorporation of ¹³C from labeled ethanol into their target metabolites. As your partner in research, we've structured this guide to provide both quick answers and a deep, systematic approach to resolving your experimental issues.
Part A: Frequently Asked Questions (FAQs)
This section addresses common initial questions to quickly orient you and address high-level concerns.
Q1: What is the primary metabolic pathway for ¹³C-ethanol in mammalian cells?
A: Ethanol is predominantly metabolized in a two-step oxidation process. First, alcohol dehydrogenase (ADH) converts ethanol to acetaldehyde.[1][2] Second, aldehyde dehydrogenase (ALDH) rapidly oxidizes acetaldehyde to acetate.[1] This ¹³C-acetate is then converted to ¹³C-acetyl-CoA by Acyl-CoA Synthetase Short-chain family member 2 (ACSS2).[3][4][5] This ¹³C-acetyl-CoA is the key metabolite that enters central carbon metabolism, including the TCA cycle and fatty acid synthesis.[6][7]
Q2: What is a "good" or expected level of ¹³C enrichment from ethanol?
A: There is no single answer, as the "expected" enrichment is highly dependent on the cell type, the metabolite being measured, and the labeling duration. For rapidly turning over pools like the cytosolic acetyl-CoA that feeds fatty acid synthesis, you might expect to see significant labeling within hours. For metabolites in the TCA cycle, achieving isotopic steady state can take anywhere from 2 to 24 hours.[8] It is crucial to perform a time-course experiment in your specific model system to determine the optimal labeling duration.[9]
Q3: Can my cells use ethanol directly without it being converted to acetate first?
A: The vast majority of ethanol's contribution to central carbon metabolism occurs after its conversion to acetate in the liver or within the cells themselves.[1][6] While some minor alternative pathways may exist, the ADH/ALDH/ACSS2 pathway is the canonical and quantitatively most significant route for its incorporation into acetyl-CoA.
Q4: My cells are growing in standard FBS. Could that be the problem?
A: Absolutely. Standard fetal bovine serum (FBS) is a major source of unlabeled metabolites like glucose, amino acids, and acetate.[8] These unlabeled precursors will compete with your ¹³C-ethanol-derived acetate, significantly diluting the labeled pool and resulting in low ¹³C incorporation. Using dialyzed FBS is a critical step for most isotope tracing studies to minimize this dilution effect.[8][10]
Part B: Systematic Troubleshooting Guide
If the FAQs did not resolve your issue, follow this systematic guide. We will proceed logically from experimental setup to sample analysis, addressing the most common failure points at each stage.
Section 1: Experimental Design & Pre-analytical Variables
Flaws in the initial experimental design are the most common source of poor isotope incorporation.
Issue 1.1: Sub-optimal ¹³C-Ethanol Concentration
-
The Problem: The concentration of the labeled tracer may be too low to compete with endogenous carbon sources or too high, causing cellular toxicity.
-
Causality: Ethanol can have dose-dependent effects on cell health and metabolism.[11] At very high concentrations, it can be cytotoxic, shutting down the very metabolic pathways you wish to measure.[12] At very low concentrations, the ¹³C-label may be too diluted by other carbon sources to be detected effectively.
-
Troubleshooting Steps:
-
Review Literature: Check publications using similar cell lines to find a validated concentration range.
-
Perform Dose-Response: Run a pilot experiment with a range of ¹³C-ethanol concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM).
-
Assess Viability: For each concentration, perform a simple cell viability assay (e.g., Trypan Blue, MTT) to ensure you are below the toxicity threshold for your specific cells.[11] MTT assays have shown increased cellular activity at lower, non-proliferative ethanol doses, so cross-validation with cell counting is recommended.[11]
-
Analyze Enrichment: Measure ¹³C-enrichment in a key downstream metabolite (e.g., citrate, palmitate) for each concentration to find the optimal balance between labeling and cell health.
-
Issue 1.2: Inappropriate Labeling Duration
-
The Problem: The incubation time with the tracer is either too short to allow for significant incorporation or too long, leading to label saturation or secondary metabolic effects.
-
Causality: Different metabolic pathways approach isotopic steady state at different rates. Glycolysis is very fast (~10 minutes), while the TCA cycle can take hours, and biosynthesis of macromolecules like lipids or nucleotides can take 24 hours or more.[8]
-
Troubleshooting Steps:
-
Conduct a Time-Course Experiment: This is a non-negotiable step for any new model system.
-
Protocol: Seed cells in multiple plates or wells. Introduce the ¹³C-ethanol and harvest samples at various time points (e.g., 1, 4, 8, 12, 24 hours).
-
Analysis: Analyze the fractional enrichment of your target metabolites at each time point. This will reveal the kinetics of incorporation and help you select a time point that is on the linear portion of the uptake curve (for flux analysis) or at steady state (for relative contribution studies).[13]
-
Issue 1.3: Competing Carbon Sources in Media
-
The Problem: Unlabeled precursors in the cell culture media are diluting the ¹³C label.
-
Causality: Cells are opportunistic and will consume available nutrients. Standard media contains glucose and amino acids, and non-dialyzed serum adds a significant pool of unlabeled small molecules that compete with your tracer.[8]
-
Troubleshooting Protocol: Media Optimization
-
Switch to Dialyzed FBS: This is the most critical first step. Dialyzed FBS has small molecules (<10 kDa) removed, drastically reducing the pool of competing unlabeled precursors.[8][10]
-
Consider Custom Media: For precise experiments, consider formulating a custom medium where you can control the concentration of all potential carbon sources.
-
Run a Control: Always include a control group cultured in parallel with unlabeled ethanol to correct for the natural abundance of ¹³C and identify background signals.[14]
-
| Parameter | Standard Medium | Optimized Labeling Medium | Rationale |
| Serum | 10% Fetal Bovine Serum (FBS) | 10% Dialyzed Fetal Bovine Serum (dFBS) | Removes unlabeled small molecule precursors that dilute the ¹³C label.[8][10] |
| Glucose | 5-25 mM | 5-25 mM (or as desired) | Glucose is a primary carbon source; its concentration must be controlled and consistent. |
| ¹³C-Ethanol | 0 mM | 1-25 mM (empirically determined) | Must be high enough for detection but below toxic levels.[11] |
| Unlabeled Ethanol | 0 mM | Matched to ¹³C-Ethanol concentration (in control wells) | Serves as a crucial control for metabolic effects of ethanol itself, distinct from the label. |
Issue 1.4: Poor Cell Health or Confluency Issues
-
The Problem: Cells are stressed, senescent, or at an inappropriate density, leading to altered metabolism.
-
Causality: Cellular metabolism is intrinsically linked to cell health and density. Senescent or apoptotic cells will have vastly different metabolic profiles. Overly confluent or sparse cultures can also exhibit altered metabolic rates.
-
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure you seed the same number of cells for every experiment and harvest at a consistent confluency (typically 75-85%).[15]
-
Monitor Cell Morphology: Visually inspect cells under a microscope before starting the experiment. They should appear healthy and have their characteristic morphology.
-
Check for Contamination: Perform routine checks for mycoplasma or other microbial contamination, which can severely impact host cell metabolism.
-
Section 2: Sample Quenching & Metabolite Extraction
Even with a perfect experimental design, improper sample harvesting can lead to a loss of labeling information.
Issue 2.1: Inefficient Metabolic Quenching
-
The Problem: Metabolic enzymes remain active after the intended stop point, altering metabolite concentrations and isotopic enrichment.
-
Causality: Many metabolic reactions have turnover rates on the order of seconds.[8][16] Failure to halt all enzymatic activity almost instantaneously will lead to inaccurate and misleading results. Washing cells with PBS at room temperature or slow pelleting processes are common sources of error.[8]
-
Workflow Diagram: Recommended Quenching & Extraction
Caption: Recommended workflows for quenching metabolism.
-
Protocol: Rapid Quenching and Extraction
-
Preparation: Prepare your quenching/extraction solvent. A common choice is 80:20 Methanol:Water, pre-chilled on dry ice to -80°C.
-
Adherent Cells: Aspirate the labeling medium from the culture dish as quickly as possible. Immediately place the dish on a bed of dry ice and add the pre-chilled quenching solvent.[15] Do not wash the cells with room-temperature buffer, as this will alter metabolism.[8]
-
Suspension Cells: Use a rapid filtration apparatus to capture cells on a filter membrane. Immediately plunge the filter into the pre-chilled quenching solvent.
-
Extraction: Scrape the adherent cells in the solvent or vortex the suspension cell filter. Transfer the resulting lysate to a microcentrifuge tube.
-
Processing: Proceed with centrifugation to pellet protein and debris. Collect the supernatant containing your metabolites. Always keep samples as cold as possible throughout the process.
-
Issue 2.2: Cross-Contamination
-
The Problem: Traces of unlabeled samples are contaminating the labeled samples, or vice-versa, artificially lowering the measured enrichment.
-
Causality: Stable isotope tracing is highly sensitive. Even minute carryover between unlabeled (natural abundance) and highly labeled samples can skew results.
-
Best Practices:
-
Process Samples in Batches: Process all unlabeled control samples first, followed by the labeled samples.
-
Use Separate Materials: Whenever possible, use separate pipette tips, tubes, and solvent aliquots for labeled and unlabeled groups.[9]
-
Thorough Cleaning: If materials must be reused (e.g., cell scrapers, homogenizers), implement a rigorous cleaning protocol between sample types.[9]
-
Section 3: Analytical & Data Interpretation
The final step of analysis is also a potential source of error.
Issue 3.1: Incorrect Mass Isotopologue is Being Monitored
-
The Problem: The data analysis is not correctly accounting for the mass shift caused by the ¹³C atoms.
-
Causality: When a [1,2-¹³C₂]ethanol molecule is converted to acetyl-CoA, the acetyl group carries two ¹³C atoms, resulting in a mass shift of +2.0067 Da compared to the unlabeled version.[17] When this M+2 acetyl-CoA enters the TCA cycle or is used for fatty acid synthesis, the resulting metabolites will also show a mass shift. Your mass spectrometry software must be configured to extract the ion chromatograms for these M+2 (or M+4, M+6, etc.) isotopologues.
-
Troubleshooting Steps:
-
Verify Molecular Formulas: Double-check the expected molecular formula for your target metabolites.
-
Calculate Expected m/z: Calculate the precise theoretical m/z for the unlabeled (M+0) and the expected labeled isotopologues (e.g., M+2 for citrate after one turn with labeled acetyl-CoA). Remember that each ¹³C adds 1.003355 Da to the monoisotopic mass.[17]
-
Check Data Processing: Ensure your data analysis software is extracting the correct ion chromatograms with an appropriate mass tolerance window (typically <5 ppm for high-resolution MS). Analyze unlabeled control samples to confirm you can identify the natural abundance isotope pattern.[14]
-
Issue 3.2: Insufficient Instrument Sensitivity
-
The Problem: The mass spectrometer lacks the sensitivity to detect the low-abundance labeled ions over the background noise.
-
Causality: If incorporation is genuinely low, the signal intensity of the labeled isotopologues might be below the instrument's limit of detection (LOD).
-
Troubleshooting Steps:
-
Check M+0 Signal: Verify that you have a strong, clear signal for the unlabeled (M+0) version of your target metabolite. If this signal is weak, you need to optimize your chromatography or MS parameters first.
-
Increase Sample Amount: If possible, extract metabolites from a larger number of cells to increase the total amount of analyte injected.
-
Consult an MS Specialist: Work with your core facility staff or an MS expert to optimize source conditions and scan parameters for your specific analytes.
-
Issue 3.3: Incorrect Normalization and Data Correction
-
The Problem: Raw peak intensities are being compared without correcting for natural isotope abundance.
-
Causality: All carbon-containing molecules have a natural ¹³C abundance of ~1.1%. This means that even in an unlabeled sample, there will be small M+1, M+2, etc., peaks. This natural abundance must be mathematically corrected to determine the true enrichment from your tracer.[18]
-
Solution:
-
Use Correction Software: Employ established software tools or algorithms (e.g., MAVEN, IsoCor) that are specifically designed to correct for the natural abundance of all atoms in the molecule and its derivatization agents, if any.
-
Analyze Unlabeled Controls: It is essential to analyze unlabeled control samples that have gone through the entire experimental and analytical process. These samples provide the baseline isotope distribution needed for accurate correction.[14]
-
Part C: Biological & Pathway-Specific Considerations
If you have systematically ruled out technical errors, the issue may lie in the specific biology of your model system.
Q: What if my cells have low expression of a key enzyme like ACSS2?
A: This is a critical biological variable. The expression and activity of enzymes in the ethanol metabolism pathway (ADH, ALDH, and particularly ACSS2) are essential for label incorporation.[3][7]
-
How to Investigate:
-
Gene Expression Analysis: Use qRT-PCR or check existing RNA-seq data to determine the expression levels of ADH, ALDH, and ACSS2 in your cell line compared to a positive control cell line known to metabolize ethanol.
-
Protein Level Analysis: Perform a Western blot to confirm the presence of the ACSS2 protein.
-
Literature Search: Investigate if your cell line is known to have specific metabolic phenotypes. For example, some cells may rely more heavily on glucose-derived acetyl-CoA and have low capacity for utilizing acetate.
-
Metabolic Pathway of ¹³C-Ethanol Incorporation
Caption: Key enzymatic steps for ¹³C-Ethanol incorporation.
References
-
Rabinowitz, J. D., & Purdy, J. G. (2011). Metabolomics and isotope tracing. PubMed Central. [Link]
-
Mazzini, G., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. [Link]
-
Edison, A. S., et al. (2016). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]
-
Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. [Link]
-
Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Link]
-
Roci, I., et al. (2022). A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing. JoVE. [Link]
-
Mackay, G. M., & Zheng, L. (2016). Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. [Link]
-
Zhu, X. H., et al. (2012). Metabolic Products of [2-¹³C]Ethanol in the Rat Brain after Chronic Ethanol Exposure. PubMed Central. [Link]
-
Horn, P. J., & Chapman, K. D. (2014). Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central. [Link]
-
Scott, D. A., et al. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. PubMed. [Link]
-
Sousa, J., et al. (2023). The Impact of the Serum Extraction Protocol on Metabolomic Profiling Using UPLC-MS/MS and FTIR Spectroscopy. ACS Omega. [Link]
-
Keshk, S. M. A. S. (2014). Role of Ethanol in Improvement of Bacterial Cellulose Production: Analysis Using ¹³C-Labeled Carbon Sources. ResearchGate. [Link]
-
Mews, P., et al. (2019). Alcohol metabolism contributes to brain histone acetylation. PubMed Central. [Link]
-
Scott, D. A., et al. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]
-
Rich, C. D., et al. (2021). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR Protocols. [Link]
-
Hahne, T., et al. (2018). Impact of Prolonged Blood Incubation and Extended Serum Storage at Room Temperature on the Human Serum Metabolome. PubMed Central. [Link]
-
Lu, Y., et al. (2021). NRF2/ACSS2 axis mediates the metabolic effect of alcohol drinking on esophageal squamous cell carcinoma. PubMed Central. [Link]
-
King, M. W. (2023). Ethanol (Alcohol) Metabolism: Acute and Chronic Toxicities. The Medical Biochemistry Page. [Link]
-
Overbeck, N., et al. (2020). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. MDPI. [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics. [Link]
-
JJ Medicine. (2017). Ethanol Absorption and Metabolism | Alcohol Metabolism Pathway. YouTube. [Link]
-
Comerford, S. A., et al. (2014). ACSS2 Controls Acetate Incorporation Into Lipogenic Acetyl-CoA. ResearchGate. [Link]
-
Shimizu, Y., & Chakrabarti, R. (2019). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]
-
Mukherjee, S., et al. (2017). Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation. PubMed Central. [Link]
-
Wikipedia. (n.d.). Pharmacology of ethanol. Wikipedia. [Link]
-
Gjoneska, E., et al. (2024). ACSS2 contributes to transcriptional regulation in Cajal-Retzius cells in a mouse model of Alzheimer's disease. bioRxiv. [Link]
-
Cao, L., et al. (2023). Ethanol-derived acetyl groups are rapidly incorporated into histone... ResearchGate. [Link]
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]
-
NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]
-
Jiang, L., et al. (2011). In vivo detection of intermediary metabolic products of [1-¹³C]ethanol in the brain using ¹³C magnetic resonance spectroscopy. Magnetic Resonance in Medicine. [Link]
-
JoVE. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. [Link]
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Technical Support Center: Navigating Signal Overlap in ¹³C NMR of Complex Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into addressing the common yet challenging issue of signal overlap in ¹³C Nuclear Magnetic Resonance (NMR) of complex biological samples. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to help you not only resolve experimental hurdles but also to understand the underlying principles of the solutions.
Frequently Asked Questions (FAQs)
Q1: My 1D ¹³C NMR spectrum of a cell lysate is incredibly crowded, and I can't resolve individual resonances. What is my first line of defense?
A1: Severe signal overlap in 1D ¹³C NMR spectra of complex biological mixtures is a common challenge.[1][2][3] The primary reason for this is the sheer number of different molecules present, each contributing multiple carbon signals to the spectrum. While ¹³C NMR offers a wider chemical shift range compared to ¹H NMR, which helps in reducing overlap, complex samples can still present significant challenges.[4][5][6]
Your first and most powerful line of defense is to move from a one-dimensional experiment to a two-dimensional (2D) NMR experiment .[1] The classic and highly effective starting point is the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment .[7][8][9]
Why HSQC? The Power of a Second Dimension
The HSQC experiment disperses the signals across two frequency axes: the ¹H chemical shift on one axis and the ¹³C chemical shift on the other.[7][8] This creates a 2D map where each peak (cross-peak) represents a direct correlation between a proton and the carbon it is attached to.[10][11][12] Even if two carbon signals overlap in the 1D ¹³C spectrum, it is highly probable that the protons attached to them will have different chemical shifts, thus resolving the overlap in the 2D spectrum.[12]
Troubleshooting Guides
Issue 1: I've run a standard ¹H-¹³C HSQC, but I still see significant overlap, particularly in the aliphatic region. What are my next steps?
A1.1: Optimize Your Acquisition Parameters for Higher Resolution.
Before resorting to more advanced techniques, ensure you are getting the best possible resolution from your HSQC experiment. A common issue in 2D NMR is insufficient resolution in the indirect dimension (the ¹³C axis in this case) due to time constraints.[13][14]
-
Increase the Number of Increments in the Indirect Dimension (t1): This will directly improve the digital resolution in the ¹³C dimension. While this increases the experiment time, it is often a necessary trade-off.
-
Consider Non-Uniform Sampling (NUS): NUS is a powerful technique that allows you to achieve high resolution in the indirect dimension without a proportional increase in experiment time.[15][16][17][18] It does this by acquiring a subset of the data points and then uses a reconstruction algorithm to generate the full high-resolution spectrum.[17][19] This can dramatically reduce experiment times, making high-resolution 2D NMR more feasible for complex samples.[18][20]
A1.2: Employ Higher Magnetic Fields and Cryoprobe Technology.
The resolution of your NMR spectrum is directly proportional to the strength of the magnetic field.
-
Higher Field Strength: Moving to a higher field spectrometer (e.g., from 500 MHz to 800 MHz or higher) will increase the chemical shift dispersion for both ¹H and ¹³C nuclei, leading to better separation of signals.[21]
-
Cryoprobe Technology: Cryoprobes significantly enhance the signal-to-noise ratio (S/N) by cooling the detection electronics to cryogenic temperatures, which reduces thermal noise.[22][23][24][25] This increased sensitivity can be leveraged to acquire high-resolution spectra in a shorter amount of time, as fewer scans are needed to achieve a good S/N.[24]
A1.3: Utilize Isotopic Labeling to Simplify the Spectrum.
Isotopic labeling is a highly effective strategy for reducing spectral complexity.[26][27] By enriching your sample with ¹³C, you can selectively observe specific molecules or pathways.
-
Uniform ¹³C Labeling: Growing cells on a ¹³C-enriched medium (e.g., ¹³C-glucose) will label all the metabolites. While this doesn't inherently reduce the number of signals, it significantly boosts the ¹³C signal intensity, enabling more advanced experiments that can resolve overlap.
-
Specific Isotopic Labeling: If you are interested in a particular metabolic pathway, you can use a specifically labeled precursor (e.g., [1,2-¹³C₂]glucose). This will result in a much simpler spectrum containing signals only from the metabolites derived from that precursor, effectively filtering out the background signals.[28][29][30]
Issue 2: I can't get good quality spectra from my sample due to low concentration. How can I improve my signal-to-noise ratio for ¹³C experiments?
A2.1: Leverage Cryoprobe Technology.
As mentioned previously, the single most effective hardware upgrade for improving sensitivity is the use of a cryoprobe.[22][23][24] The reduction in thermal noise can lead to a 3-4 fold increase in S/N, which translates to a 9-16 fold reduction in experiment time for the same S/N.[24] This is particularly crucial for ¹³C NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[6]
A2.2: Optimize Pulse Sequences for Sensitivity.
Ensure you are using a sensitivity-enhanced pulse sequence for your HSQC experiment. Modern HSQC sequences incorporate techniques like gradient selection and coherence transfer pathway selection to maximize signal and minimize artifacts.
A2.3: Increase the Number of Scans and Optimize the Recycle Delay.
-
Number of Scans: Increasing the number of scans will improve the S/N, but this comes at the cost of longer experiment times.
-
Recycle Delay (d1): The recycle delay should be set to an appropriate value to allow for sufficient relaxation of the protons. For quantitative experiments, a longer delay (5 x T₁) is necessary. For qualitative screening where sensitivity is paramount, a shorter delay (1-1.5 x T₁) can be used to acquire more scans in a given amount of time.
A2.4: Consider ¹³C Direct-Detect Experiments with a ¹³C-Optimized Cryoprobe.
For ¹³C-labeled samples, direct-detect ¹³C experiments can be advantageous, especially for larger biomolecules.[31][32] When combined with a ¹³C-optimized cryoprobe, these experiments can offer excellent resolution and sensitivity.[21]
Experimental Protocols
Protocol 1: High-Resolution ¹H-¹³C HSQC with Non-Uniform Sampling (NUS)
This protocol provides a general framework for setting up a high-resolution HSQC experiment using NUS. Specific parameters will need to be optimized for your sample and spectrometer.
-
Sample Preparation: Ensure your sample is properly prepared, filtered, and in a suitable deuterated solvent. For biological samples, buffering the pH is critical.
-
Standard 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the spectral widths and appropriate power levels.
-
Set up the HSQC Experiment:
-
Load a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems).
-
Set the spectral widths for both the ¹H (F2) and ¹³C (F1) dimensions based on your 1D spectra.
-
Set the number of points in the direct dimension (F2) to at least 2048 (2k).
-
For High Resolution in F1: Set the number of increments in the indirect dimension (F1) to a high value (e.g., 1024 or 2048).
-
-
Enable Non-Uniform Sampling (NUS):
-
In your acquisition software, enable NUS.
-
Select an appropriate sampling density (e.g., 25%). This means only 25% of the increments in F1 will be acquired, significantly reducing the experiment time.
-
Choose a suitable NUS schedule. Poisson-gap schedules are often a good starting point.
-
-
Set Other Key Parameters:
-
Number of Scans (ns): Set according to your sample concentration and desired S/N. Start with 8 or 16 and increase as needed.
-
Recycle Delay (d1): A value of 1.5 to 2 seconds is a reasonable starting point.
-
¹J(CH) Coupling Constant: Set the value for the one-bond C-H coupling constant. An average value of 145 Hz is suitable for most organic molecules.
-
-
Acquisition and Processing:
-
Acquire the data.
-
Process the data using an appropriate reconstruction algorithm for NUS data (e.g., Iterative Soft Thresholding - IST). This is typically integrated into the NMR processing software.
-
Perform phasing and baseline correction as you would for a standard 2D spectrum.
-
Visualizations
Workflow for Addressing Signal Overlap
Caption: A decision-making workflow for resolving signal overlap in ¹³C NMR.
Conceptual Diagram of 2D HSQC
Caption: Conceptual representation of how 2D HSQC resolves overlap.
Data Presentation
| Technique | Primary Advantage | Typical Resolution Enhancement (¹³C) | Key Consideration |
| ¹H-¹³C HSQC | Disperses signals into a second dimension | N/A (Resolves based on ¹H shifts) | Foundational experiment for resolving overlap.[1][7] |
| Higher Magnetic Field | Increases chemical shift dispersion | Proportional to field strength increase | Higher initial and operational costs. |
| Non-Uniform Sampling (NUS) | High resolution without a linear increase in time | 4-32x or more[16] | Requires specific processing software.[17] |
| Cryoprobe | 3-4x increase in Signal-to-Noise | Indirectly allows for higher resolution scans | Higher initial and operational costs.[24] |
| Isotopic Labeling | Simplifies spectra by selective observation | N/A (Reduces number of signals) | Requires biological incorporation of isotopes.[29] |
References
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Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
-
Lane, A. N., et al. (2018). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Metabolites, 8(1), 15. Retrieved from [Link]
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Clendinen, C. S., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(18), 9242–9250. Retrieved from [Link]
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Ye, T., et al. (2020). NMR Based Methods for Metabolites Analysis. Analytical Chemistry, 92(1), 223-241. Retrieved from [Link]
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University of California, Davis. (n.d.). 2D NMR spectroscopy. Retrieved from [Link]
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Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Methods in Molecular Biology, 1862, 25-46. Retrieved from [Link]
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Bermel, W., et al. (2012). 13C Direct Detected NMR for Challenging Systems. Chemical Reviews, 112(11), 5678-5715. Retrieved from [Link]
-
Hubert, J., et al. (2020). Multiple solvent signal presaturation in 13 C NMR. Magnetic Resonance in Chemistry, 58(8), 755-763. Retrieved from [Link]
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Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]
-
JEOL. (n.d.). Need for high resolution 2D spectra. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
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Le, T. (2021). Reducing signal interference in complex NMR spectra. SLU Library. Retrieved from [Link]
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Clendinen, C. S., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(18), 9242–9250. Retrieved from [Link]
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Tian, Y., et al. (2024). Solid-state NMR MAS CryoProbe enables structural studies of human blood protein vitronectin bound to hydroxyapatite. eLife, 12, e87501. Retrieved from [Link]
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Mobli, M., & Hoch, J. C. (2014). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Journal of Magnetic Resonance, 241, 62-69. Retrieved from [Link]
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Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]
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Lin, Y., & Su, Y. C. (2016). Enhanced Sensitivity by Nonuniform Sampling Enables Multidimensional MAS NMR Spectroscopy of Protein Assemblies. Journal of the American Chemical Society, 138(3), 836-839. Retrieved from [Link]
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Rowlinson, B., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(6), 1555-1567. Retrieved from [Link]
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Bruker. (n.d.). Triple Resonance Probes | Biomolecular NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]
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BMRB. (n.d.). 13C Direct Detected NMR for Challenging Systems. Retrieved from [Link]
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Cerno Bioscience. (n.d.). Isotope Labeling. Retrieved from [Link]
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ResearchGate. (2025, August 6). Optimal Use of Cryogenic Probe Technology in NMR Studies of Proteins. Retrieved from [Link]
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Le Guennec, A., et al. (2015). Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling. Magnetic Resonance in Chemistry, 53(10), 834-840. Retrieved from [Link]
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Wu, Y. S., et al. (2022). Rapid quantitative 1 H– 13 C two-dimensional NMR with high precision. Chemical Communications, 58(21), 3433-3436. Retrieved from [Link]
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Sanders, C. R. (n.d.). 1 Preview of Practical Solution NMR, Up Through 2-D HSQC AND TROSY, Including a TROSY Gallery. Vanderbilt University. Retrieved from [Link]
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ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]
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Vitorge, B., et al. (2009). High-precision heteronuclear 2D NMR experiments using 10-ppm spectral window to resolve carbon overlap. Chemical Communications, (8), 954-956. Retrieved from [Link]
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San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
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Koskela, T., et al. (2009). Quantitative two-dimensional HSQC experiment for high magnetic field NMR spectrometers. Journal of Magnetic Resonance, 201(1), 93-98. Retrieved from [Link]
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Bruker. (n.d.). Non-Uniform Sampling (NUS). Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 17). Signal Overlap in NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
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White Rose Research Online. (2022, November 16). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. Retrieved from [Link]
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Patsnap. (2025, September 22). Improving NMR Through Advanced Cryoprobe Technology. Retrieved from [Link]
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ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Longin, T. (2021). Using the HSQC Experiment to Teach 2D NMR Spectroscopy in Physical Chemistry. Journal of Chemical Education, 98(3), 920-925. Retrieved from [Link]
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American Pharmaceutical Review. (2017, June 30). Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Chapter 4: Cryogenically Cooled NMR Probes: a Revolution for NMR Spectroscopy. Retrieved from [Link]
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Technical Support Center: Best Practices for 13C NMR Sample Preparation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated support center for 13C Nuclear Magnetic Resonance (NMR) analysis. As Senior Application Scientists, we've designed this comprehensive guide to address the specific challenges you may encounter during sample preparation. Our goal is to provide you with scientifically sound, field-tested insights to help you acquire high-quality, reliable 13C NMR data.
FAQs: Your Common Questions Answered
Q1: Why is my 13C NMR signal-to-noise ratio consistently low?
A low signal-to-noise (S/N) ratio is a frequent challenge in 13C NMR. This is primarily due to the low natural abundance of the 13C isotope (approximately 1.1%) and its smaller gyromagnetic ratio, which makes it inherently less sensitive than 1H NMR.[1][2] Several aspects of your sample preparation can significantly impact the S/N ratio:
-
Concentration is Key: 13C NMR requires substantially more concentrated samples than 1H NMR. For small molecules (under 1000 g/mol ), a starting concentration of 50-100 mg dissolved in 0.6-0.7 mL of solvent is recommended.[3] For more dilute samples, be prepared for significantly longer acquisition times.[4]
-
Complete Dissolution is Crucial: Any undissolved particulate matter in your sample will not contribute to the spectrum and can disrupt the magnetic field homogeneity, leading to broader lines and a lower S/N.[3] It's best practice to dissolve your sample in a separate vial, where you can use vortexing or gentle heating to ensure complete dissolution, before transferring it to the NMR tube.[3]
-
Solvent Purity Matters: Always use high-purity deuterated solvents. Contaminants can introduce unwanted signals and interfere with your analysis.[4]
Q2: What causes the peaks in my 13C spectrum to be broad?
Broad peaks in a 13C NMR spectrum can obscure important structural information. The potential causes often trace back to the sample itself:
-
Paramagnetic Impurities: Even trace amounts of paramagnetic species, such as dissolved oxygen or metal ions, can lead to significant line broadening.[3] If your sample is air-sensitive, degassing may be necessary.[3]
-
High Sample Viscosity: Overly concentrated samples can become viscous, which slows down molecular tumbling and results in broader spectral lines.[3] While high concentration is needed for good S/N, there is a trade-off with potential line broadening.
-
Presence of Solids: As mentioned, solid particles in the NMR tube will negatively affect the magnetic field homogeneity, causing broad and poorly resolved peaks. Filtering the sample into the NMR tube is a good practice to avoid this.
Q3: My quaternary carbon signals are weak or entirely missing. How can I fix this?
The poor detection of quaternary carbons is a classic issue in 13C NMR. This happens for two main reasons:
-
Long Spin-Lattice Relaxation Times (T1): Quaternary carbons lack directly attached protons, which are a primary mechanism for relaxation. This results in very long T1 values, meaning these carbons do not fully relax between successive scans in a typical experiment, leading to signal saturation and disappearance.[5]
-
No Nuclear Overhauser Effect (NOE): Standard 13C NMR experiments use proton decoupling, which provides an NOE enhancement to the signals of proton-attached carbons. Quaternary carbons do not benefit from this, making their signals inherently weaker.[5][6]
To improve the detection of quaternary carbons, consider the following:
-
Use a Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)3), can dramatically shorten the T1 relaxation times of all carbons, including quaternaries.[7][8] This allows for faster repetition of scans and brings out the weak quaternary signals.
-
Optimize Acquisition Parameters: Increasing the relaxation delay (d1) in your experiment will allow more time for the quaternary carbons to relax. However, this will also significantly increase the total experiment time. A shorter pulse width can also enhance the signal of carbons without attached protons.[4]
Troubleshooting and Workflow Guides
Guide 1: Systematic Troubleshooting of Poor Signal-to-Noise
Follow this workflow to diagnose and resolve issues with low S/N in your 13C NMR spectra.
Caption: A step-by-step workflow for troubleshooting low signal-to-noise in 13C NMR.
Protocols and Data Summaries
Protocol 1: Preparing a Sample for Quantitative 13C NMR (qNMR)
For accurate quantitative analysis, special care must be taken in sample preparation and experimental setup.
Key Parameters for Quantitative 13C NMR
| Parameter | Best Practice | Rationale |
| Relaxation Agent | Add a relaxation agent like Cr(acac)3. | Shortens and helps to equalize the T1 relaxation times of different carbon nuclei, which is crucial for accurate integration.[7] |
| NOE Suppression | Use inverse-gated decoupling. | The Nuclear Overhauser Effect (NOE) can disproportionately enhance signals of protonated carbons, leading to inaccurate quantification. Inverse-gated decoupling minimizes this effect. |
| Relaxation Delay (d1) | Set to at least 5 times the longest T1. | Ensures all nuclei have fully relaxed between pulses, preventing signal saturation and ensuring signal intensity is proportional to the number of nuclei. The use of a relaxation agent can significantly shorten the required d1. |
| Internal Standard | Add a known amount of an internal standard. | This allows for the absolute quantification of the analyte. The standard should have a simple spectrum that does not overlap with the analyte signals. |
Visualizing Logical Relationships
Decision Tree for Sample Preparation Strategy
This diagram outlines the decision-making process for choosing the appropriate sample preparation strategy based on the experimental goal.
Caption: Decision tree for selecting the appropriate 13C NMR sample preparation method.
References
-
UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. (2021-09-12). Retrieved from [Link]
-
University of Alberta Department of Chemistry. NMR Sample Preparation. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]
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Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]
-
Nanalysis. Cheat codes for 13C qNMR. (2022-01-26). Retrieved from [Link]
-
Reddit. Increasing sensitivity in 13C NMR. (2019-07-25). Retrieved from [Link]
-
Furrer, J. Old and new experiments for obtaining quaternary-carbon-only NMR spectra. (2022-08-20). Retrieved from [Link]
-
University of Georgia NMR Facility. Optimized Default 13C Parameters. (2020-05-04). Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to LC-MS Methods for Validating 13C Enrichment from Labeled Ethanol
For Researchers, Scientists, and Drug Development Professionals
In the realm of metabolic research and drug development, stable isotope labeling experiments are a cornerstone for elucidating metabolic pathways and quantifying flux.[1][2] Among the various tracers, 13C-labeled ethanol serves as a valuable probe for investigating alcohol metabolism and its downstream effects. The validation of 13C enrichment in metabolites following the introduction of labeled ethanol is paramount for the accuracy and reliability of these studies. Liquid chromatography-mass spectrometry (LC-MS) stands out as a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[3]
This guide provides an in-depth comparison of LC-MS methods for validating 13C enrichment from labeled ethanol. Drawing from extensive experience in the field, this document will navigate the nuances of experimental design, sample preparation, analytical methodologies, and data interpretation to ensure the integrity of your research.
The Critical Role of 13C Enrichment Analysis
Stable isotope labeling with 13C allows researchers to trace the metabolic fate of a substrate, like ethanol, as it is processed by a biological system.[4][5] By measuring the incorporation of 13C into various metabolites, we can gain insights into:
-
Metabolic Flux: Quantifying the rate of turnover of metabolites in a pathway.
-
Pathway Identification: Delineating the specific metabolic routes a substrate follows.
-
Drug Effects: Assessing how a therapeutic agent alters metabolic networks.
The accuracy of these insights hinges on the precise and validated measurement of 13C enrichment.
Comparative Analysis of LC-MS Methodologies
The choice of LC-MS methodology for analyzing 13C enrichment from labeled ethanol is critical and depends on the specific research question, the biological matrix, and the available instrumentation. Here, we compare three primary approaches: Direct Injection, Headspace Analysis, and Derivatization-Based Methods.
| Methodology | Principle | Advantages | Disadvantages | Ideal Applications |
| Direct Injection | Direct introduction of a liquid sample into the LC-MS system. | Simple, rapid, and requires minimal sample preparation. | Potential for matrix effects, ion suppression, and contamination of the MS system. Not suitable for volatile compounds like ethanol. | High-throughput screening of non-volatile metabolites in simple matrices. |
| Headspace Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of the volatile components in the gas phase above a liquid or solid sample. | Excellent for volatile compounds like ethanol, minimizes matrix effects. | Requires specialized headspace autosampler, may not be suitable for non-volatile metabolites. | Direct measurement of 13C enrichment in ethanol from biological fluids. |
| Derivatization-Based LC-MS | Chemical modification of the analyte to improve its chromatographic and/or mass spectrometric properties.[6][7][8] | Enhances sensitivity, improves chromatographic retention of polar molecules like ethanol, and allows for the analysis of a wider range of metabolites. | Adds complexity to sample preparation, potential for incomplete derivatization, and introduction of artifacts. | Comprehensive metabolic profiling where both ethanol and its downstream metabolites need to be analyzed with high sensitivity. |
Expert Insight: While direct injection is straightforward, its utility for ethanol is limited due to its volatility. Headspace GC-MS is the gold standard for direct ethanol analysis. However, for a comprehensive understanding of ethanol's metabolic fate, a derivatization-based LC-MS approach is often superior as it allows for the simultaneous analysis of a broader range of polar metabolites with enhanced sensitivity.
Experimental Workflows and Protocols
To ensure the trustworthiness and reproducibility of your results, it is crucial to follow well-defined and validated protocols.
Workflow for 13C Enrichment Analysis
Caption: A generalized workflow for LC-MS based 13C enrichment analysis.
Protocol 1: Metabolite Extraction from Biological Samples
The goal of this step is to efficiently extract metabolites while quenching enzymatic activity.[5]
-
Quenching: Immediately flash-freeze the biological sample in liquid nitrogen to halt all metabolic activity.
-
Extraction Solvent: Prepare a pre-chilled (-80°C) extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water.[9][10]
-
Homogenization: Add the extraction solvent to the frozen sample and homogenize thoroughly using a bead beater or sonicator.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Causality: The use of a cold organic solvent mixture serves a dual purpose: it precipitates proteins, effectively stopping enzymatic reactions, and it solubilizes a broad range of metabolites.
Protocol 2: Derivatization of Ethanol and Polar Metabolites
For enhanced LC retention and MS sensitivity of small, polar molecules like ethanol, derivatization is often necessary. A common derivatizing agent is 2-fluoro-N-methylpyridinium p-toluenesulfonate, which adds a permanent positive charge.[6][7]
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable aprotic solvent (e.g., acetonitrile).
-
Derivatization Reagent: Add the derivatization reagent and a catalyst (e.g., a tertiary amine) to the reconstituted extract.
-
Incubation: Incubate the reaction mixture at an optimized temperature and time (e.g., 60°C for 30 minutes).
-
Quenching: Stop the reaction by adding a small amount of an appropriate quenching agent.
-
Analysis: The derivatized sample is now ready for LC-MS analysis.
Self-Validation: To ensure complete derivatization, it is advisable to analyze a series of standards at different concentrations and reaction times. The reaction is considered complete when the peak area of the derivatized product reaches a plateau.
LC-MS System Parameters for 13C Isotopologue Analysis
The mass spectrometer settings are critical for resolving and accurately quantifying the different isotopologues (molecules that differ only in their isotopic composition).[11]
| Parameter | Recommendation | Rationale |
| Mass Analyzer | High-resolution mass spectrometer (e.g., Orbitrap, FT-ICR).[12] | Essential for resolving the small mass differences between 13C isotopologues. |
| Scan Mode | Full scan mode. | Allows for the detection of all isotopologues of a given metabolite. |
| Resolution | > 60,000 at m/z 400.[13] | Ensures baseline separation of isotopologue peaks. |
| m/z Range | Sufficiently wide to encompass all expected isotopologues. | For ethanol (C2H6O), this would include the M+0, M+1, and M+2 peaks. |
| Ionization Mode | Positive or negative ion mode, depending on the derivatization agent and the metabolites of interest. | Electrospray ionization (ESI) is commonly used. |
Data Analysis and Interpretation
Accurate data analysis is the final and most critical step in validating 13C enrichment.
Calculating 13C Enrichment
The enrichment of 13C in a metabolite is determined by the relative abundance of its isotopologues. The mass isotopomer distribution (MID) is the vector of the fractions of each isotopomer.[14]
The fractional enrichment can be calculated using the following formula:
Fractional Enrichment = (Σ (i * Ai)) / (n * Σ Ai)
Where:
-
i is the number of 13C atoms in the isotopologue.
-
Ai is the peak area of the ith isotopologue.
-
n is the total number of carbon atoms in the molecule.
Correction for Natural Abundance: It is crucial to correct for the natural abundance of 13C (approximately 1.1%).[15] This is typically done by analyzing an unlabeled control sample and subtracting its isotopologue distribution from that of the labeled samples.
Data Validation and Quality Control
A robust validation process is essential for ensuring the accuracy of your enrichment data.[1][16]
-
Linearity and Dynamic Range: Analyze a dilution series of a 13C-labeled standard to establish the linear dynamic range of the assay.
-
Accuracy and Precision: Determine the accuracy and precision by analyzing a sample with a known 13C enrichment.
-
Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for quantitative accuracy.[17]
Logical Framework for Method Selection
Caption: A decision tree to guide the selection of the appropriate analytical method.
Conclusion
The validation of 13C enrichment from labeled ethanol is a multi-faceted process that requires careful consideration of the experimental design, analytical methodology, and data interpretation. By selecting the appropriate LC-MS method and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, reliable data. This guide provides a comprehensive framework for navigating these complexities, empowering researchers to confidently investigate the metabolic fate of ethanol and its implications in health and disease.
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An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
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13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
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Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing). (n.d.). Retrieved January 24, 2026, from [Link]
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Isotopes: 13C - Chemistry LibreTexts. (2023, August 29). Retrieved January 24, 2026, from [Link]
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Comparative study of (13)C composition in ethanol and bulk dry wine using isotope ratio monitoring by mass spectrometry and by.. - economie.gouv. (2015, October 5). Retrieved January 24, 2026, from [Link]
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Ethanol Labeling With Stable Isotope 13C - INIS-IAEA. (n.d.). Retrieved January 24, 2026, from [Link]
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C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes. (2025, November 11). Retrieved January 24, 2026, from [Link]
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Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments | Analytical Chemistry - ACS Publications. (2017, December 20). Retrieved January 24, 2026, from [Link]
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Method OIV-MA-AS312-06 Type II method - Determination by isotope ratio mass spectometry 13C/12C of wine ethanol or that obtained through the fermentation of musts, concentrated musts or grape sugar. (n.d.). Retrieved January 24, 2026, from [Link]
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Stable Isotope-Assisted Evaluation of Different Extraction Solvents for Untargeted Metabolomics of Plants - PMC - NIH. (2016, June 28). Retrieved January 24, 2026, from [Link]
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Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
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Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
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Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed. (2018, February 6). Retrieved January 24, 2026, from [Link]
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A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum wit - RSC Publishing. (2023, November 22). Retrieved January 24, 2026, from [Link]
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(PDF) Stable Isotope-Assisted Evaluation of Different Extraction Solvents for Untargeted Metabolomics of Plants - ResearchGate. (2016, June 21). Retrieved January 24, 2026, from [Link]
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An overview of methods using 13C for improved compound identification in metabolomics and natural products - Frontiers. (n.d.). Retrieved January 24, 2026, from [Link]
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Isotope Enhanced Approaches in Metabolomics - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
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Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - MDPI. (1989, August 1). Retrieved January 24, 2026, from [Link]
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Derivatization LC/MS for the Simultaneous Determination of Fatty Alcohol and Alcohol Ethoxylate Surfactants in Water and Wastewater Samples | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved January 24, 2026, from [Link]
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Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry | Analytical Chemistry - ACS Publications. (n.d.). Retrieved January 24, 2026, from [Link]
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(PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments - ResearchGate. (2017, December 20). Retrieved January 24, 2026, from [Link]
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Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - Monash. (n.d.). Retrieved January 24, 2026, from [Link]
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Isotopic labeling-assisted metabolomics using LC–MS - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
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Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - MDPI. (2022, September 5). Retrieved January 24, 2026, from [Link]
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Isotopic Labeling of Metabolites in Drug Discovery Applications - ResearchGate. (2025, August 6). Retrieved January 24, 2026, from [Link]
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#82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology - YouTube. (2019, May 6). Retrieved January 24, 2026, from [Link]
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Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
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A Researcher's Guide: Assessing the Advantages of Ethanol-1-13C over 13C-Acetate for In Vivo Metabolic Tracing
For the dedicated researcher in metabolic sciences and drug development, the choice of an isotopic tracer is a critical decision that dictates the scope and precision of experimental outcomes. While both Ethanol-1-13C and 13C-acetate serve as powerful tools to probe acetyl-CoA metabolism, their distinct entry points into the body's metabolic machinery offer unique investigative windows. This guide provides an in-depth comparison, grounded in experimental evidence, to illuminate the strategic advantages of using Ethanol-1-13C for specific, systemic metabolic questions.
The Foundational Difference: Probing the Hepatic Gateway
The primary distinction and principal advantage of Ethanol-1-13C lies in its metabolic journey. Unlike 13C-acetate, which enters systemic circulation directly, ethanol is predominantly metabolized by the liver. This hepatic-first pass is not a limitation but a powerful feature, allowing researchers to investigate a crucial physiological process: the rate and regulation of hepatic ethanol oxidation and its subsequent contribution to the whole-body acetate pool.
Most ingested ethanol is processed in the liver, first to acetaldehyde and then to acetate, by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), respectively.[1] This process makes Ethanol-1-13C an invaluable tool for:
-
Quantifying Hepatic Ethanol Metabolism: Directly measures the flux through the liver's ethanol oxidation pathways.[2]
-
Investigating Inter-organ Metabolic Crosstalk: Tracks the journey of the 13C label from the liver to peripheral tissues, providing a systemic view of acetate utilization.[3][4]
-
Modeling Disease States: Essential for studying conditions where hepatic metabolism is altered, such as in non-alcoholic fatty liver disease (NAFLD) or alcoholic liver disease (ALD).[5][6]
In essence, Ethanol-1-13C allows you to ask questions about the source of circulating acetate, while 13C-acetate is better suited to asking what happens to acetate once it is already there.
Metabolic Pathway Visualization
The diagrams below illustrate the distinct entry points of the 13C label from each tracer into central carbon metabolism.
Caption: Metabolic fate of Ethanol-1-13C vs. direct utilization of 13C-acetate.
Comparative Analysis: Choosing the Right Tool for the Job
The decision between these tracers should be driven by the central biological question of your study. The following table provides a direct comparison to guide this choice.
| Feature | Ethanol-1-13C | 13C-Acetate |
| Primary Metabolic Question | What is the rate of hepatic ethanol oxidation and its contribution to the systemic acetate pool for use by other tissues? | How is circulating acetate utilized by specific tissues (e.g., brain, muscle, tumors) for energy and biosynthesis? |
| Site of Initial Metabolism | Predominantly the liver.[1] | Systemic; directly available to all tissues via circulation. |
| Key Pathways Traced | Hepatic ADH/ALDH flux, inter-organ acetate transport, and subsequent acetyl-CoA metabolism in peripheral tissues. | Direct TCA cycle flux, fatty acid synthesis, and other acetyl-CoA-dependent pathways in extrahepatic tissues.[7][8] |
| Key Advantages | - Provides an integrated, physiological view of ethanol processing. - Measures in vivo production rate of acetate from a key precursor. - Essential for alcohol-related metabolic research. | - Bypasses the liver, isolating peripheral tissue metabolism. - Avoids the pharmacological effects of ethanol. - Ideal for studying glial-specific metabolism in the brain.[3][9] |
| Limitations | - Pharmacological effects of ethanol can be a confounder. - Slower incorporation into peripheral acetyl-CoA pools. | - Does not provide information on endogenous acetate production. - Bypasses the critical regulatory step of hepatic oxidation. |
| Typical Experimental Model | In vivo animal models for studying liver disease, alcoholism, and liver-brain metabolic axis.[4][9] | Cell culture, perfused organs, or in vivo models for direct measurement of TCA cycle and fatty acid synthesis flux.[10] |
Experimental Design: A Validated Protocol for In Vivo Tracer Studies
Executing a successful tracer study requires meticulous planning and execution. The following protocol provides a validated workflow for a typical in vivo mouse study, which can be adapted for either tracer. The causality behind each step is explained to ensure scientific rigor.
Experimental Workflow Overview
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A Researcher's Guide to Bridging Function and Expression: Correlating 13C NMR Data with Gene Expression Analysis in Tracer Studies
For researchers, scientists, and drug development professionals, understanding the intricate dance between cellular metabolism and gene expression is paramount to unraveling disease mechanisms and discovering novel therapeutic targets. While transcriptomics, powered by RNA-sequencing (RNA-Seq), provides a snapshot of the cell's intended actions, it doesn't always reflect the actual metabolic activity. Conversely, metabolic flux analysis using stable isotopes like Carbon-13 (¹³C) offers a dynamic view of pathway utilization but can leave the underlying regulatory mechanisms obscure.[1]
This guide provides an in-depth comparison of leveraging ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy in tracer studies in concert with gene expression analysis. We will move beyond siloed approaches to demonstrate how their integration provides a more holistic and functionally relevant understanding of cellular physiology. We will explore the causality behind experimental choices, present a unified workflow, and illustrate the synergistic power of this multi-omics approach.
The Power of Two: Why Integrate ¹³C NMR and Gene Expression?
At its core, the central dogma of molecular biology flows from DNA to RNA to protein, with enzymes catalyzing metabolic reactions. However, this is not a simple, linear relationship. Post-transcriptional, translational, and post-translational modifications, as well as allosteric regulation by metabolites, create a complex regulatory landscape where transcript levels do not always correlate directly with metabolic flux.[1]
-
¹³C NMR-Based Metabolic Flux Analysis (¹³C-MFA) provides a quantitative measure of the rates (fluxes) of metabolic pathways.[2] By introducing ¹³C-labeled substrates (e.g., glucose, glutamine) into a biological system, we can trace the journey of the carbon atoms as they are incorporated into downstream metabolites.[3] The unique advantage of ¹³C NMR is its ability to resolve positional isotopomers (the specific location of ¹³C atoms within a molecule), which provides granular detail on pathway utilization and can distinguish between convergent metabolic routes.[4]
-
Gene Expression Analysis (RNA-Seq) quantifies the abundance of RNA transcripts in a cell at a specific time point. This provides a comprehensive view of the genes that are actively being transcribed, offering insights into the cellular response to various stimuli and the potential for enzymatic and regulatory protein synthesis.[5]
The integration of these two powerful techniques allows us to move from correlation to causation. An observed change in metabolic flux can be mechanistically linked to the upregulation or downregulation of genes encoding the enzymes in that pathway. Conversely, a change in the expression of a key regulatory gene can be validated by observing the predicted functional consequence on metabolic activity.
A Unified Experimental Workflow: From Culture to Correlation
Executing a successful integrated ¹³C NMR and RNA-Seq experiment requires careful planning and a meticulously executed workflow. The following protocol is designed to ensure the integrity of both datasets and to facilitate their meaningful correlation. A critical aspect of this workflow is the simultaneous harvesting and quenching of parallel cell cultures to ensure that the transcriptomic and metabolomic snapshots are taken from the same physiological state.
Experimental Workflow Diagram
Caption: Integrated workflow for correlating 13C NMR and RNA-Seq data.
Detailed Experimental Protocol
Phase 1: Experimental Setup
-
Cell Culture and Acclimation: Culture cells under the desired experimental conditions (e.g., control vs. drug-treated). It is crucial to use parallel cultures for the ¹³C NMR and RNA-Seq arms of the experiment to minimize biological variability. Allow cells to reach a stable metabolic state before introducing the tracer.
-
Rational Tracer Selection: The choice of ¹³C-labeled substrate is critical and depends on the pathways of interest.[6]
-
[U-¹³C]-Glucose: A uniformly labeled glucose is excellent for tracing carbon through glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.
-
[1,2-¹³C₂]-Glucose: This tracer can provide more specific information about the entry of pyruvate into the TCA cycle.[6]
-
[U-¹³C₅]-Glutamine: Ideal for probing the TCA cycle and related anaplerotic reactions.[6]
-
Phase 2: Isotopic Labeling and Sampling
-
Introduce ¹³C Tracer: Replace the standard medium with a medium containing the selected ¹³C-labeled substrate. This should be done for the experimental group, while the control group continues with the unlabeled medium.
-
Time-Course Sampling: The timing of sample collection is critical. Metabolic fluxes can change more rapidly than gene expression.[7] A time-course experiment (e.g., 0, 6, 12, 24 hours) is highly recommended to capture both the dynamic metabolic response and the subsequent transcriptional changes.
-
Rapid Quenching: To halt all enzymatic activity and preserve the metabolic and transcriptomic state of the cells, rapid quenching is essential.[8] This is typically achieved by flash-freezing the cell pellets in liquid nitrogen.
-
Simultaneous Harvesting: At each time point, harvest parallel cultures for metabolomics and transcriptomics. This ensures that the data from both analyses are directly comparable.
Phase 3: Parallel Data Acquisition and Analysis
-
For ¹³C NMR Analysis: 7. Metabolite Extraction: Use a robust extraction method, such as a methanol-chloroform-water extraction, to separate polar metabolites for NMR analysis.[9] 8. ¹³C NMR Spectroscopy: Acquire 1D and/or 2D ¹³C NMR spectra. While 1D spectra can provide information on the overall enrichment of specific carbons, 2D experiments like ¹³C-¹³C COSY can reveal connectivity between labeled carbons, providing deeper insights into isotopomer distribution.[4] 9. Isotopomer Analysis and Flux Calculation: Quantify the relative abundance of different isotopomers from the NMR spectra. This data, along with measured uptake and secretion rates, is then used in computational models to calculate intracellular metabolic fluxes.
-
For RNA-Seq Analysis: 10. RNA Extraction: From the parallel cell pellet, extract total RNA using a standard method like TRIzol-based extraction. Protocols for the simultaneous extraction of RNA and metabolites from a single sample are also available and can be advantageous for precious samples.[5][10] 11. Library Preparation and Sequencing: Prepare RNA-Seq libraries from the extracted RNA and perform high-throughput sequencing. 12. Differential Gene Expression Analysis: Align the sequencing reads to a reference genome and quantify transcript abundance. Identify genes that are significantly differentially expressed between experimental conditions.
Phase 4: Data Integration and Interpretation
-
Statistical Correlation: This is the crucial step where the two datasets are integrated. Correlate the calculated metabolic fluxes with the expression levels of the genes encoding the enzymes in the corresponding pathways. Statistical methods such as Pearson or Spearman correlation can be used.
-
Pathway and Network Analysis: Utilize bioinformatics tools to visualize the integrated data in the context of metabolic and regulatory networks. This can reveal coordinated changes in gene expression and metabolic function.
-
Biological Interpretation: Formulate hypotheses based on the integrated data. For example, does the upregulation of glycolytic enzymes correspond to an increased glycolytic flux? Does the downregulation of a transcription factor lead to the expected changes in its target metabolic genes and the associated fluxes?
Data Integration and Interpretation: Unveiling the Narrative
The true power of this integrated approach lies in its ability to construct a coherent biological narrative. A change in gene expression alone is an observation; a change in metabolic flux is a functional outcome. Linking the two provides a mechanistic explanation.
Logical Framework for Data Integration
Caption: Logical flow for integrating gene expression and metabolic flux data.
Comparative Analysis: Standalone vs. Integrated Approaches
To illustrate the enhanced insights gained from an integrated approach, consider the following hypothetical scenario in a cancer cell line treated with a novel drug.
| Analysis Type | Observation | Interpretation/Limitation |
| RNA-Seq Alone | Upregulation of genes encoding glycolytic enzymes (e.g., HK2, PFKM, LDHA). | The cell is likely increasing its glycolytic capacity. However, it's unknown if this translates to increased glucose consumption and lactate production, as post-translational modifications or allosteric regulation could limit enzyme activity. |
| ¹³C NMR Alone | Increased flux from [U-¹³C]-glucose to lactate. | The cell is exhibiting a Warburg-like phenotype with increased glycolysis. The underlying regulatory changes driving this shift are unknown. Is it due to transcriptional upregulation or allosteric activation? |
| Integrated Analysis | Upregulation of glycolytic genes (HK2, PFKM, LDHA) is strongly correlated with a 2-fold increase in glycolytic flux. Furthermore, the transcription factor HIF1A, a known regulator of these genes, is also upregulated. | The drug induces a HIF-1α-mediated transcriptional program that upregulates glycolytic enzymes, leading to a functional increase in glycolytic flux. This provides a complete mechanistic link from transcriptional regulation to metabolic phenotype. |
Conclusion: A New Paradigm for Systems Biology
The correlation of ¹³C NMR-based metabolic flux data with gene expression analysis represents a powerful paradigm shift in systems biology. It moves us beyond descriptive, single-omic snapshots to a more integrated and mechanistic understanding of cellular function. While each technique is powerful in its own right, their synergy provides a level of insight that is far greater than the sum of its parts. For researchers in basic science and drug development, this integrated approach is an invaluable tool for building robust, functionally validated models of cellular behavior in health and disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
